2-Bromo-1-(6-chloropyridin-3-YL)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(6-chloropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZREOFAPZUQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598790 | |
| Record name | 2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23794-13-0 | |
| Record name | 2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-1-(6-chloropyridin-3-YL)ethanone chemical properties
An In-Depth Technical Guide to 2-Bromo-1-(6-chloropyridin-3-yl)ethanone: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated pyridinyl ethanone derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, featuring both a reactive α-bromoketone moiety and a chloropyridine ring, makes it a versatile building block for the construction of more complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, reactivity profile, and its applications, particularly for professionals in drug discovery and medicinal chemistry. The strategic placement of its reactive sites allows for sequential and site-selective modifications, enabling the synthesis of diverse molecular scaffolds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.[1][2]
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(6-chloro-3-pyridinyl)ethanone | PubChem[1] |
| Synonyms | 5-(2-Bromoacetyl)-2-chloropyridine, 2-Bromo-1-(6-chloropyridin-3-yl)-ethanone | PubChem[1] |
| CAS Number | 23794-13-0 | ECHEMI[2] |
| Molecular Formula | C₇H₅BrClNO | PubChem[1] |
| Molecular Weight | 234.48 g/mol | PubChem[1] |
| Exact Mass | 232.92430 Da | PubChem[1] |
| Appearance | Solid (predicted/typical for similar compounds) | N/A |
| Refractive Index | 1.590 (Predicted) | ECHEMI[2] |
| Vapor Pressure | 0.000161 mmHg at 25°C (Predicted) | ECHEMI[2] |
Proposed Synthesis Pathway
While multiple synthetic routes can be envisioned, a common and effective method for preparing α-bromoketones is through the bromination of the corresponding ketone. The synthesis would logically start from the commercially available 3-acetyl-6-chloropyridine.
The process involves two key stages:
-
Starting Material Procurement : Acquisition of 6-chloro-3-acetylpyridine.
-
α-Bromination : Electrophilic bromination at the α-carbon of the ketone. This reaction is typically performed using bromine (Br₂) in a suitable solvent like acetic acid or methanol, often with an acid catalyst.
Representative Experimental Protocol: α-Bromination
Causality: The choice of bromine in acetic acid is strategic. Acetic acid serves as both a solvent and a catalyst, promoting the enolization of the ketone, which is the nucleophilic species that attacks the bromine.
-
Setup : In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloro-3-acetylpyridine (1.0 eq) in glacial acetic acid.
-
Reagent Addition : Slowly add a solution of bromine (Br₂, 1.05 eq) in acetic acid to the flask at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain control.
-
Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, pour the mixture into ice-cold water. The product may precipitate as a solid.
-
Isolation : Collect the solid by filtration, wash with cold water and a small amount of cold ethanol to remove impurities.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Self-Validation: The purity of the final product should be confirmed by measuring its melting point and running spectroscopic analyses (NMR, MS). The results should align with the predicted data in Section 4.
Reactivity and Applications in Drug Discovery
The utility of this compound stems from its two distinct electrophilic centers.
-
α-Bromoketone : This functional group is a potent electrophile and an excellent alkylating agent. It readily reacts with a wide range of nucleophiles, making it a cornerstone for synthesizing various heterocyclic structures. A classic example is the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring, a common scaffold in many pharmaceutical agents.
-
Chloropyridine Ring : The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functionalities, such as amines, alcohols, or thiols, further diversifying the molecular structure. The reaction is typically slower than the alkylation at the α-bromo position, allowing for selective, stepwise reactions.
This dual reactivity makes the compound a valuable precursor in combinatorial chemistry and fragment-based drug discovery for creating libraries of novel compounds.[3] Halogenated pyridines are key components in many biologically active molecules, and this building block provides a direct entry to such structures.[4]
Predicted Spectroscopic Characterization
Spectroscopic data is essential for structure confirmation. While raw spectra are not publicly available, the expected NMR and MS data can be predicted based on the molecule's structure. This information is invaluable for researchers to confirm the identity and purity of their synthesized material.[5]
| Technique | Predicted Data |
| ¹H NMR | - Pyridinyl Protons (3H) : Three distinct signals in the aromatic region (δ 7.5-9.0 ppm). Expect doublet, doublet of doublets, and doublet splitting patterns due to coupling between adjacent protons. - Methylene Protons (2H) : A singlet in the region of δ 4.5-5.0 ppm for the -CH₂Br group. |
| ¹³C NMR | - Carbonyl Carbon (C=O) : A signal around δ 185-195 ppm. - Pyridinyl Carbons (5C) : Five signals in the aromatic region (δ 120-155 ppm). - Methylene Carbon (-CH₂Br) : A signal around δ 30-40 ppm. |
| Mass Spec (EI) | - Molecular Ion (M⁺) : A characteristic isotopic pattern for one bromine and one chlorine atom. Expect peaks at m/z 233 (¹²C₇¹H₅⁷⁹Br³⁵Cl¹⁴N¹⁶O), 235 (containing ⁸¹Br or ³⁷Cl), and 237 (containing ⁸¹Br and ³⁷Cl). - Key Fragments : Loss of Br (M-79/81), loss of COCH₂Br. |
Safety and Handling
Disclaimer: Specific safety data for this compound (CAS 23794-13-0) is limited, with some sources indicating no classification data is available.[6] However, based on the functional groups present (α-bromoketone), significant hazards should be assumed. The information below is extrapolated from safety data for structurally similar compounds, such as other α-halo ketones.[7][8] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
-
Hazard Class : Likely to be classified as corrosive, a lachrymator, and acutely toxic if swallowed, inhaled, or in contact with skin.[7][8] α-Haloketones are potent alkylating agents and can cause severe burns.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[8]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection : Wear a lab coat and ensure full body coverage.[8]
-
Respiratory Protection : Use only in a well-ventilated fume hood. If dust or aerosols may be generated, a respirator may be necessary.
-
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19432921, this compound. Retrieved from [Link].
-
Capuano, L. G., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. Retrieved from [Link].
-
Grove, J. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Retrieved from [Link].
Sources
An In-depth Technical Guide to 2-Bromo-1-(6-chloropyridin-3-yl)ethanone (CAS Number: 39339-14-3)
Foreword: The Strategic Importance of a Halogenated Heterocycle
In the landscape of modern organic synthesis, certain molecules emerge as pivotal building blocks, their value defined by the diverse and complex structures they can unlock. 2-Bromo-1-(6-chloropyridin-3-yl)ethanone, bearing the CAS number 39339-14-3, is one such compound. This halogenated pyridinyl ethanone is a cornerstone intermediate, particularly in the agrochemical industry, and holds significant potential in the realm of medicinal chemistry. Its strategic importance lies in the reactive handles it possesses: a chloro-substituted pyridine ring, an alpha-bromo ketone, and the inherent electronic properties of the pyridine nucleus. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this versatile molecule, from its synthesis and characterization to its critical applications. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not just a series of steps, but a self-validating system of chemical logic.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 39339-14-3 | [1] |
| Molecular Formula | C₇H₅BrClNO | [1] |
| Molecular Weight | 234.48 g/mol | [1] |
| IUPAC Name | 2-bromo-1-(6-chloro-3-pyridinyl)ethanone | [1] |
| Synonyms | 5-(2-Bromoacetyl)-2-chloropyridine, 2-Chloro-5-(bromoacetyl)pyridine | [1] |
| Appearance | Likely a solid, given related structures | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is logically approached in two key stages: the formation of the precursor ketone, 1-(6-chloropyridin-3-yl)ethanone, followed by its selective alpha-bromination.
Step 1: Synthesis of the Precursor, 1-(6-chloropyridin-3-yl)ethanone
The introduction of an acetyl group onto the 6-chloropyridine ring is most effectively achieved through a Friedel-Crafts acylation or a related cross-coupling reaction. The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds with aromatic systems.[2]
Caption: Synthesis of the precursor ketone via Friedel-Crafts acylation.
-
Materials: 6-chloropyridine, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes to form the acylium ion complex.
-
Slowly add a solution of 6-chloropyridine (1.0 equivalent) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(6-chloropyridin-3-yl)ethanone.
-
Step 2: Alpha-Bromination to Yield this compound
The second step involves the selective bromination at the alpha-position of the ketone. This is a common transformation and can be achieved using various brominating agents. Molecular bromine (Br₂) in a suitable solvent is a frequently employed reagent for this purpose. The reaction proceeds via an enol or enolate intermediate.
Caption: Synthesis of the target compound via alpha-bromination.
-
Materials: 1-(6-chloropyridin-3-yl)ethanone, bromine (Br₂), acetic acid or dichloromethane (DCM), saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 1-(6-chloropyridin-3-yl)ethanone (1.0 equivalent) in a suitable solvent such as acetic acid or DCM in a round-bottom flask equipped with a dropping funnel and a stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent to the stirred solution. The color of the bromine should disappear as it is consumed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
If DCM was used as the solvent, wash the organic layer with saturated sodium bicarbonate solution and brine. If acetic acid was used, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography if necessary.
-
Applications in Synthesis: A Gateway to Bioactive Molecules
The synthetic utility of this compound is primarily centered on its role as a key intermediate in the synthesis of neonicotinoid insecticides.
Keystone in Neonicotinoid Insecticide Synthesis: The Case of Imidacloprid
Neonicotinoids are a class of neuro-active insecticides that are chemically similar to nicotine. They are widely used in agriculture to protect crops from various pests.[3] this compound is a crucial precursor in the industrial synthesis of imidacloprid, one of the most widely used insecticides in the world.[4]
Caption: Simplified workflow for the synthesis of Imidacloprid.
The synthesis of imidacloprid from this compound typically involves the reduction of the ketone to an alcohol, followed by chlorination to yield 2-chloro-5-(chloromethyl)pyridine. This intermediate is then condensed with N-nitro-imidazolidin-2-imine to form imidacloprid.
A Versatile Building Block in Medicinal Chemistry
Beyond its prominent role in agrochemicals, the reactive nature of this compound makes it a valuable building block for the synthesis of a variety of heterocyclic compounds with potential biological activities. The alpha-bromo ketone moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the construction of diverse molecular scaffolds for drug discovery programs.[5] For instance, it can be used to synthesize substituted pyridines which are core structures in many pharmaceuticals.[6]
Analytical Characterization
The purity and identity of this compound are critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for assessing the purity of the compound and for monitoring reaction progress. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. Derivatization may sometimes be employed to improve the volatility and thermal stability of the analyte.[9]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methylene protons adjacent to the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and isotopic distribution, which is particularly useful due to the presence of chlorine and bromine atoms.
Safety and Handling
As a reactive alpha-bromo ketone, this compound should be handled with appropriate safety precautions.
| Hazard Class | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye damage. |
| Respiratory Irritation | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion: An Enabling Intermediate for Innovation
This compound is more than just a chemical intermediate; it is a testament to the power of functionalized building blocks in modern chemical synthesis. Its established role in the production of vital crop protection agents underscores its economic and societal importance. Furthermore, its inherent reactivity and versatile chemical handles present a wealth of opportunities for the discovery of novel bioactive molecules in the pharmaceutical and materials science sectors. This guide has aimed to provide a comprehensive and practical overview of this key molecule, empowering researchers to harness its full potential in their scientific endeavors. By understanding the principles behind its synthesis and reactivity, the scientific community can continue to build upon this foundation, leading to new innovations and discoveries.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]
-
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Journal of Entomology and Zoology Studies. Novel insecticides: A potential tool for the management of insect pest. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine. Available at: [Link]
-
PubMed Central. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Available at: [Link]
-
SIELC. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Available at: [Link]
- Google Patents. CN103772354A - Synthesis method of imidacloprid as insecticide.
-
Development of Novel Heterocyclic Compounds and Their Molecular Assemblies for Advanced Materials Multifunction Integrated Macr. Available at: [Link]
-
Longdom Publishing. Synthesis, Structural Elucidation and Anti-Bacterial Evaluation of Some Novel Heterocyclic Molecules Derived from Thieno [2,3-d] Pyrimidine as a Core Unit. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]
-
ChemRxiv. 1 Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment- Based Drug Discovery Andres R. Gomez. Available at: [Link]
Sources
- 1. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. 23794-13-0|this compound|BLD Pharm [bldpharm.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to 2-Bromo-1-(6-chloropyridin-3-yl)ethanone: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone, a key building block in modern medicinal chemistry and drug development. This document delves into its molecular structure, a proposed synthetic pathway, detailed spectral analysis, safety protocols, and its applications as a versatile intermediate.
Molecular Structure and Physicochemical Properties
This compound (CAS No. 23794-13-0) is a halogenated pyridyl ketone with the molecular formula C₇H₅BrClNO.[1] Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and a bromoacetyl group at the 3-position. The presence of the α-bromoketone moiety makes it a highly reactive electrophile, ideal for various nucleophilic substitution reactions.
The key physicochemical properties are summarized in the table below:
| Property | Value | Source |
| Molecular Weight | 234.48 g/mol | [1] |
| Exact Mass | 232.92430 Da | [1] |
| Molecular Formula | C₇H₅BrClNO | [1] |
| CAS Number | 23794-13-0 | [1] |
| Melting Point | 79-80 °C | [2] |
| Boiling Point | 330.9±27.0 °C at 760 mmHg | [2] |
| Density | 1.7±0.1 g/cm³ | [2] |
The molecular structure of this compound is depicted below:
Caption: Molecular structure of this compound.
Proposed Synthesis Pathway
The proposed two-step synthesis involves the Friedel-Crafts acylation of 2-chloropyridine followed by α-bromination of the resulting ketone. A more direct approach, and the one detailed here, is the α-bromination of the commercially available 1-(6-chloropyridin-3-yl)ethanone.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: α-Bromination of 1-(6-chloropyridin-3-yl)ethanone
This protocol is based on standard procedures for the acid-catalyzed α-bromination of ketones.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-(6-chloropyridin-3-yl)ethanone (1 equivalent) in glacial acetic acid.
-
Reagent Addition: While stirring, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel. The addition should be performed at room temperature. A small amount of HBr (catalytic) can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated solid is collected by vacuum filtration and washed with cold water to remove acetic acid and any unreacted bromine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Causality of Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the reactants and facilitates the enolization of the ketone, which is the rate-determining step.[4]
-
Catalytic HBr: The addition of a catalytic amount of HBr can accelerate the reaction by promoting the formation of the enol intermediate.[3]
-
Ice-Water Quench: Pouring the reaction mixture into ice-water serves to precipitate the organic product, which has low solubility in water, and to dilute and cool the corrosive and reactive mixture.
Spectral Characterization
Detailed spectral data is crucial for the unambiguous identification and purity assessment of this compound. While a comprehensive public database of its spectra is not available, the expected spectral features can be predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the two protons of the bromomethyl group.
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H-α (CH₂Br) | 4.5 - 4.8 | Singlet (s) | N/A |
| H-5 | 7.5 - 7.7 | Doublet (d) | ~8.0 |
| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | ~8.0, ~2.5 |
| H-2 | 8.9 - 9.1 | Doublet (d) | ~2.5 |
-
Justification: The protons of the CH₂Br group are expected to appear as a singlet in the region of 4.5-4.8 ppm, which is characteristic for α-bromo ketones.[5] The aromatic protons will be in the downfield region due to the deshielding effect of the pyridine ring and the carbonyl group. The splitting pattern arises from the coupling between adjacent protons on the pyridine ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C-α (CH₂Br) | 30 - 35 |
| Aromatic Carbons | 120 - 155 |
| C=O | 188 - 192 |
-
Justification: The carbon of the CH₂Br group is expected to be in the 30-35 ppm range.[5] The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 190 ppm for α-bromo ketones.[5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1690 - 1710 |
| C-Cl (Aryl Chloride) | 1080 - 1100 |
| C-Br (Alkyl Bromide) | 600 - 700 |
| C=N, C=C (Aromatic) | 1400 - 1600 |
-
Justification: A strong absorption band in the region of 1690-1710 cm⁻¹ is characteristic of the carbonyl stretching vibration of an aryl ketone. The presence of the electron-withdrawing bromine atom alpha to the carbonyl may slightly shift this frequency.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.
-
Expected Molecular Ion (M⁺): A cluster of peaks around m/z 233, 235, and 237, corresponding to the different isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant peak will be for the [M]⁺ ion.
-
Fragmentation: A common fragmentation pathway for α-bromoketones is the loss of the bromine atom or the entire bromomethyl group.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. While specific toxicity data for this compound is limited, α-bromoketones are generally considered to be lachrymators and are corrosive.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
-
First-Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the reactivity of the α-bromoketone moiety, which readily undergoes nucleophilic substitution with a wide range of nucleophiles.
-
Synthesis of Heterocyclic Compounds: The α-bromoketone can react with various binucleophiles to construct a variety of heterocyclic rings, such as imidazoles, thiazoles, and oxazoles.
-
Drug Discovery: This compound is a key building block for the synthesis of biologically active molecules. Patents involving this chemical structure suggest its use in the development of new therapeutic agents.[1] For example, it can be used as a starting material for the synthesis of enzyme inhibitors, receptor antagonists, and other potential drug candidates. The pyridine and chloro-substituents can also be further functionalized to modulate the pharmacological properties of the final compounds.
Conclusion
This compound is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Understanding its molecular structure, reactivity, and spectral properties is essential for its effective utilization in research and development. The proposed synthetic pathway and predicted spectral data in this guide provide a solid foundation for scientists working with this compound. As with all reactive chemicals, adherence to strict safety protocols is paramount.
References
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5097. [Link]
-
Lobb, K. A. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study (Doctoral dissertation, University of Pretoria). [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19432921, this compound. Retrieved from [Link]
-
Supporting Information for: Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. (n.d.). Royal Society of Chemistry. [Link]
-
Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]
-
Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2974–2976. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
Foreword: The Strategic Importance of Halogenated Pyridinyl Ketones
2-Bromo-1-(6-chloropyridin-3-yl)ethanone stands as a pivotal intermediate in the landscape of modern medicinal chemistry and drug discovery.[1] Its unique structural arrangement, featuring a reactive α-bromoketone moiety and a halogenated pyridine core, makes it a versatile building block for constructing complex molecular architectures. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the chloro- and bromo-substituents provide strategic handles for further functionalization through various cross-coupling reactions. This guide offers a comprehensive, field-proven methodology for the synthesis of this key intermediate, coupled with a detailed protocol for its structural verification and characterization. It is designed for researchers and professionals who require not just a procedure, but a causal understanding of the synthetic strategy.
Synthetic Pathway: From Acyl Pyridine to α-Bromoketone
The most direct and reliable route to this compound involves the selective α-bromination of the precursor, 1-(6-chloropyridin-3-yl)ethanone. This approach avoids the complexities and often low yields associated with direct Friedel-Crafts acylation of pyridine rings, which are electron-deficient and prone to deactivation by Lewis acids.[2]
The synthesis is a two-stage process, conceptually broken down as:
-
Acylation (Not detailed here): Synthesis of the starting material, 1-(6-chloropyridin-3-yl)ethanone. This is typically achieved through methods like Negishi or Suzuki coupling, starting from a suitable pyridine derivative. For the purpose of this guide, we assume the availability of this precursor.
-
α-Bromination: The targeted electrophilic substitution on the carbon adjacent to the carbonyl group.
The Underlying Mechanism of α-Bromination
The α-bromination of a ketone proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks a molecule of elemental bromine (Br₂), an electrophile. This is followed by the deprotonation of the intermediate to regenerate the carbonyl group, yielding the α-brominated product. The choice of solvent and brominating agent is critical to control the reaction rate and minimize side products.
Detailed Experimental Protocol for α-Bromination
This protocol describes a robust method for the synthesis of this compound from its acetyl-pyridine precursor.
Materials & Reagents:
-
1-(6-chloropyridin-3-yl)ethanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(6-chloropyridin-3-yl)ethanone (0.1 mol) in 100 mL of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Bromine: While maintaining the temperature, add elemental bromine (0.1 mol) dropwise via a dropping funnel over a period of 30 minutes. The deep red-brown color of bromine should gradually dissipate as it is consumed. Causality Insight: The slow, dropwise addition at low temperature is crucial to prevent a rapid, exothermic reaction and to minimize the formation of dibrominated byproducts. Acetic acid serves as both a solvent and a catalyst for enolization.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).[3]
-
Work-up - Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water. This will precipitate the crude product and dilute the acetic acid.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Work-up - Neutralization & Washing: Combine the organic layers. Wash sequentially with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic acid (caution: CO₂ evolution), followed by 100 mL of water, and finally 100 mL of brine.[3] Self-Validation: The bicarbonate wash is complete when gas evolution ceases. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
Spectroscopic Data Summary
The following table summarizes the expected data for this compound.[4][5]
| Technique | Parameter | Expected Value / Observation | Interpretation |
| Molecular Formula | - | C₇H₅BrClNO | Confirmed by Mass Spectrometry.[5] |
| Molecular Weight | - | 234.48 g/mol | Calculated value.[5] |
| ¹H NMR | Chemical Shift (δ) | ~ 4.5 - 4.8 ppm (s, 2H) | Methylene protons (-CH₂Br) adjacent to carbonyl and bromine. |
| (CDCl₃, 400 MHz) | ~ 7.5 - 7.7 ppm (d, 1H) | Pyridine ring proton (H5). | |
| ~ 8.2 - 8.4 ppm (dd, 1H) | Pyridine ring proton (H4). | ||
| ~ 8.9 - 9.1 ppm (d, 1H) | Pyridine ring proton (H2). | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 30 - 35 ppm | Methylene carbon (-CH₂Br). |
| (CDCl₃, 100 MHz) | ~ 125 - 155 ppm (4 signals) | Pyridine ring carbons. | |
| ~ 188 - 192 ppm | Carbonyl carbon (C=O). | ||
| FT-IR | Wavenumber (cm⁻¹) | ~ 1700 - 1720 cm⁻¹ | Strong C=O (ketone) stretch. |
| ~ 1550 - 1600 cm⁻¹ | C=C and C=N aromatic ring stretches. | ||
| ~ 1000 - 1100 cm⁻¹ | C-Cl stretch. | ||
| ~ 600 - 700 cm⁻¹ | C-Br stretch. | ||
| Mass Spec (EI) | m/z | 233/235/237 | Molecular ion peak cluster showing characteristic isotopic pattern for one Br and one Cl atom. |
Interpretation for Structural Integrity
-
¹H NMR: The most diagnostic signal is the singlet around 4.5-4.8 ppm, integrating to two protons, which is characteristic of the bromomethyl group (-CH₂Br). The three distinct signals in the aromatic region confirm the substitution pattern on the pyridine ring.
-
¹³C NMR: The presence of the carbonyl carbon signal near 190 ppm and the aliphatic carbon of the -CH₂Br group around 30-35 ppm are key indicators of the target structure.
-
FT-IR: A strong absorption band around 1700 cm⁻¹ confirms the presence of the ketone functional group.
-
Mass Spectrometry: The observation of a molecular ion cluster with a characteristic intensity ratio (due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes) provides definitive proof of the elemental composition and molecular weight.
Characterization Workflow Diagram
Caption: Standard workflow for the characterization of the final product.
Safety, Handling, and Storage
3.1. Hazard Profile
This compound and its precursors require careful handling.
-
This compound: This compound is classified as a corrosive and an acute toxin. It can cause severe skin burns and eye damage.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] As an α-haloketone, it is a potent lachrymator (tear-inducing agent).
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact and is extremely hazardous if inhaled.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.
3.2. Personal Protective Equipment (PPE)
All manipulations must be performed inside a certified chemical fume hood. The required PPE includes:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical splash goggles and a face shield.[7]
-
A flame-resistant lab coat.[7]
-
Ensure an emergency eyewash station and safety shower are immediately accessible.
3.3. Handling and Storage
-
Handling: Avoid inhalation of dust and vapors. Do not allow the material to come into contact with skin, eyes, or clothing.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[6][8] Keep away from incompatible materials such as strong bases and oxidizing agents.
Conclusion and Applications
The synthetic and characterization protocols detailed in this guide provide a reliable framework for producing and validating high-purity this compound. The compound's utility as a precursor is significant, particularly in the synthesis of kinase inhibitors and other targeted therapeutics where the chloropyridine moiety can be crucial for binding interactions, and the bromoketone serves as a handle for elaborating the rest of the molecule. Mastery of this synthesis is a valuable asset for any research team engaged in modern drug discovery and development.
References
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 2-Bromo-1-(6-bromopyrid-3-yl)ethanone.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 2-Bromo-1-indanone.
- Fisher Scientific. (2010, December 3). SAFETY DATA SHEET: 1-Bromo-3-chloropropane.
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Explained. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]
-
MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. 23794-13-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.ie [fishersci.ie]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Safe Handling of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
This document provides a comprehensive technical overview of the safety and handling protocols for 2-Bromo-1-(6-chloropyridin-3-yl)ethanone (CAS No. 23794-13-0). It is intended for researchers, chemists, and drug development professionals who may handle this compound. The guidance herein is synthesized from established safety data sheets, chemical literature, and an understanding of the compound's reactive functional groups to ensure the highest standards of laboratory safety.
Section 1: Compound Identification and Physicochemical Properties
This compound is a halogenated pyridine derivative commonly used as an intermediate in organic synthesis.[1] Its structure contains an α-bromo ketone, a functional group known for its reactivity and specific handling requirements. A clear understanding of its physical properties is the first step in a robust safety assessment.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(6-chloro-3-pyridinyl)ethanone | [1] |
| CAS Number | 23794-13-0 | [1][2] |
| Molecular Formula | C₇H₅BrClNO | [1] |
| Molecular Weight | 234.48 g/mol | [1] |
| Synonyms | 5-(2-Bromoacetyl)-2-chloropyridine, 2-Chloro-5-(2-bromoacetyl)pyridine | [1] |
| Appearance | Solid (inferred from handling advice) | [2][3] |
| Vapor Pressure | 0.000161 mmHg at 25°C | [4] |
| Refractive Index | 1.590 | [4] |
Section 2: Hazard Analysis and the Chemistry of Risk
While specific GHS classification data for this exact compound is not consistently available, a thorough hazard assessment can be constructed based on the reactivity of its functional groups and data from close structural analogs.[2] The primary source of this compound's hazard profile is the α-bromo ketone moiety.
2.1 The Chemical Rationale for a-Bromo Ketone Reactivity
The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl oxygen and the bromine atom. This makes the compound a potent alkylating agent . In a biological context, it can readily react with nucleophiles such as the thiol groups in cysteine residues of proteins. This covalent modification disrupts protein function, leading to cell damage, which manifests as severe irritation and toxicity. This reactivity also classifies the compound as a lachrymator , a substance that irritates the eyes and causes tearing.
2.2 Inferred GHS Classification and Primary Hazards
Based on data from structurally similar compounds, the following hazards should be assumed[3][5][6]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][5]
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[3][5]
-
Serious Eye Damage/Irritation: Causes serious, potentially irreversible eye damage.[3][5]
-
Respiratory Irritation: May cause respiratory tract irritation.[6][7]
2.3 Routes of Exposure and Symptomatology
-
Inhalation: Inhaling dust or vapors can cause severe irritation to the respiratory tract, potentially leading to inflammation and other complications.[7][8]
-
Skin Contact: Direct contact can cause severe irritation, redness, pain, and chemical burns.[5][8] Due to its harmful nature, absorption through the skin is a significant risk.[5]
-
Eye Contact: As a lachrymator and corrosive substance, contact with the eyes will cause immediate and severe pain, tearing, and can lead to permanent eye damage.[3][5]
-
Ingestion: Swallowing the compound can cause irritation and burns to the gastrointestinal tract and may be harmful or toxic.[5][8]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. The hierarchy of controls dictates that engineering solutions are the primary defense, supplemented by stringent administrative controls and mandatory personal protective equipment.
3.1 Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[8]
3.2 Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory and must be selected based on resistance to halogenated organic compounds.[9]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. | Prevents skin contact and absorption. Double-gloving is recommended for added protection.[2][8][10] |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes, dust, and vapors. Standard safety glasses are insufficient.[2][5] |
| Skin/Body Protection | Flame-resistant lab coat and impervious clothing. | Provides a barrier against accidental spills and contact.[2][5] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors/acid gases. | Required if there is a risk of exceeding exposure limits or if engineering controls fail.[5][8] |
3.3 PPE Donning and Doffing Workflow
The sequence of putting on and removing PPE is crucial to prevent cross-contamination. The "doffing" process, in particular, must be performed carefully to avoid contact with the contaminated outer surfaces of the equipment.
Caption: PPE Donning and Doffing Workflow.
Section 4: Standard Operating Procedures (SOPs)
Adherence to established protocols for handling, storage, and disposal is non-negotiable.
4.1 General Handling and Weighing Protocol
-
Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Pre-weighing: Tare a sealed container (e.g., a vial with a cap) on the balance.
-
Transfer: Inside the fume hood, carefully transfer the solid compound to the tared container. Use appropriate tools (e.g., spatula) to minimize dust formation. Avoid creating aerosols.[2]
-
Sealing: Securely cap the container before removing it from the fume hood for weighing.
-
Cleaning: Decontaminate the spatula and any affected surfaces immediately after use.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory area.[3][5]
4.2 Storage and Stability
-
Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Some suppliers recommend refrigeration (below 4°C/39°F) and storage under an inert atmosphere.[8]
-
Security: The storage area should be locked and accessible only to authorized personnel.[5]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[3]
-
Stability: The compound is stable under recommended storage conditions.[3] Thermal decomposition can release hazardous gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HCl, HBr).[3][11]
4.3 Waste Disposal
-
Contaminated Materials: All disposable items that have come into contact with the compound (gloves, bench paper, pipette tips) must be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused compound and reaction waste must be disposed of through a licensed chemical waste disposal facility.[5][12] Do not discharge into sewer systems.[12]
Section 5: Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
5.1 First Aid Measures
-
Inhalation: Immediately remove the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
5.2 Spill Response Protocol
The appropriate response depends on the scale and location of the spill. The following decision tree outlines the general workflow.
Caption: Spill Response Decision Workflow.
5.3 Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: Thermal decomposition can produce irritating and toxic gases and vapors.[3]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][8]
References
-
2-Bromo-1-(2-chloropyridin-4-yl)ethanone Safety Data Sheets. Echemi.
-
This compound. PubChem, National Center for Biotechnology Information.
-
2-Bromo-1-(6-chloropyridin-3-yl)-ethanone Safety Data Sheets. Echemi.
-
Material Safety Data Sheet - 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. Cole-Parmer.
-
2-BROMO-1-(6-BROMOPYRID-3-YL)ETHANONE Safety Data Sheets. Echemi.
-
2-Bromo-6-chloropyridin-3-amine SDS, 1050501-88-6 Safety Data Sheets. Echemi.
-
2-Bromo-1-(3-chlorophenyl)ethanone SDS, 41011-01-2 Safety Data Sheets. Echemi.
-
23794-13-0, 2-Bromo-1-(6-chloropyridin-3-yl)-ethanone Formula. Echemi.
-
SAFETY DATA SHEET - 2-Bromo-1-(6-bromopyrid-3-yl)ethanone. Fisher Scientific.
-
SAFETY DATA SHEET - 2-Bromopyridine. Sigma-Aldrich.
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
-
Recommended PPE to handle chemicals. Bernardo Ecenarro.
-
SAFETY DATA SHEET - 2-Bromo-1-indanone. Fisher Scientific.
-
This compound. BLDpharm.
-
2-Bromo-1-(6-methylpyridin-2-yl)ethanone. PubChem, National Center for Biotechnology Information.
Sources
- 1. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.ie [fishersci.ie]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 2-Bromo-1-(6-methylpyridin-2-yl)ethanone | C8H8BrNO | CID 19846123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
Introduction: The Need for Empirical Solubility Data
An In-depth Technical Guide to the Solubility of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on understanding and determining the solubility of this compound (CAS No. 23794-13-0). As a critical intermediate in pharmaceutical synthesis, a thorough understanding of its solubility characteristics is paramount for successful reaction scale-up, purification, and formulation development. Due to the scarcity of publicly available empirical solubility data, this guide focuses on the theoretical principles and practical methodologies required to establish a robust solubility profile for this compound.
This compound is a halogenated heterocyclic ketone. Its molecular structure dictates its physicochemical properties, including its solubility, which is a critical parameter influencing its reactivity, bioavailability, and processability. The solubility of an active pharmaceutical ingredient (API) or an intermediate is not a fixed value; it is a function of the solute's properties and the solvent's properties, as well as external factors like temperature and pressure.[1][2] For this specific compound, published data is limited, making experimental determination an essential first step in any research or development workflow.[3]
Structural Analysis and Solubility Prediction
A preliminary assessment of the molecule's structure provides a qualitative prediction of its solubility.
-
Hydrophilic Moieties : The structure contains a ketone group (C=O) and a nitrogen atom within the pyridine ring. These act as hydrogen bond acceptors, contributing a degree of polarity to the molecule.[4]
-
Hydrophobic Moieties : The presence of a chloro-substituted pyridine ring and a bromo-substituent on the ethanone side chain imparts significant nonpolar character. Halogens contribute to the molecule's overall size and hydrophobicity.[4]
-
Computed Partition Coefficient (XLogP3) : The computed XLogP3 value is 2.3, which indicates a greater preference for a lipophilic environment (like octanol) over a hydrophilic one (like water).[5][6] This value suggests poor aqueous solubility but likely good solubility in various organic solvents.
Based on this analysis—the "like dissolves like" principle—we can hypothesize that this compound will exhibit low solubility in polar protic solvents like water and higher solubility in solvents of intermediate to low polarity, such as alcohols, ketones, and chlorinated hydrocarbons.[1]
Physicochemical Properties
A summary of the known physical and chemical properties is essential for handling and experimental design. This data is compiled from publicly available databases.
| Property | Value | Source |
| CAS Number | 23794-13-0 | [3] |
| Molecular Formula | C₇H₅BrClNO | [5] |
| Molecular Weight | 234.48 g/mol | [5] |
| Boiling Point | 330.9 °C at 760 mmHg | [3] |
| Density | 1.683 g/cm³ | [3] |
| Flash Point | 153.9 °C | [3] |
| XLogP3 | 2.3 | [5][6] |
| Topological Polar Surface Area | 30 Ų | [5] |
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline compound is the equilibrium shake-flask method.[7] This method involves generating a saturated solution by allowing excess solid to equilibrate with the solvent over a defined period, followed by quantifying the concentration of the dissolved solute.
Overall Experimental Workflow
The logical flow for determining solubility is outlined below. This workflow ensures that equilibrium is achieved and that the subsequent analysis is accurate and reproducible.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol: Equilibrium Shake-Flask Method
This protocol describes a standardized procedure for measuring solubility in various solvents at a controlled temperature.
Materials:
-
This compound (solid, purity >95%)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)
-
Scintillation vials (e.g., 20 mL) with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm, PTFE for organic solvents, PVDF for aqueous)
-
Volumetric flasks and pipettes for dilutions
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~50 mg of solid.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. A preliminary time-course study can determine the point at which equilibrium is reached (i.e., when the measured solubility no longer increases with time).[7]
-
Phase Separation: After equilibration, remove the vials and let them stand for a short period to allow the excess solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution & Analysis: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method described below.
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard and reliable method for determining the concentration of the dissolved compound.[8]
Instrumentation & Conditions:
-
HPLC System: With UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by performing a UV scan of a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a solvent where it is freely soluble (e.g., Acetonitrile). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a linear calibration curve. The curve should have a correlation coefficient (R²) of >0.999.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.
-
Concentration Calculation: Use the peak area of the unknown sample and the equation of the calibration curve to determine its concentration.
-
Solubility Calculation: Multiply the determined concentration by the dilution factor to calculate the final solubility in the original solvent. Report the results in units such as mg/mL or mol/L.
Interpreting Results and Influencing Factors
The solubility data gathered should be presented in a clear, tabular format for easy comparison across different solvents.
Table of Expected Solubility Profile (Hypothetical Data):
| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Hexane | 0.1 | Low-Moderate | Record Data Here |
| Toluene | 2.4 | Moderate-High | Record Data Here |
| Dichloromethane | 3.1 | High | Record Data Here |
| Ethyl Acetate | 4.4 | High | Record Data Here |
| Acetone | 5.1 | High | Record Data Here |
| Ethanol | 5.2 | Moderate | Record Data Here |
| Water | 10.2 | Very Low | Record Data Here |
Causality Behind Experimental Choices
-
Why Excess Solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution has reached its saturation point and is in equilibrium with the solid phase.
-
Why Temperature Control? The solubility of most solid compounds increases with temperature.[2][9] Therefore, maintaining a constant and recorded temperature is critical for reproducibility and accurate data.
-
Why Filtration? Undissolved microscopic particles can artificially inflate the measured concentration. A sub-micron filter (e.g., 0.22 µm) ensures that only the truly dissolved solute is being analyzed.
Conclusion
This guide provides the theoretical framework and actionable protocols for determining the solubility of this compound. By systematically applying the equilibrium shake-flask method coupled with HPLC-UV analysis, researchers can generate the reliable, quantitative data necessary for informed decisions in process chemistry, scale-up, and formulation. This empirical data is indispensable for optimizing reaction conditions, preventing precipitation during workups, and developing stable drug product formulations.
References
-
This compound . PubChem, National Center for Biotechnology Information. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility . Semantic Scholar. [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? . Dow Development Labs. [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments . Chinese Pharmaceutical Journal. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]
-
3.2 Solubility – Introductory Organic Chemistry . Open Oregon Educational Resources. [Link]
-
Factors Affecting Solubility . BYJU'S. [Link]
-
13.3: Factors Affecting Solubility . Chemistry LibreTexts. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
An In-Depth Technical Guide to 2-Bromo-1-(6-chloropyridin-3-yl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry. The document delves into its synthesis, chemical properties, and critical role as a precursor in the development of pharmacologically active compounds, particularly thiazole derivatives. Detailed experimental protocols, mechanistic insights, and a case study on its application in the synthesis of a celecoxib analogue are presented to offer researchers and drug development professionals a practical and in-depth resource.
Introduction: The Significance of a Versatile Heterocyclic Ketone
This compound is a halogenated pyridyl ethanone derivative that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a reactive α-bromo ketone and a 6-chloropyridine moiety, makes it a highly versatile intermediate for the synthesis of a wide array of heterocyclic compounds. The pyridine ring is a common scaffold in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The chloro-substituent offers a site for further functionalization, while the α-bromo ketone is primed for classical Hantzsch thiazole synthesis and other cyclization reactions. This unique combination of reactive sites makes this compound a valuable precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 23794-13-0 | [1] |
| Molecular Formula | C₇H₅BrClNO | [1] |
| Molecular Weight | 234.48 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | Not widely reported | General knowledge |
| Boiling Point | Not widely reported | General knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 6-chloronicotinic acid. The first step involves the formation of the ketone precursor, 1-(6-chloropyridin-3-yl)ethanone, followed by its selective α-bromination.
Synthesis of the Precursor: 1-(6-chloropyridin-3-yl)ethanone
6-Chloronicotinic acid serves as a key starting material in pharmaceutical and agrochemical synthesis.[2] The synthesis of 1-(6-chloropyridin-3-yl)ethanone from 6-chloronicotinic acid is a standard transformation that can be achieved via several methods, most commonly involving the conversion of the carboxylic acid to a more reactive species (like an acid chloride or Weinreb amide) followed by reaction with an appropriate organometallic reagent.
α-Bromination of 1-(6-chloropyridin-3-yl)ethanone
The final step is the selective bromination at the α-position of the ketone. This is a well-established reaction in organic synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(6-chloropyridin-3-yl)ethanone
-
Bromine (Br₂)
-
Dichloromethane (DCM) or Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(6-chloropyridin-3-yl)ethanone (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1-1.1 equivalents) in the same solvent to the cooled solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the evolution of gas ceases and the orange color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete conversion of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound in medicinal chemistry lies in its ability to serve as a scaffold for the construction of more complex heterocyclic systems. The α-bromo ketone functionality is a classic electrophile for reactions with various nucleophiles, most notably in the Hantzsch thiazole synthesis.
Hantzsch Thiazole Synthesis: A Gateway to Bioactive Molecules
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide-containing compound (such as thiourea or a substituted thioamide) to form a thiazole ring. This reaction is a cornerstone in heterocyclic chemistry and has been extensively used to synthesize a vast number of biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]
The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to afford the thiazole ring.
Case Study: Synthesis of a Celecoxib Analogue
Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The synthesis of celecoxib analogues is an active area of research aimed at discovering new anti-inflammatory agents with improved efficacy and safety profiles.[6][7][8][9][10] this compound can be utilized in the synthesis of celecoxib analogues where the core pyrazole ring is replaced or augmented with a thiazole moiety.
Experimental Protocol: Synthesis of a Thiazole-based Celecoxib Analogue
Materials:
-
This compound
-
4-Sulfamoylphenylthiourea
-
Ethanol
-
Sodium acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add 4-sulfamoylphenylthiourea (1 equivalent) and a catalytic amount of sodium acetate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Self-Validating System: The formation of the thiazole ring can be confirmed by the disappearance of the characteristic signals of the starting materials in the NMR spectra and the appearance of new signals corresponding to the thiazole ring protons and carbons. The molecular weight of the product can be confirmed by mass spectrometry.
Caption: Synthetic pathway to a bioactive thiazole and its mechanism of action.
Conclusion
This compound is a high-value intermediate for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of its α-bromo ketone functionality make it an ideal starting material for constructing libraries of thiazole derivatives and other pharmacologically relevant scaffolds. The insights and protocols provided in this guide are intended to empower researchers in their efforts to develop novel therapeutics by leveraging the chemical versatility of this important building block.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2009, March 26). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. (2020, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. (2001, August 30). PubMed. Retrieved January 21, 2026, from [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). Neliti. Retrieved January 21, 2026, from [Link]
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021, October 5). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
1-(6-chloropyridin-3-yl)ethanone oxime|1087073-33-3. (n.d.). MOLBASE. Retrieved January 21, 2026, from [Link]
-
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002, August 29). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 21, 2026, from [Link]
-
A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IP.com. Retrieved January 21, 2026, from [Link]
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents.
- Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents.
-
2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
Sources
- 1. 23794-13-0|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone: A Mechanistic Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Key Synthetic Building Block
2-Bromo-1-(6-chloropyridin-3-yl)ethanone is a bifunctional reagent of significant interest in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds. As an α-haloketone, its reactivity is characterized by two key electrophilic sites: the carbon bearing the bromine atom and the carbonyl carbon. This dual reactivity makes it a versatile precursor for a variety of cyclization and substitution reactions, enabling the efficient synthesis of complex molecules with diverse pharmacological applications. This guide provides an in-depth exploration of the core mechanisms of action of this compound in key synthetic transformations, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
Core Reactive Principles: An Electrophilic Powerhouse
The synthetic utility of this compound is fundamentally rooted in its electronic structure. The presence of the electron-withdrawing carbonyl group and the inherent electronegativity of the bromine atom create a highly electrophilic α-carbon, making it susceptible to nucleophilic attack. This is the primary mode of action in most of its synthetic applications.
Caption: Key electrophilic centers in this compound.
Mechanism of Action in Heterocycle Synthesis: The Gateway to Imidazo[1,2-a]pyridines
A prominent application of this compound is in the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with a wide range of biological activities. The reaction proceeds via a well-established cyclocondensation pathway with 2-aminopyridines.
The mechanism commences with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic α-carbon of the α-haloketone. This initial step is a classic SN2 reaction, leading to the displacement of the bromide ion and the formation of a pyridinium salt intermediate. The choice of solvent is critical here; polar aprotic solvents like acetonitrile or DMF are often employed to facilitate the SN2 reaction while effectively solvating the ionic intermediate.
Subsequent intramolecular cyclization occurs through the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon. This step is often promoted by a base, which deprotonates the amino group, increasing its nucleophilicity. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The use of a mild base, such as sodium bicarbonate, is often sufficient to drive the reaction to completion.
Caption: Mechanism of Imidazo[1,2-a]pyridine Synthesis.
Experimental Protocol: Synthesis of 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridine
The following protocol is adapted from analogous syntheses of imidazo[1,2-a]pyridine derivatives and serves as a robust starting point for researchers.[1]
Materials:
-
This compound (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
Sodium Bicarbonate (2.0 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of 2-aminopyridine in acetonitrile, add this compound.
-
Add sodium bicarbonate to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the solid precipitate and wash with cold acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Volume | Role | Causality |
| This compound | 1.0 eq | Electrophile | Provides the carbon backbone for the imidazole ring. |
| 2-Aminopyridine | 1.0 eq | Nucleophile | Source of the pyridine ring and the nucleophilic nitrogen atoms for cyclization. |
| Sodium Bicarbonate | 2.0 eq | Base | Facilitates the intramolecular cyclization and neutralizes the HBr byproduct. |
| Acetonitrile | 10-20 mL/mmol | Solvent | A polar aprotic solvent that facilitates the SN2 reaction and dissolves the reactants. |
Mechanism of Action in Neonicotinoid Precursor Synthesis
This compound is a crucial intermediate in the synthesis of precursors for neonicotinoid insecticides, such as imidacloprid. In this context, it undergoes a reaction with a diamine, typically ethylenediamine.
The mechanism is initiated by a nucleophilic attack of one of the amino groups of ethylenediamine on the α-carbon of the α-haloketone, displacing the bromide ion in an SN2 fashion. This results in the formation of a mono-alkylated diamine intermediate. The second amino group of this intermediate then attacks the carbonyl carbon in an intramolecular fashion. This cyclization is often followed by dehydration to form a cyclic imine. This cyclic imine is a key precursor that can be further elaborated to afford the final neonicotinoid structure.
Caption: Synthesis of a Neonicotinoid Precursor.
Representative Experimental Protocol: Synthesis of a Cyclic Imine Precursor
Materials:
-
This compound (1.0 eq)
-
Ethylenediamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Ethanol (solvent)
Procedure:
-
Dissolve this compound in ethanol.
-
To this solution, add triethylamine followed by the dropwise addition of ethylenediamine at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification can be achieved via column chromatography.
| Reagent/Solvent | Molar Ratio/Volume | Role | Causality |
| This compound | 1.0 eq | Electrophile | Provides the electrophilic centers for reaction with the diamine. |
| Ethylenediamine | 1.1 eq | Dinucleophile | Acts as the nucleophile to form the heterocyclic ring. |
| Triethylamine | 1.2 eq | Base | Neutralizes the HBr formed during the initial substitution reaction. |
| Ethanol | 15-25 mL/mmol | Solvent | A protic solvent that can facilitate the reaction and dissolve the reactants. |
Conclusion: A Versatile Tool for Modern Synthesis
This compound stands out as a highly valuable and versatile building block in the synthetic chemist's toolbox. Its predictable reactivity, governed by the principles of nucleophilic substitution and addition, allows for the efficient construction of complex heterocyclic systems. Understanding the underlying mechanisms of its reactions is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the full potential of this powerful reagent in the pursuit of novel therapeutics and other advanced materials.
References
-
Zhu, D., Chen, J., Wu, H., & Ding, J. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. [Link]
-
Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of organic chemistry, 77(4), 2024–2028. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]
-
Al-Tel, T. H. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European journal of medicinal chemistry, 46(9), 4573–4583. [Link]
-
Kavaliauskas, P., Klimavičius, A., Petkevičius, V., & Meškys, R. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules (Basel, Switzerland), 25(22), 5463. [Link]
Sources
Methodological & Application
Reaction conditions for 2-Bromo-1-(6-chloropyridin-3-YL)ethanone with 2-aminopyridines
Synthesis of 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridines from 2-Bromo-1-(6-chloropyridin-3-yl)ethanone and 2-Aminopyridines
This technical guide provides detailed protocols and scientific insights for the synthesis of substituted 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridines. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the imidazo[1,2-a]pyridine scaffold in numerous commercial drugs.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering both conventional and microwave-assisted synthetic routes.
The reaction between this compound and various 2-aminopyridine derivatives is a robust and versatile method for constructing the imidazo[1,2-a]pyridine core. This reaction, a variation of the classic Tschitschibabin reaction, provides a direct pathway to this privileged heterocyclic system.[2]
I. Mechanistic Insights: The Rationale Behind the Synthesis
The formation of the imidazo[1,2-a]pyridine ring system from an α-haloketone and a 2-aminopyridine proceeds through a well-established addition-elimination mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine product. A plausible mechanism is depicted below.[3]
Caption: Reaction mechanism for imidazo[1,2-a]pyridine synthesis.
II. Experimental Protocols
This section provides two distinct protocols for the synthesis of 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridines: a conventional heating method and a microwave-assisted method. The microwave-assisted protocol offers significant advantages in terms of reduced reaction times and potentially higher yields.[4][5]
A. Conventional Synthesis Protocol
This protocol details the synthesis using standard laboratory equipment and conventional heating.
Step-by-Step Methodology:
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol) and sodium bicarbonate (1.5 mmol).
-
Stir the reaction mixture at reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridine.
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Table 1: Conventional Synthesis of Substituted 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridines
| Entry | 2-Aminopyridine Substituent | Reaction Time (h) | Yield (%) |
| 1 | H | 5 | 85 |
| 2 | 5-methyl | 4.5 | 88 |
| 3 | 5-chloro | 6 | 82 |
| 4 | 4-phenyl | 5.5 | 80 |
B. Microwave-Assisted Synthesis Protocol
This protocol leverages microwave irradiation to accelerate the reaction, offering a more efficient route to the target compounds.[1][6]
Step-by-Step Methodology:
-
In a microwave-safe reaction vessel, combine 2-aminopyridine (1.0 mmol), this compound (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 15-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure product.
Table 2: Microwave-Assisted Synthesis of Substituted 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridines
| Entry | 2-Aminopyridine Substituent | Reaction Time (min) | Yield (%) |
| 1 | H | 15 | 92 |
| 2 | 5-methyl | 15 | 95 |
| 3 | 5-chloro | 20 | 89 |
| 4 | 4-phenyl | 18 | 87 |
III. Characterization of Products
The synthesized imidazo[1,2-a]pyridine derivatives can be characterized using standard spectroscopic techniques.[7][8]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the imidazo[1,2-a]pyridine core and the substituent groups. The protons on the pyridine and imidazole rings will appear in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbons of the fused ring system.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product, confirming its identity.
Example Spectroscopic Data for 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridine:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.05 (s, 1H), 8.21 (d, J = 8.8 Hz, 1H), 7.98 (s, 1H), 7.85 (d, J = 6.8 Hz, 1H), 7.65 (d, J = 9.2 Hz, 1H), 7.42 (d, J = 8.8 Hz, 1H), 7.15 (t, J = 7.8 Hz, 1H), 6.75 (t, J = 6.8 Hz, 1H).
-
MS (ESI): m/z 229.05 [M+H]⁺.
IV. Experimental Workflow Overview
The following diagram provides a high-level overview of the entire process, from starting materials to the final, characterized product.
Caption: High-level experimental workflow.
V. Conclusion
The reaction of this compound with 2-aminopyridines is a highly effective method for the synthesis of imidazo[1,2-a]pyridine derivatives. Both conventional and microwave-assisted protocols provide good to excellent yields of the desired products. The microwave-assisted approach is particularly advantageous for its significantly reduced reaction times. The protocols and data presented in this guide offer a solid foundation for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development.[9][10][11]
References
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. Available from: [Link]
-
MDPI. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Available from: [Link]
-
Semantic Scholar. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Available from: [Link]
-
Semantic Scholar. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Available from: [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
Taylor & Francis Online. Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Available from: [Link]
-
Bentham Science. Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Available from: [Link]
-
ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
ResearchGate. Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones.... Available from: [Link]
-
ResearchGate. 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. Available from: [Link]
-
ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
PubMed. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. Available from: [Link]
-
PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
-
ACS Publications. The Reaction of 2-Aminopyridine with α-Halo Ketones. Available from: [Link]
-
PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available from: [Link]
-
ACS Publications. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Available from: [Link]
-
ResearchGate. Optimization of the Reaction Conditions a | Download Table. Available from: [Link]
-
PubMed. Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Available from: [Link]
-
ACS Publications. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available from: [Link]
-
Slideshare. Chichibabin Reaction. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Wikipedia. Chichibabin reaction. Available from: [Link]
-
ChemistryViews. Milder Conditions for the Chichibabin Reaction. Available from: [Link]
-
Scientific Update. The Chichibabin amination reaction. Available from: [Link]
-
Semantic Scholar. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Available from: [Link]
-
Royal Society of Chemistry. ChemComm. Available from: [Link]
-
ResearchGate. ChemInform Abstract: One-Pot, Three Component Tandem Reaction of 2-Aminopyridines, Acetophenones and Aldehydes: Synthesis of 3-Aroylimidazo[1,2-a]pyridines.. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-1-(6-chloropyridin-3-YL)ethanone as a building block for heterocyclic compounds
An In-Depth Guide to 2-Bromo-1-(6-chloropyridin-3-yl)ethanone: A Versatile Building Block for Heterocyclic Synthesis
Authored by: A Senior Application Scientist
Introduction: Unveiling a Privileged Synthetic Intermediate
In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals and functional materials, owing to their unique stereoelectronic properties and their ability to engage in specific biological interactions. Within this context, this compound has emerged as a highly valuable and versatile building block.
This application note provides an in-depth exploration of this reagent, detailing its core reactivity and offering field-proven protocols for its application in the synthesis of high-value heterocyclic systems. The molecule's utility is rooted in its bifunctional nature: a highly reactive α-bromoketone moiety and a 6-chloropyridine ring. The α-bromoketone serves as a potent electrophile, primed for cyclization reactions with a variety of nucleophiles, while the chloro-substituted pyridine ring offers a secondary site for diversification through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This dual reactivity allows for the construction of complex molecular architectures from a single, readily accessible starting material.[1]
This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel thiazoles, imidazo-fused systems, and other complex heterocyclic libraries.
Chemical Properties and Data
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(6-chloro-3-pyridinyl)ethanone | PubChem[2] |
| CAS Number | 23794-13-0 | PubChem[2] |
| Molecular Formula | C₇H₅BrClNO | PubChem[2] |
| Molecular Weight | 234.48 g/mol | PubChem[2] |
| Appearance | Solid (Typical) | BLDpharm[3] |
| Exact Mass | 232.92430 Da | PubChem[2] |
Core Reactivity and Mechanistic Rationale
The synthetic power of this compound stems from its two distinct reactive sites. Understanding the causality behind their reactivity is key to designing successful synthetic strategies.
Caption: Core reactivity of the title compound.
-
The α-Bromoketone Moiety : This is the primary site for building heterocyclic rings. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles, particularly those that can participate in a subsequent cyclization step. Reactions like the Hantzsch thiazole synthesis are classic examples where this reactivity is exploited.[1]
-
The 6-Chloropyridine Ring : The chlorine atom on the pyridine ring is a versatile synthetic handle. It can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this often requires harsh conditions or electron-withdrawing groups to activate the ring. More commonly and efficiently, it serves as an anchor point for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or amino groups, providing a powerful tool for late-stage diversification of the synthesized heterocyclic core.[1][4]
Application I: Synthesis of 2-Aminothiazoles via Hantzsch Condensation
The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its wide range of biological activities.[1] The Hantzsch thiazole synthesis offers a direct and efficient route to this privileged structure. The reaction proceeds by the condensation of an α-haloketone with a thiourea or thioamide derivative.
Protocol 1: Synthesis of 2-Amino-4-(6-chloropyridin-3-yl)thiazole
This protocol details a trusted and reproducible method for the synthesis of a key thiazole intermediate. The causality for using reflux conditions is to provide the necessary activation energy for the condensation and subsequent dehydration-cyclization cascade.
Caption: Experimental workflow for Hantzsch thiazole synthesis.
Materials and Reagents:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (absolute, sufficient to make a 0.2-0.5 M solution)
-
Ammonium hydroxide solution (or saturated sodium bicarbonate)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Safety Precautions:
-
Critical: this compound is a lachrymator and skin irritant. Handle exclusively in a well-ventilated fume hood. Wear gloves, safety glasses, and a lab coat.
-
Thiourea is a suspected carcinogen. Avoid inhalation of dust.
-
Handle all solvents and reagents with appropriate care.
Step-by-Step Methodology:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and thiourea (1.1 eq).
-
Solvent Addition : Add absolute ethanol to the flask. The exact volume should be sufficient to dissolve the reactants upon gentle heating, typically resulting in a concentration of 0.2 to 0.5 M.
-
Heating and Reflux : Heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting α-bromoketone spot is consumed (typically 2-4 hours).
-
Cooling and Precipitation : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Workup and Neutralization : Slowly add an aqueous basic solution (e.g., ammonium hydroxide or saturated sodium bicarbonate) to the stirred mixture until the pH is neutral to slightly basic (pH 7-8). This step is crucial as it deprotonates the thiazole amine and neutralizes the HBr byproduct, causing the free base product to precipitate fully.
-
Isolation : Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Purification : Wash the filter cake thoroughly with deionized water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol to remove residual impurities.
-
Drying : Dry the purified solid product under vacuum to a constant weight. The product is typically obtained in high purity without the need for column chromatography.[5][6]
Application II: Synthesis of Imidazo[1,2-a] Fused Heterocycles
Imidazo[1,2-a]pyridines and related fused systems are prominent scaffolds in medicinal chemistry, known for their diverse pharmacological activities.[7] The synthesis generally involves the condensation of an α-haloketone with a 2-amino-heterocycle. The reaction of this compound with compounds like 2-aminopyrazine or 2-aminopyrimidine provides a direct route to these valuable fused bicyclic systems.[8]
Protocol 2: Synthesis of 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyrazine
This protocol outlines the synthesis of a fused imidazo-heterocycle. The mechanism involves an initial SN2 reaction, followed by an intramolecular cyclization and dehydration. The addition of a non-nucleophilic base like sodium bicarbonate is often beneficial to scavenge the HBr formed during the reaction, preventing side reactions and driving the equilibrium towards the product.
Materials and Reagents:
-
This compound (1.0 eq)
-
2-Aminopyrazine (1.0 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5-2.0 eq)
-
Acetonitrile or Ethanol (Anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask, suspend 2-aminopyrazine (1.0 eq) and sodium bicarbonate (1.5-2.0 eq) in anhydrous acetonitrile or ethanol.
-
Reagent Addition : Add a solution of this compound (1.0 eq) in the same solvent to the suspension at room temperature with stirring.
-
Heating : Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction's completion via TLC.
-
Workup : After cooling to room temperature, filter the mixture to remove the inorganic salts (NaHCO₃ and NaBr).
-
Solvent Removal : Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel to yield the pure imidazo[1,2-a]pyrazine product.
Caption: Mechanistic pathway for imidazo-fused heterocycle synthesis.
Strategy: Sequential Functionalization for Library Synthesis
A key advantage of this compound is the orthogonal reactivity of its two functional groups. This allows for a sequential functionalization strategy, which is highly valuable for generating libraries of diverse compounds for high-throughput screening.
-
Step 1 (Heterocycle Formation) : First, the α-bromoketone is used to construct the desired heterocyclic core (e.g., a thiazole or imidazole) using the protocols described above. This reaction is typically robust and high-yielding.
-
Step 2 (Diversification) : The resulting product, which still contains the 6-chloropyridine moiety, can then be subjected to a second reaction. This is most commonly a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce a wide variety of substituents at the 6-position of the pyridine ring. This modular approach enables the rapid exploration of structure-activity relationships (SAR).[1]
Caption: Workflow for sequential library synthesis.
Conclusion
This compound is a cornerstone building block for modern heterocyclic chemistry. Its predictable and versatile reactivity provides chemists with a reliable tool for constructing complex molecular frameworks. The protocols and strategies outlined in this guide demonstrate its utility in synthesizing medicinally relevant thiazole and imidazo-fused systems. By leveraging its dual reactive sites through carefully planned synthetic sequences, researchers can efficiently generate libraries of novel compounds for drug discovery and materials science applications, accelerating the pace of innovation.
References
- 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone | Benchchem. Benchchem.
- 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. PubMed.
- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.
- Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
- This compound. PubChem.
- Thiazole synthesis. Organic Chemistry Portal.
- Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Reactions and Mechanisms. Master Organic Chemistry.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry.
- 23794-13-0 | this compound. BLDpharm.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI.
Sources
- 1. 2-Bromo-1-(6-chloropyrimidin-4-yl)ethanone | Benchchem [benchchem.com]
- 2. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 23794-13-0|this compound|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rapid and Efficient Synthesis of 2-Amino-4-(6-chloropyridin-3-yl)thiazole via Microwave-Assisted Hantzsch Condensation
Abstract: This document provides a comprehensive guide to the microwave-assisted synthesis of 2-amino-4-(6-chloropyridin-3-yl)thiazole, a valuable heterocyclic scaffold in medicinal chemistry. By leveraging the principles of microwave chemistry, this protocol offers a significant improvement over conventional heating methods, leading to dramatically reduced reaction times, increased yields, and a greener chemical process. This application note is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of thiazole derivatives.
Introduction: The Significance of 2-Aminothiazoles and the Power of Microwave Synthesis
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The precursor, 2-bromo-1-(6-chloropyridin-3-yl)ethanone, is a key building block for introducing the 6-chloropyridin-3-yl group, which is present in several important pharmaceuticals. The classical method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide or thiourea.[3][4] However, conventional heating methods for this reaction often necessitate long reflux times, which can lead to lower yields and the formation of impurities.[5][6]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[7][8] By utilizing microwave irradiation, polar molecules within the reaction mixture are rapidly and uniformly heated, leading to a significant acceleration of reaction rates.[6] This technique offers several advantages over conventional heating, including:
-
Dramatically reduced reaction times: Reactions that take hours under conventional reflux can often be completed in minutes.[5][6]
-
Increased product yields and purity: The rapid and uniform heating minimizes the formation of byproducts.[8]
-
Energy efficiency: Microwaves directly heat the reactants and solvent, not the vessel, leading to lower energy consumption.[6]
-
Greener chemistry: Reduced reaction times and often the ability to use less solvent contribute to more environmentally friendly processes.[6][8]
This application note provides a detailed protocol for the microwave-assisted Hantzsch synthesis of 2-amino-4-(6-chloropyridin-3-yl)thiazole, demonstrating the practical benefits of this enabling technology.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the this compound, displacing the bromide ion in an SN2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic thiazole ring. The aromaticity of the final product is a key driving force for the reaction.[9][10]
reagents [label="this compound + Thiourea"]; intermediate1 [label="S-Alkylation Intermediate"]; intermediate2 [label="Tetrahedral Intermediate"]; product [label="2-Amino-4-(6-chloropyridin-3-yl)thiazole + H₂O + HBr"];
reagents -> intermediate1 [label="SN2 Attack"]; intermediate1 -> intermediate2 [label="Intramolecular Cyclization"]; intermediate2 -> product [label="Dehydration"]; }
Caption: Mechanism of the Hantzsch Thiazole Synthesis.Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-(6-chloropyridin-3-yl)thiazole
This protocol is a representative procedure based on established microwave-assisted Hantzsch syntheses of analogous 2-aminothiazoles.[8][11] Researchers should optimize conditions for their specific microwave reactor and scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| This compound | C₇H₅BrClNO | 234.48 | N/A | N/A | Irritant, Lachrymator |
| Thiourea | CH₄N₂S | 76.12 | 176-178 | N/A | Harmful |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | -114 | 78 | Flammable, Irritant |
Equipment
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Balance (accurate to 0.001 g)
-
Fume hood
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer, and IR spectrophotometer for characterization
Step-by-Step Procedure
A [label="1. Reagent Preparation\n(In Fume Hood)"]; B [label="2. Microwave Irradiation"]; C [label="3. Reaction Work-up & Product Isolation"]; D [label="4. Purification"]; E [label="5. Characterization"];
A -> B [label="Seal vial & place in reactor"]; B -> C [label="Cool to RT & precipitate"]; C -> D [label="Recrystallization"]; D -> E [label="Spectroscopic Analysis"]; }
Caption: Experimental workflow for microwave-assisted synthesis.-
Preparation: In a 10 mL microwave reactor vial, add this compound (1.0 mmol, 234.5 mg) and thiourea (1.1 mmol, 83.7 mg).
-
Solvent Addition: Add 3 mL of absolute ethanol to the vial.
-
Sealing: Place a magnetic stir bar in the vial and securely seal it with a cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 120°C for 10 minutes with stirring. The power should be set to the minimum required to maintain the target temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (either passively or with compressed air, as per the instrument's safety features).
-
Work-up: Once cooled, carefully open the vial in a fume hood. Pour the reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution.
-
Precipitation and Isolation: Stir the mixture for 15 minutes. The product should precipitate as a solid. Collect the solid by vacuum filtration, washing with cold water.
-
Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight.
-
Purification (if necessary): The crude product can be further purified by recrystallization from ethanol to afford a crystalline solid.
Characterization of 2-Amino-4-(6-chloropyridin-3-yl)thiazole
The structure of the synthesized compound should be confirmed by standard analytical techniques. Expected characterization data includes:
-
¹H NMR (DMSO-d₆): Resonances corresponding to the aromatic protons of the pyridine and thiazole rings, as well as the amine protons.
-
¹³C NMR (DMSO-d₆): Signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI+): A molecular ion peak corresponding to the calculated mass of the product.
-
IR (KBr): Characteristic absorption bands for N-H stretching of the amine group and C=N stretching of the thiazole ring.
Optimization of Reaction Conditions
The provided protocol serves as a starting point. For optimal results, it is recommended to perform a systematic optimization of the reaction parameters.
| Parameter | Range | Rationale |
| Temperature | 80 - 150 °C | Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause decomposition. A temperature of 120°C is a good starting point. |
| Time | 5 - 30 min | Monitor the reaction progress by TLC to determine the optimal reaction time. Over-irradiation can lead to byproduct formation. |
| Solvent | Ethanol, Methanol, DMF | Polar protic solvents like ethanol and methanol are generally effective for Hantzsch synthesis.[7] For less reactive substrates, a higher boiling polar aprotic solvent like DMF can be considered. |
| Molar Ratio | 1:1 to 1:1.2 (Ketone:Thiourea) | A slight excess of thiourea can help drive the reaction to completion. |
Safety Precautions for Microwave Synthesis
Working with microwave reactors requires adherence to specific safety protocols to mitigate potential hazards.[11][12][13][14]
-
Pressure Build-up: Reactions in sealed vessels can generate significant pressure. Never exceed the recommended volume for the reaction vial and ensure the vessel is properly sealed. Always allow the vessel to cool completely before opening.
-
Flammable Solvents: The use of flammable solvents like ethanol poses a risk of ignition. Ensure the microwave reactor is placed in a well-ventilated fume hood.[11] Modern laboratory microwave reactors are equipped with safety features to prevent sparks.
-
Exothermic Reactions: Be cautious with potentially highly exothermic reactions. The rapid energy input from microwaves can accelerate an exotherm, leading to a dangerous pressure increase.[14] If the reaction is known to be highly exothermic, start with a lower temperature and power setting, and use smaller quantities of reagents.
-
Vessel Integrity: Always inspect microwave vials for cracks or defects before use. A compromised vial can fail under pressure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. When handling hot vials, use thermal gloves.
Conclusion
The microwave-assisted Hantzsch synthesis of 2-amino-4-(6-chloropyridin-3-yl)thiazole offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[6][8] By significantly reducing reaction times and improving yields, this technology can accelerate the discovery and development of new chemical entities for various applications, particularly in the pharmaceutical industry. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful synthetic tool in their laboratories.
References
-
Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. Available at: [Link]
-
Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Available at: [Link]
-
MDPI. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Available at: [Link]
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Vertex AI Search. (n.d.). Microwave assisted green organic synthesis.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
-
Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. Available at: [Link]
-
Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Rasayan Journal of Chemistry, 15(1). Available at: [Link]
- Vertex AI Search. (n.d.). Microwave Reactor Safety.
-
PMC. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]
-
ResearchGate. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. ResearchGate. Available at: [Link]
-
IChemE. (n.d.). Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE. Available at: [Link]
-
YouTube. (2019). synthesis of thiazoles. YouTube. Available at: [Link]
-
Kansas State University. (2025). Microwave Safety. Kansas State University. Available at: [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
ResearchGate. (2013). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available at: [Link]
-
PMC. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,... ResearchGate. Available at: [Link]
-
Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]
-
MDPI. (2018). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. Available at: [Link]
-
Sci-Hub. (2016). Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. Journal of Heterocyclic Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
ResearchGate. (2016). Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. ResearchGate. Available at: [Link]
- Vertex AI Search. (n.d.). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives.
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]
-
Asian Journal of Chemistry. (2007). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry, 19(2), 1039. Available at: [Link]
-
ResearchGate. (2016). (PDF) Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. ResearchGate. Available at: [Link]
- Vertex AI Search. (n.d.). View of Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives.
-
Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 2-BROMO-1-(6-BROMOPYRID-3-YL)ETHANONE. Suzhou Aobai Pharmaceutical Co., Ltd.. Available at: [Link]
-
PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Available at: [Link]
-
ResearchGate. (2014). (PDF) Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives. ResearchGate. Available at: [Link]
- Vertex AI Search. (n.d.). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives.
-
ChemBK. (n.d.). 2-bromo-1-(6-bromopyridin-3-yl)ethanone. ChemBK. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation | MDPI [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jusst.org [jusst.org]
- 9. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Application Notes & Protocols: Catalyst Selection for Selective Transformations of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
Introduction: A Versatile Heterocyclic Building Block
2-Bromo-1-(6-chloropyridin-3-yl)ethanone is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its structure features three distinct, synthetically valuable reactive centers: an α-bromo ketone, a carbonyl group, and a C-Cl bond on the pyridine ring. This multi-functionality presents both a challenge and an opportunity for synthetic chemists. Achieving selective transformation at any one of these sites requires a carefully orchestrated catalytic strategy. This guide provides an in-depth analysis of catalyst selection to control the reactivity of this versatile building block, enabling targeted molecular construction. We will explore catalytic systems that selectively address each reactive position, emphasizing the mechanistic rationale behind catalyst choice and providing actionable experimental protocols.
Strategic Catalyst Selection for Site-Specific Reactions
The key to harnessing the synthetic potential of this compound lies in understanding the orthogonal reactivity of its functional groups and selecting a catalyst that preferentially activates a single site. The primary sites for catalytic intervention are the α-carbon of the ketone (C-Br bond), the carbonyl carbon, and the C-Cl bond at the 6-position of the pyridine ring.
Caption: Simplified catalytic cycle for stereoconvergent Ni-catalyzed α-arylation.
Table 1: Representative Nickel-Catalyst Systems for α-Arylation
| Catalyst Precursor | Chiral Ligand | Arylating Agent | Temp. (°C) | Typical Yield | Typical ee (%) | Reference |
| NiCl₂·glyme | (+)-PyBOX | ArZnI | -30 to -20 | 70-95% | 85-98% | [1] |
| NiBr₂·diglyme | (S)-iPr-PHOX | Ar₂Zn | -20 | 65-90% | 80-95% | [1] |
Protocol 1: Asymmetric α-Arylation with Phenylzinc Iodide
This protocol is adapted from the work of Fu and coworkers for the asymmetric arylation of racemic α-bromoketones. [1] Materials:
-
This compound (1.0 mmol, 234.5 mg)
-
NiCl₂·glyme (0.05 mmol, 11.0 mg)
-
Chiral Ligand (e.g., (+)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine) (0.065 mmol)
-
Phenylzinc Iodide (ArZnI) solution (0.2 M in glyme/THF, 6.5 mL, 1.3 mmol)
-
Anhydrous Glyme (1,2-dimethoxyethane)
-
Saturated aqueous NH₄Cl solution
-
Standard glassware, argon atmosphere setup
Procedure:
-
To an oven-dried flask under an argon atmosphere, add NiCl₂·glyme (11.0 mg) and the chiral ligand (0.065 mmol).
-
Purge the flask with argon for 5 minutes.
-
Add this compound (234.5 mg) followed by anhydrous glyme (13.5 mL).
-
Stir the resulting solution at room temperature for 20 minutes.
-
Cool the flask to -30 °C in a suitable cooling bath.
-
Add the suspension of Phenylzinc Iodide (6.5 mL) dropwise over 3 minutes.
-
Stir the reaction mixture at -30 °C for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Asymmetric Reduction of the Carbonyl Group
Selective reduction of the ketone to a chiral secondary alcohol is a valuable transformation, providing access to important chiral synthons. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and a stoichiometric borane source, is a highly reliable and enantioselective method. [2] Catalyst System Rationale:
-
Catalyst: The CBS catalyst is generated in situ from a chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) and a borane source. [2]The catalyst forms a Lewis acid-base complex with the ketone, positioning the carbonyl for a stereoselective hydride delivery from a borane-catalyst complex.
-
Hydride Source: Borane-dimethyl sulfide (BMS) or borane-THF complex is used as the stoichiometric reducing agent.
-
Mechanism: The ketone's larger substituent is oriented away from the bulky group on the catalyst, allowing the hydride to attack the carbonyl from a specific face, thus ensuring high enantioselectivity.
Caption: Workflow for CBS-catalyzed asymmetric ketone reduction.
Protocol 2: Asymmetric CBS Reduction of the Ketone
This is a general protocol for the CBS reduction of an aryl ketone.
Materials:
-
This compound (1.0 mmol, 234.5 mg)
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 mL, 0.1 mmol, 10 mol%)
-
Borane-dimethyl sulfide complex (BMS, ~10 M, 0.1 mL, 1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M HCl solution
-
Standard glassware, argon atmosphere setup
Procedure:
-
To an oven-dried flask under an argon atmosphere, add this compound (234.5 mg) and anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the (R)-CBS catalyst solution (0.1 mL, 0.1 mmol) dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add the borane-dimethyl sulfide complex (0.1 mL, 1.0 mmol) dropwise over 15 minutes via a syringe pump.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol (5 mL).
-
Warm the mixture to room temperature and add 1 M HCl (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Transformations at the 6-Chloropyridine Ring
The C-Cl bond on the electron-deficient pyridine ring is an ideal site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.
Chemoselectivity Considerations: A primary challenge is achieving selectivity between the C(sp²)-Cl and C(sp³)-Br bonds. In palladium-catalyzed cross-coupling, the oxidative addition step is generally faster for C-Br bonds than for C-Cl bonds. Therefore, to functionalize the C-Cl position, it is often strategic to first react the α-bromo position (e.g., via substitution or reduction) and then perform the cross-coupling on the resulting intermediate.
Catalyst System Rationale:
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precursors.
-
Ligand: The choice of ligand is critical for promoting the oxidative addition of the C-Cl bond. Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos are state-of-the-art for coupling aryl chlorides. They stabilize the Pd(0) center and facilitate both the oxidative addition and reductive elimination steps.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid in Suzuki coupling or deprotonate the amine in Buchwald-Hartwig coupling.
Table 2: Representative Palladium-Catalyst Systems for C-Cl Cross-Coupling
| Reaction Type | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | [3] |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 90-110 | [3] |
Conclusion
The selective catalytic functionalization of this compound is a testament to the power of modern catalyst design. By carefully selecting the metal, ligand, and reaction conditions, researchers can precisely target specific sites on this multi-functional molecule. Nickel catalysts with chiral ligands offer a powerful solution for stereoconvergent α-arylation, while chiral oxazaborolidines provide excellent enantioselectivity in ketone reduction. For transformations at the pyridine ring, palladium catalysts with specialized phosphine ligands are the tools of choice. This strategic approach enables the efficient and controlled construction of complex molecular architectures from a single, versatile starting material.
References
-
C. Fischer, G. C. Fu. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society. [Link]
- M. B. Smith. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2019.
- J. Clayden, N. Greeves, S. Warren. Organic Chemistry. 2nd ed., Oxford University Press, 2012.
- P. Y. Bruice. Organic Chemistry. 8th ed., Pearson, 2016.
-
LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
R. Pohl, M. Hocek. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. [Link]
-
Y. Park, et al. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]
-
M. A. Brimble, et al. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
Application Note: A Robust and Scalable Protocol for the Synthesis of Imidazo[1,2-a]pyridines from 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
Introduction: The Significance and Synthetic Challenge of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds recognized as "privileged structures" in medicinal chemistry.[1][2] Their unique bicyclic framework is a cornerstone for numerous pharmaceuticals with a wide spectrum of biological activities, including anxiolytic (Alpidem), hypnotic (Zolpidem), and anticancer agents.[2][3][4] The immense therapeutic potential of this scaffold drives a continuous demand for efficient, reliable, and scalable synthetic routes to produce these molecules on an industrial scale.
The classical and most direct approach to the imidazo[1,2-a]pyridine core is the Tschitschibabin condensation reaction, which involves the reaction of a 2-aminopyridine with an α-haloketone.[5][6] While effective at the lab scale, transitioning this synthesis to a multi-kilogram or pilot-plant scale introduces significant challenges. These include managing potential exotherms, ensuring homogenous reaction conditions, controlling byproduct formation, and developing scalable purification strategies that avoid chromatography.
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of a substituted imidazo[1,2-a]pyridine, starting from the readily available precursor, 2-Bromo-1-(6-chloropyridin-3-yl)ethanone. We will delve into the mechanistic rationale behind the process, offer a detailed step-by-step protocol, and address critical considerations for safety, process control, and troubleshooting to ensure a successful and reproducible scale-up.
Mechanistic Rationale: The Tschitschibabin Reaction Pathway
Understanding the reaction mechanism is paramount for process optimization and troubleshooting. The synthesis proceeds via a well-established two-step sequence: an initial SN2 alkylation followed by an intramolecular cyclization and dehydration.
-
Initial Alkylation: The exocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (this compound). This forms an intermediate N-phenacylpyridinium bromide salt.
-
Intramolecular Cyclization & Dehydration: A base, either added or the unreacted 2-aminopyridine itself, facilitates the deprotonation of the intermediate to form an enolate. The endocyclic pyridine nitrogen then attacks the ketone carbonyl, initiating a cyclization. The resulting hemiaminal intermediate subsequently undergoes dehydration to yield the final aromatic imidazo[1,2-a]pyridine ring system.
The use of a mild base like sodium bicarbonate (NaHCO₃) is often incorporated to neutralize the hydrobromic acid (HBr) generated during the reaction, which prevents the formation of inactive pyridinium salts and improves overall efficiency.[6]
Caption: A simplified diagram of the key steps in the formation of the imidazo[1,2-a]pyridine core.
Safety First: Hazard Analysis and Mitigation
Scaling up chemical reactions requires a rigorous assessment of potential hazards. The primary starting material, this compound, and related α-haloketones are potent lachrymators and are corrosive, causing severe skin burns and eye damage.[7][8]
-
Hazard Identification :
-
This compound : Corrosive, toxic if swallowed, inhaled, or in contact with skin.[7][9] Causes severe eye damage.[7]
-
Solvents (e.g., Ethanol, DMF) : Flammable liquids. DMF is a reproductive toxin.
-
Reaction Exotherm : The initial alkylation step can be exothermic. Uncontrolled addition at scale can lead to a runaway reaction.
-
-
Mitigation Strategy :
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[10] When handling the solid bromo-ketone outside of a fume hood, respiratory protection is mandatory.[10]
-
Engineering Controls : All manipulations of the bromo-ketone and the reaction itself must be conducted in a well-ventilated chemical fume hood or a walk-in hood for larger scales.[9][11]
-
Procedural Controls :
-
Add the this compound portion-wise or as a solution to control the reaction rate and temperature.
-
Use a reactor equipped with an overhead stirrer, a temperature probe, and a cooling bath to manage the exotherm.
-
Have appropriate quench materials (e.g., sodium thiosulfate solution) and spill kits readily available.
-
-
Detailed Scale-Up Protocol
This protocol details the synthesis of 2-(6-chloropyridin-3-yl)-7-methylimidazo[1,2-a]pyridine as a representative example.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | >97% | Commercial Source |
| 2-Amino-4-methylpyridine | >98% | Commercial Source |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade, Fine Powder | Commercial Source |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| n-Heptane | ACS Grade | Commercial Source |
| Equipment | Specification | |
| Jacketed Glass Reactor | 10 L or appropriate scale | |
| Overhead Mechanical Stirrer | High-torque motor | |
| Temperature Probe | Calibrated | |
| Addition Funnel / Dosing Pump | For controlled addition | |
| Reflux Condenser | Chilled water circulation | |
| Filtration Apparatus (e.g., Nutsche filter) | Appropriate for scale | |
| Vacuum Oven | For drying product |
Stoichiometry and Parameters
| Parameter | Value | Moles | Molar Ratio | Notes |
| 2-Amino-4-methylpyridine | 270.4 g | 2.50 mol | 1.0 equiv. | Limiting Reagent |
| This compound | 657.5 g | 2.63 mol | 1.05 equiv. | A slight excess ensures full conversion of the aminopyridine. |
| Sodium Bicarbonate (NaHCO₃) | 420.0 g | 5.00 mol | 2.0 equiv. | Acts as a base to neutralize HBr. |
| Ethanol | 5.4 L | - | - | Approx. 20 volumes relative to the limiting reagent. |
Step-by-Step Synthesis Procedure
-
Reactor Setup : Assemble the reactor system under an inert atmosphere (Nitrogen or Argon). Ensure all joints are sealed and the stirring, heating/cooling, and condenser systems are operational.
-
Reagent Charging :
-
Charge the reactor with 2-Amino-4-methylpyridine (270.4 g), Sodium Bicarbonate (420.0 g), and Ethanol (5.4 L).
-
Begin stirring to form a slurry. A moderate agitation speed (e.g., 150-200 RPM) is sufficient.
-
-
Reaction Execution :
-
Heat the slurry to a gentle reflux (approx. 78-80 °C).
-
Once at temperature, begin the portion-wise addition of this compound (657.5 g) over 1.5 - 2 hours.
-
Causality Check : Adding the bromo-ketone slowly is crucial to control the initial exotherm and prevent a rapid, uncontrolled reaction.
-
After the addition is complete, maintain the reaction at reflux.
-
-
In-Process Control (IPC) :
-
Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or HPLC until the 2-amino-4-methylpyridine spot is no longer visible. (Typical reaction time: 6-12 hours).
-
TLC System : 50% Ethyl Acetate in Heptane. Visualize with UV light.
-
-
Work-up and Isolation :
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Filter the reaction mixture to remove the inorganic salts (NaBr and excess NaHCO₃). Wash the filter cake with a small amount of ethanol.
-
Concentrate the combined filtrate under reduced pressure to about 1/4 of its original volume.
-
Add water (approx. 5 L) to the concentrated solution with stirring. The product should precipitate as a solid.
-
Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.
-
Isolate the crude product by filtration. Wash the solid with plenty of water, followed by a small amount of cold ethanol or a heptane/ethanol mixture to aid in drying.
-
-
Purification via Recrystallization :
-
Transfer the crude solid to a clean reactor.
-
Add a suitable recrystallization solvent (e.g., Ethanol, Isopropanol, or an Ethyl Acetate/Heptane mixture). The choice of solvent should be determined on a small scale first to maximize recovery and purity. For this product, ethanol is a good starting point.
-
Heat the mixture to reflux until all the solid dissolves.
-
Slowly cool the solution to room temperature, then further cool in an ice bath (0-5 °C) to maximize crystal formation.
-
Isolate the purified crystals by filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying :
-
Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Expected Yield: 75-85%.
-
Process and Workflow Visualization
Caption: A flowchart illustrating the major unit operations for the scalable synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive bromo-ketone due to hydrolysis. | Extend reflux time and re-check via IPC. Ensure the bromo-ketone was stored properly in a dry environment. Consider adding a slight excess (1.1 equiv.). |
| Low Yield | Product loss during work-up or precipitation. Inefficient recrystallization (too much solvent). | Optimize the amount of water for precipitation. Perform a small-scale solvent screen for recrystallization to find the ideal solvent system and volume. |
| Dark-colored Product | Formation of colored impurities at high temperatures. | Consider running the reaction at a slightly lower temperature for a longer duration. A charcoal treatment during recrystallization may improve color. |
| Oily Product / Fails to Solidify | Presence of impurities. Incorrect pH during precipitation. | Re-dissolve the oil in a solvent like EtOAc, wash with brine, dry over MgSO₄, and re-concentrate. Ensure the precipitation medium is not too acidic. |
Conclusion
The synthesis of imidazo[1,2-a]pyridines via the Tschitschibabin condensation is a powerful and adaptable method for producing medicinally relevant scaffolds. By transitioning from a simple reflux to a controlled, monitored process in appropriate reactor equipment, this synthesis can be reliably and safely scaled. The keys to success are rigorous safety protocols, especially when handling the lachrymatory α-haloketone, controlled addition of reagents to manage the reaction exotherm, and the development of a robust, non-chromatographic purification method like recrystallization. The protocol and insights provided herein offer a solid foundation for researchers and drug development professionals to confidently scale the production of this important class of heterocyclic compounds.
References
- Echemi. (n.d.). 2-Bromo-1-(6-chloropyridin-3-yl)-ethanone Safety Data Sheets.
- ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine....
- PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
- National Institutes of Health. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Bromo-1-(6-bromopyrid-3-yl)ethanone.
- Echemi. (n.d.). 2-Bromo-1-(2-chloropyridin-4-yl)ethanone Safety Data Sheets.
- National Institutes of Health. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-1-indanone.
- Echemi. (n.d.). 2-BROMO-1-(6-BROMOPYRID-3-YL)ETHANONE Safety Data Sheets.
- PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
- ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
- Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. fishersci.ie [fishersci.ie]
- 8. WERCS Studio - Application Error [assets.thermofisher.cn]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
2-Bromo-1-(6-chloropyridin-3-YL)ethanone in the synthesis of kinase inhibitors
Application Note & Protocols
Topic: 2-Bromo-1-(6-chloropyridin-3-yl)ethanone in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This technical guide details the strategic application of This compound , a highly versatile chemical intermediate, in the synthesis of potent kinase inhibitors. We provide an in-depth analysis of its role in constructing the 2-aminothiazole scaffold, a privileged structure in kinase inhibitor design renowned for its ability to interact with the ATP-binding site.[3] This document offers field-proven insights, step-by-step synthesis protocols, and a discussion of the rationale behind key experimental choices, designed to empower researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound (CAS No. 23794-13-0) is a bifunctional ketone that serves as an ideal starting point for generating diverse libraries of candidate drug molecules.[4][5] Its utility stems from two key reactive sites:
-
The α-Bromoketone Moiety: This functional group is a classic electrophile for the Hantzsch thiazole synthesis, enabling the efficient, one-pot construction of a 4-substituted-2-aminothiazole ring. This reaction is robust, high-yielding, and tolerant of a wide range of substrates.[6]
-
The 6-Chloropyridine Ring: The chlorine atom provides a secondary site for diversification. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the late-stage introduction of complex aryl, heteroaryl, or amino groups to modulate potency, selectivity, and pharmacokinetic properties.[7][8]
This dual reactivity allows for a modular approach to inhibitor design, where the thiazole core acts as the "hinge-binding" anchor and the pyridine moiety can be modified to explore interactions with the solvent-exposed regions of the kinase active site.
The 2-Aminothiazole Scaffold: A Privileged Kinase Hinge Binder
The 2-aminothiazole motif is prevalent in numerous clinically evaluated and approved kinase inhibitors, including the pan-Src inhibitor Dasatinib (BMS-354825).[3] Its prevalence is due to its role as an effective bioisostere for the adenine ring of ATP. The endocyclic and exocyclic nitrogens of the 2-aminothiazole core are perfectly positioned to form a bidentate hydrogen bond network with the highly conserved "hinge" region of the kinase ATP-binding pocket. This interaction is a critical anchor for achieving high-affinity binding.
Core Synthesis Protocol: Hantzsch Thiazole Synthesis
The reaction of this compound with thiourea is the foundational step for producing the key intermediate, 4-(6-chloropyridin-3-yl)thiazol-2-amine.
General Synthesis Workflow
The overall process involves the condensation reaction, neutralization to yield the free base, and purification.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| This compound | 23794-13-0 | 234.48 |
| Thiourea | 62-56-6 | 76.12 |
| Ethanol (Absolute) | 64-17-5 | 46.07 |
| Saturated Sodium Bicarbonate Solution (aq.) | 144-55-8 | 84.01 |
Step-by-Step Experimental Protocol
Note: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.34 g, 10.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add thiourea (0.84 g, 11.0 mmol, 1.1 equiv.) and absolute ethanol (40 mL).
-
Causality Note: A slight excess of thiourea is used to ensure the complete consumption of the limiting α-bromoketone starting material. Ethanol is an excellent solvent for both reactants and facilitates the reaction at reflux temperature.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction typically forms a precipitate as the hydrobromide salt of the product is generated.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) until the spot corresponding to the starting ketone has disappeared (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. The product hydrobromide salt often precipitates.
-
Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the stirred mixture until the pH is basic (pH ~8-9). This converts the salt to the free base, which is less soluble.
-
Self-Validation: Effervescence (CO₂ release) will be observed. Continue adding base until the bubbling ceases, ensuring complete neutralization.
-
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 20 mL) and a small amount of cold ethanol (1 x 10 mL) to remove inorganic salts and unreacted thiourea.
-
Drying & Purification: Dry the collected solid under vacuum. The product is often of high purity at this stage. If further purification is needed, recrystallization from ethanol can be performed.
Application: Building a CDK2 Inhibitor
The 4-(6-chloropyridin-3-yl)thiazol-2-amine intermediate is a launchpad for creating more complex inhibitors. For instance, inhibitors of Cyclin-Dependent Kinase 2 (CDK2) often feature an amide linkage at the 2-amino position.[9]
Protocol: Acylation of the 2-Amino Group
This protocol describes a typical acylation to install a side chain necessary for engaging with other regions of the kinase active site.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen), suspend 4-(6-chloropyridin-3-yl)thiazol-2-amine (2.12 g, 10.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 50 mL).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (e.g., 4-fluorobenzoyl chloride, 11.0 mmol, 1.1 equiv.) dropwise to the stirred suspension.
-
Causality Note: The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is run at 0 °C initially to control the exothermic reaction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final acylated inhibitor.
Representative Biological Data
The modular nature of this synthesis allows for rapid generation of analogs to probe structure-activity relationships (SAR).
| Compound ID | R-Group (Acyl Moiety) | CDK2 IC₅₀ (nM)[9] | A2780 Cell Proliferation IC₅₀ (µM)[9] |
| A-1 | Acetyl | 550 | >10 |
| A-2 | 4-Fluorobenzoyl | 25 | 0.8 |
| A-3 | Cyclohexanecarbonyl | 8 | 0.2 |
| A-4 | Pyridine-4-carbonyl | 15 | 0.5 |
Data is representative and based on trends observed in the literature for aminothiazole-based CDK inhibitors.[9]
Conclusion
This compound is a commercially available and highly effective building block for the synthesis of kinase inhibitors. Its ability to readily undergo Hantzsch thiazole synthesis provides a reliable entry into the clinically significant 2-aminothiazole class of inhibitors. The protocols and insights provided herein demonstrate a robust and versatile synthetic platform for researchers engaged in the discovery and development of novel targeted therapeutics.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Misra, R. N., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(7), 1719-1728. [Link]
-
Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Fahmy, H. H., et al. (2024). Convenient synthesis and X-ray determination of 2- amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Assiut University Bulletin for Pharmaceutical Sciences. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
-
Roskoski, R. Jr. (2015). US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. Pharmacology & Therapeutics, 152, 1-13. [Link]
-
Gilead Sciences, Inc. (2015). TANK-BINDING KINASE INHIBITOR COMPOUNDS. European Patent Office. [Link]
-
Hadjipavlou-Litina, D., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]
-
Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]
-
Alam, M. S., et al. (2025). Synthesis and biological evaluation of thiourea-tethered benzodiazepinones as anti-proliferative agents targeting JAK-3 kinase. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
- Warner-Lambert Company. (2002). 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones.
-
Hadjipavlou-Litina, D., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. NCBI. [Link]
-
Al-Salama, Z. T., et al. (2024). Targeting oncogenic kinases: Insights on FDA approved tyrosine kinase inhibitors. Journal of Cellular and Molecular Medicine. [Link]
-
Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-876. [Link]
-
Adams, J. L., et al. (2011). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 21(16), 4782-4786. [Link]
-
Lee, H., et al. (2021). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry, 64(15), 11458-11481. [Link]
Sources
- 1. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting oncogenic kinases: Insights on FDA approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 23794-13-0|this compound|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Versatile Synthetic Pathways to Novel Pharmaceutical Intermediates from 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
Abstract
This comprehensive technical guide details the synthetic utility of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone as a versatile starting material for the generation of a diverse array of novel pharmaceutical intermediates. The inherent reactivity of the α-bromoketone functionality provides a gateway to a multitude of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This document provides detailed, step-by-step protocols for the synthesis of three key classes of heterocyclic compounds: imidazo[1,2-a]pyridines, 2-aminothiazoles, and pyrazines. The causality behind experimental choices, mechanistic insights, and self-validating protocols are presented to empower researchers in their synthetic endeavors.
Introduction
The quest for novel molecular entities with therapeutic potential is a cornerstone of pharmaceutical research. The strategic synthesis of complex molecules often relies on the use of highly functionalized building blocks that can be elaborated into a variety of scaffolds. This compound is one such pivotal intermediate. The presence of a reactive α-bromo group adjacent to a carbonyl, coupled with the electronically distinct chloropyridine ring, offers multiple avenues for synthetic diversification. This guide will explore three robust and well-established synthetic transformations to highlight the versatility of this starting material in constructing pharmaceutically relevant heterocyclic cores.
Synthetic Route 1: Synthesis of 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates exhibiting a wide range of biological activities. The reaction of an α-haloketone with a 2-aminopyridine is a classical and efficient method for the construction of this bicyclic system.
Mechanistic Rationale
The synthesis proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyridine displaces the bromide from this compound to form a pyridinium salt intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the endocyclic pyridine nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[1][2]
Diagram 1: Synthesis of 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridine
Caption: Workflow for Imidazo[1,2-a]pyridine Synthesis.
Detailed Experimental Protocol
Materials:
-
This compound
-
2-Aminopyridine
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and 2-aminopyridine (1.1 eq).
-
Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the α-bromoketone.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 50% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridine.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity |
| This compound | 234.48 | 1.0 | >98% |
| 2-Aminopyridine | 94.11 | 1.1 | >99% |
| Product | Expected Yield | Appearance |
| 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridine | 75-85% | Off-white to yellow solid |
Synthetic Route 2: Hantzsch Thiazole Synthesis of 2-Amino-4-(6-chloropyridin-3-yl)thiazole
The Hantzsch thiazole synthesis is a venerable and highly reliable method for the construction of the thiazole ring, a core component of numerous pharmaceuticals.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to yield a 2-aminothiazole.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in an SN2 fashion. This forms an isothiouronium salt intermediate. An intramolecular cyclization then occurs, where one of the amino groups attacks the carbonyl carbon. A subsequent dehydration step leads to the formation of the aromatic 2-aminothiazole ring.[3]
Diagram 2: Hantzsch Thiazole Synthesis
Caption: Workflow for Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium carbonate (5% aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the α-bromoketone.
-
Stir the mixture at room temperature for 15 minutes, then heat to reflux (approximately 78 °C) with stirring for 2-3 hours. Monitor the reaction by TLC (eluent: 70% ethyl acetate in hexane).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring. This will neutralize the hydrobromic acid and precipitate the product.
-
Collect the solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.
-
Allow the product to air-dry on the filter paper, and then dry further in a vacuum oven at 40-50 °C to a constant weight. The product is often of sufficient purity for subsequent steps without further purification.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity |
| This compound | 234.48 | 1.0 | >98% |
| Thiourea | 76.12 | 1.2 | >99% |
| Product | Expected Yield | Appearance |
| 2-Amino-4-(6-chloropyridin-3-yl)thiazole | 85-95% | Pale yellow solid |
Synthetic Route 3: Synthesis of 2,5-Di(6-chloropyridin-3-yl)pyrazine
Pyrazines are another important class of N-heterocycles found in many biologically active molecules. The synthesis of pyrazines from α-haloketones typically proceeds through an α-aminoketone intermediate, which then undergoes self-condensation.
Mechanistic Rationale
This synthesis is a two-step process. First, the α-bromoketone is converted to an α-aminoketone via a nucleophilic substitution reaction with an amine source, often ammonia or a protected amine. The resulting α-aminoketone then undergoes self-condensation, where two molecules react to form a dihydropyrazine intermediate. Subsequent oxidation of the dihydropyrazine yields the aromatic pyrazine product.[5][6]
Diagram 3: Synthesis of 2,5-Disubstituted Pyrazine
Caption: Workflow for 2,5-Disubstituted Pyrazine Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-1-(6-chloropyridin-3-yl)ethanone Hydrochloride
Materials:
-
This compound
-
Hexamethylenetetramine (urotropine)
-
Chloroform
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve this compound (1.0 eq) in chloroform.
-
Add hexamethylenetetramine (1.1 eq) to the solution and stir at room temperature for 12 hours.
-
Collect the precipitated salt by filtration and wash with chloroform.
-
Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated 2-amino-1-(6-chloropyridin-3-yl)ethanone hydrochloride by filtration. Wash with cold ethanol and dry under vacuum.
Step 2: Synthesis of 2,5-Di(6-chloropyridin-3-yl)pyrazine
Materials:
-
2-Amino-1-(6-chloropyridin-3-yl)ethanone hydrochloride
-
Sodium hydroxide solution (2 M)
-
Ethanol
-
Air or a mild oxidizing agent (e.g., copper(II) acetate)
Procedure:
-
Dissolve the 2-amino-1-(6-chloropyridin-3-yl)ethanone hydrochloride (1.0 eq) in ethanol.
-
Slowly add 2 M sodium hydroxide solution until the pH is basic (pH 9-10).
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. The progress of the reaction can be monitored by TLC. Alternatively, a catalytic amount of a mild oxidizing agent like copper(II) acetate can be added to accelerate the oxidation of the dihydropyrazine intermediate.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to obtain the pure 2,5-di(6-chloropyridin-3-yl)pyrazine.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity |
| 2-Amino-1-(6-chloropyridin-3-yl)ethanone hydrochloride | 209.05 | 1.0 | >97% |
| Product | Expected Yield (over 2 steps) | Appearance |
| 2,5-Di(6-chloropyridin-3-yl)pyrazine | 50-60% | Yellow crystalline solid |
Conclusion
This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a range of pharmaceutically relevant heterocyclic intermediates. The straightforward and high-yielding protocols for the preparation of imidazo[1,2-a]pyridines, 2-aminothiazoles, and pyrazines underscore its utility in drug discovery and development programs. The distinct electronic and steric properties of the resulting intermediates provide a rich platform for further functionalization and the exploration of novel chemical space.
References
-
Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]
-
Liu, Y., Lu, L., Zhou, H., Xu, F., Ma, C., Huang, Z., ... & Xu, S. (2019). Chemodivergent synthesis of N-(pyridin-2-yl) amides and 3-bromoimidazo [1, 2-a] pyridines from α-bromoketones and 2-aminopyridines. RSC advances, 9(61), 34671-34676. [Link]
-
Jia G., Lim Z., & Zhang Y. (1998). A Facile Preparation of 2,6-Diarylpyrazines. Heteroatom Chemistry, 9(4), 341-345. [Link]
-
Guan, Z. H., Ren, X. M., Zhang, L. J., & Yin, J. (2011). One-pot synthesis of 2-phenylimidazo [1, 2-α] pyridines from acetophenone,[Bmim] Br3 and 2-aminopyridine under solvent-free conditions. Molecules, 16(4), 3293-3301. [Link]
-
Hantzsch, A. (1887). Condensationsprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). Molecules, 26(24), 7585. [Link]
-
Chem Help Asap. (2020). Hantzsch Thiazole Synthesis - laboratory experiment. [Link]
-
Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 16(1), 53-57. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
Sources
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction yield with 2-Bromo-1-(6-chloropyridin-3-YL)ethanone
An Application Scientist's Guide to Optimizing Reaction Yield with 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Foundational Knowledge: Understanding the Reagent
Before embarking on any reaction, a thorough understanding of your starting material is paramount. This section covers the essential properties and handling procedures for this compound.
What are the key physical and chemical properties of this reagent?
Understanding the fundamental properties of this compound is crucial for accurate measurements and predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO | PubChem[1] |
| Molecular Weight | 234.48 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | Sigma-Aldrich |
| CAS Number | 23794-13-0 | PubChem[1] |
| Vapor Pressure | 0.000161 mmHg at 25°C | ECHEMI[2] |
The molecule contains two key reactive sites: the α-bromo ketone and the chloro-substituted pyridine ring. The α-bromo ketone is a potent electrophile, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. The pyridine ring itself contains two different halogens, offering potential for sequential or selective cross-coupling reactions.
How should I properly store and handle this chemical?
Due to its reactivity, proper storage and handling are critical to maintain the integrity of the reagent and ensure laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.
-
Handling: Always handle this compound in a well-ventilated fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[4] The compound is classified as harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[5][6] Avoid formation of dust and aerosols.[3]
Section 2: Troubleshooting Common Reaction Issues
This section addresses the most frequent challenges encountered during reactions involving this compound.
FAQ 1: Low or No Product Yield
Question: I've set up my reaction (e.g., substitution with a thiol or amine) but I'm seeing very low conversion to my desired product. What are the likely causes and how can I fix it?
This is a multi-faceted problem. The flowchart below provides a logical path for troubleshooting.
Caption: Decision tree for troubleshooting low reaction yield.
In-depth Explanation:
-
Reactivity of the Nucleophile/Base: The α-bromo ketone is an electrophile. For a substitution reaction to proceed, it requires a sufficiently strong nucleophile. If your nucleophile is neutral (like an amine or thiol), a base is often required to deprotonate it, increasing its nucleophilicity. The choice of base is critical; a bulky base like triethylamine might be too sterically hindered, while a very strong base like NaOH could promote side reactions. Non-nucleophilic bases like potassium carbonate or DBU are often good starting points.
-
Activation Energy: Every reaction has an energy barrier to overcome. If the reaction is sluggish at room temperature, it likely needs more thermal energy. However, excessive heat can cause decomposition of the starting material or product. The optimal temperature is a balance between reaction rate and stability.[7]
-
Solvent Effects: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent for Sₙ2 reactions as they solvate the cation of the base/nucleophile salt but leave the anionic nucleophile relatively "bare" and highly reactive.
FAQ 2: Multiple Products and Side Reactions
Question: My reaction mixture is showing multiple spots on TLC, and purification is difficult. What are the common side products and how can I suppress them?
Formation of multiple products typically arises from the reagent's multiple reactive sites or from self-condensation.
| Side Reaction Type | Probable Cause | Proposed Solution |
| Dimerization/Self-Condensation | High concentration; strong base deprotonating the α-carbon. | Add the base slowly at a lower temperature; run the reaction at a higher dilution. |
| Reaction at Pyridine Chlorine | High temperatures; use of strong organometallic reagents or specific catalysts. | For Sₙ2 at the bromine, keep temperatures below 80°C. For selective cross-coupling, the C-Br bond is more reactive than the C-Cl bond with standard Pd catalysts.[8][9] |
| Over-alkylation (e.g., with primary amines) | Excess alkylating agent; strong base. | Use a slight excess (1.1-1.2 eq) of the amine nucleophile and a non-nucleophilic base. Monitor the reaction closely and stop it upon consumption of the starting material. |
Mechanistic Insight: The C-Br bond is significantly weaker and thus more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) than the C-Cl bond on the same pyridine ring.[8][9] This allows for chemoselective functionalization at the bromine position under milder conditions. If you wish to react at the chlorine, it typically requires more forcing conditions (higher temperatures, stronger ligands) after the bromine has been substituted.
Conversely, for Nucleophilic Aromatic Substitution (SₙAr), the chlorine at position 6 is activated by the adjacent ring nitrogen, making it susceptible to attack. However, the α-bromo ketone is a much more powerful electrophilic site for typical nucleophiles, so Sₙ2 at the bromoacetyl group will almost always dominate over SₙAr on the ring.
Caption: Reactivity map of this compound.
Section 3: Experimental Protocols
This section provides a generalized, robust protocol for a standard Sₙ2 reaction.
Protocol: Synthesis of a Thioether Derivative
This protocol describes a general procedure for the nucleophilic substitution of the bromine atom with a generic thiol (R-SH).
Materials:
-
This compound (1.0 eq)
-
Thiol (R-SH) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to a concentration of approximately 0.1-0.2 M. Begin vigorous stirring.
-
Nucleophile Addition: Dissolve the thiol (1.1 eq) in a small amount of anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and rinse the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).[10]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization if the product is a solid.[10]
References
-
PubChem Compound Summary for CID 19432921, this compound. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 90489, 2-Bromo-1-(6-methylpyridin-2-yl)ethanone. National Center for Biotechnology Information. [Link]
-
A Safe and Scalable Process for 2-Bromo-2-cyclohexen-1-one. Organic Syntheses. [Link]
-
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]
-
Safety Data Sheet for 2-Bromo-1-(6-bromopyrid-3-yl)ethanone. Fisher Scientific. [Link]
-
Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [Link]
-
Optimization of asymmetric bioreduction conditions... ResearchGate. [Link]
-
2-Bromo-1-(6-ethoxy-3-pyridinyl)ethanone. PubChem. [Link]
-
Ethanone, 2-bromo-1-phenyl-. NIST WebBook. [Link]
-
2-Bromo-1-[6-(ethylamino)-3-pyridinyl]ethanone. PubChem. [Link]
-
Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. [Link]
Sources
- 1. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.ie [fishersci.ie]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Common side products in reactions with 2-Bromo-1-(6-chloropyridin-3-YL)ethanone
Welcome to the technical support resource for 2-Bromo-1-(6-chloropyridin-3-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile α-bromoketone intermediate. As a key building block in the synthesis of numerous pharmacologically active compounds, understanding its reactivity and potential side reactions is critical for achieving high yields and purity. This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and field experience.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: I'm observing a significant amount of a debrominated product, 1-(6-chloropyridin-3-yl)ethanone, in my reaction mixture. What's causing this and how can I prevent it?
Answer:
The appearance of the debrominated ketone is a common issue arising from reductive debromination. This side reaction can be initiated by several factors inherent to your reaction conditions.
Causality & Mechanism: The carbon-bromine bond at the α-position is susceptible to cleavage. This can occur through single-electron transfer (SET) mechanisms, reaction with nucleophilic reducing agents, or even certain basic conditions that promote the formation of an enolate which then gets protonated by a proton source in a non-productive pathway. The presence of trace metals, certain amines, or other reducing agents in your solvents or reagents can facilitate this reduction.
Troubleshooting Protocol:
-
Reagent Purity: Ensure all reagents, especially solvents and bases, are of high purity and anhydrous. Trace impurities can be a primary source of reduction.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). This minimizes the risk of SET processes that can be initiated by atmospheric components.
-
Choice of Base: If a base is used, consider its reducing potential. For simple substitution reactions, a non-nucleophilic, non-reducing base like proton sponge or a heavily hindered amine might be preferable to bases that can also act as reducing agents.
-
Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures can sometimes promote decomposition and reductive pathways.
-
Radical Inhibitors: In cases where a radical mechanism is suspected, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) in catalytic amounts might suppress the formation of the debrominated side product.
Question 2: My reaction is forming a significant amount of an α,β-unsaturated ketone, 1-(6-chloropyridin-3-yl)prop-2-en-1-one. Why is this happening and how can I minimize it?
Answer:
The formation of an α,β-unsaturated ketone is a classic side reaction for α-haloketones known as dehydrobromination.[1] This is an elimination reaction that competes with the desired substitution pathway.
Causality & Mechanism: This side reaction is base-mediated. A base abstracts the acidic proton from the α-carbon, forming an enolate intermediate. Instead of the enolate participating in another reaction, it can collapse, eliminating the bromide ion to form a carbon-carbon double bond conjugated with the carbonyl group. This pathway is particularly favored by sterically hindered bases or at elevated temperatures.[1]
Caption: Mechanism of base-induced dehydrobromination.
Troubleshooting Protocol:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired forward reaction to proceed at a reasonable rate. Elimination reactions often have a higher activation energy than substitution reactions.
-
Choice of Base/Nucleophile: If your desired reaction is substitution, use a soft, non-hindered nucleophile. If a base is required merely to scavenge acid, use a non-hindered base like pyridine at low temperatures, as hindered bases (e.g., triethylamine, DBU) are more prone to promoting elimination.[1]
-
Slow Addition: Add the base or nucleophile slowly to the reaction mixture. This keeps the instantaneous concentration of the base low, which can disfavor the bimolecular elimination pathway.
-
Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) can sometimes favor substitution over elimination compared to protic or nonpolar solvents.
Question 3: I am trying to perform a substitution with a strong, non-hindered base like sodium methoxide and I'm getting a rearranged ester product instead of the expected α-methoxy ketone. What is this product?
Answer:
You are likely observing a product from a Favorskii rearrangement. This is a well-known reaction of α-haloketones, particularly those with an enolizable proton on the other side of the carbonyl, when treated with strong, non-hindered bases like alkoxides.
Causality & Mechanism: The strong base deprotonates the α'-carbon (the carbon on the opposite side of the carbonyl from the bromine), forming an enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form a strained cyclopropanone intermediate. The nucleophilic base (e.g., methoxide) then attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of one of the internal C-C bonds of the ring to yield the most stable carbanion, which is then protonated to give the rearranged ester product.
Caption: The Favorskii rearrangement pathway.
Troubleshooting Protocol:
-
Base Selection: To favor direct substitution, avoid strong, hard bases like alkoxides. If substitution is the goal, consider using the corresponding alcohol as the solvent with a weaker base (e.g., K₂CO₃) or using a pre-formed salt of the nucleophile in an aprotic solvent.
-
Protecting Groups: If the α'-protons are essential for the rearrangement, consider using a starting material where this position is blocked (e.g., with an alkyl group), if the overall synthetic scheme allows.
-
Aprotic Conditions: Using a soft nucleophile (e.g., a thiol or an azide) in a polar aprotic solvent like DMF or DMSO generally leads to clean SN2 displacement without rearrangement.
Question 4: My reaction is yielding di-substituted or self-condensation products. What leads to these impurities?
Answer:
The formation of dimers or other condensation products points to a reaction between the starting material and a reactive intermediate formed in situ.
Causality & Mechanism: Under basic conditions, an enolate of the starting ketone is formed. This enolate is nucleophilic and can react with another molecule of the electrophilic this compound. This results in the formation of a 1,4-dicarbonyl compound, which can then undergo further reactions.
Troubleshooting Protocol:
-
High Dilution: Running the reaction at a lower concentration can significantly reduce the rate of these bimolecular side reactions.
-
Slow Addition / Inverse Addition: Add the base slowly to a solution of the ketone and your desired nucleophile. This keeps the concentration of the reactive enolate low. Alternatively, perform an "inverse addition" where the ketone is added slowly to a mixture of the base and nucleophile.
-
Temperature Control: As with other side reactions, keeping the temperature as low as feasible will help control these undesired pathways.
-
Use a More Reactive Nucleophile: Ensure your intended nucleophile is significantly more reactive than the enolate of the starting material to ensure it outcompetes the self-condensation pathway.
Summary of Side Products and Mitigation Strategies
| Side Product Name | Favorable Conditions | Key Prevention Strategy |
| 1-(6-chloropyridin-3-yl)ethanone | Reducing agents, trace metals, some amines | Use high-purity reagents under an inert atmosphere. |
| α,β-Unsaturated Ketone | Sterically hindered bases, high temperatures | Use low temperatures and non-hindered bases/nucleophiles. |
| Favorskii Rearrangement Product | Strong, non-hindered bases (e.g., alkoxides) | Avoid alkoxides; use softer nucleophiles in aprotic solvents. |
| Self-Condensation Products | High concentration, strong base | Use high dilution and slow addition of reagents. |
General Experimental Protocol: Nucleophilic Substitution
This protocol for reacting this compound with a generic nucleophile (Nu-H) is annotated with best practices to avoid the side reactions discussed above.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous THF (sufficient for ~0.1 M concentration).
-
Inerting: Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. [Rationale: Low temperature disfavors elimination and self-condensation reactions.]
-
Nucleophile Addition: Add the nucleophile (Nu-H, 1.1 eq) to the solution. If the nucleophile is a solid, add it as a solution in anhydrous THF.
-
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq) portion-wise over 20-30 minutes. [Rationale: Slow addition minimizes the instantaneous concentration of any enolate formed, reducing self-condensation.]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography.
References
- Organic Syntheses Procedure. Organic Syntheses.
- This compound. PubChem.
- 2-Bromo-1-(2-chloropyridin-4-yl)
- 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Sigma-Aldrich.
- This compound. BLDpharm.
- 2-Bromo-1-(6-bromopyrid-3-yl)ethanone, 97%. BOC Sciences.
- 2-Bromo-1-(6-methylpyridin-3-yl)ethanone. BLDpharm.
- α-Bromoketone synthesis by bromin
- 2-BROMO-1-(6-BROMOPYRID-3-YL)ETHANONE Formula. ECHEMI.
- Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Preparation of α-Bromoketones Involving the Reaction of Enol Triethyl Borates with N-Bromosuccinimide.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. PMC - NIH.
- Ketone halogen
Sources
Technical Support Center: Purification of Products from 2-Bromo-1-(6-chloropyridin-3-yl)ethanone Reactions
Welcome to the technical support guide for purifying reaction products derived from 2-Bromo-1-(6-chloropyridin-3-yl)ethanone. This versatile α-bromoketone is a critical building block in synthesizing a range of high-value heterocyclic compounds, including neonicotinoid insecticides like Imidacloprid.[1][2] The electrophilic nature of the carbon adjacent to the carbonyl group makes it highly susceptible to nucleophilic substitution, a feature that chemists exploit for constructing complex molecular architectures.
However, this reactivity also presents distinct purification challenges. Incomplete reactions, competing side reactions (e.g., over-alkylation, hydrolysis), and products with similar physicochemical properties to the starting materials can complicate isolation. This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues, grounded in fundamental chemical principles.
Part 1: Initial Work-up & Crude Product Assessment
A robust purification strategy begins with a clean and effective initial work-up. Rushing this stage often introduces downstream complications.
Question: My reaction is complete according to Thin Layer Chromatography (TLC). What is the first step to isolate the crude product?
Answer: The first step is to quench the reaction to stop any further transformations and neutralize any reagents that could interfere with extraction.
-
For reactions run in aprotic solvents (e.g., Acetonitrile, DMF) with a base (e.g., K₂CO₃, NaH): The most common procedure is to filter off the inorganic salts first.[3] The filtrate can then be concentrated under reduced pressure. If DMF was used as a solvent, which has a high boiling point, it is often removed by washing the organic extract with a brine solution multiple times.
-
For reactions involving acidic conditions: Neutralize the mixture by carefully adding a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until effervescence ceases.
After quenching and neutralization, the standard procedure is a liquid-liquid extraction. Typically, an organic solvent like ethyl acetate or dichloromethane (DCM) is used to extract the product from the aqueous phase.
Question: How can I use TLC to effectively assess my crude product and guide my purification strategy?
Answer: TLC is an indispensable tool for assessing the composition of your crude material and developing a purification plan.
-
Spotting: Dissolve a small sample of your crude product in a suitable solvent (e.g., ethyl acetate, DCM). On a TLC plate, spot the starting material (this compound), a co-spot (crude material and starting material in the same lane), and the crude material by itself.
-
Solvent System (Eluent): A good starting point for many heterocyclic compounds is a mixture of a non-polar solvent and a polar solvent, such as Hexanes:Ethyl Acetate (Hex:EA). Begin with a ratio of 3:1 or 1:1.
-
Analysis:
-
Reaction Completion: The absence of the starting material spot in the crude lane indicates a complete reaction.
-
Product Polarity: The product is typically more polar than the starting bromo-ketone, especially after reaction with a nitrogen nucleophile, and will have a lower Retention Factor (Rf).
-
Impurity Profile: The number and intensity of other spots reveal the complexity of the mixture. This information is critical for deciding between recrystallization and chromatography. A single major product spot with minor, well-separated impurities is a good candidate for recrystallization. A complex mixture or impurities with Rf values very close to the product will almost certainly require column chromatography.[4]
-
Part 2: Purification Strategy Selection
The nature of the crude product—whether it's a solid or an oil and its TLC profile—dictates the most efficient purification path.
Caption: Decision workflow for selecting a purification method.
Part 3: Troubleshooting Recrystallization
Recrystallization is a powerful, efficient, and cost-effective technique for purifying solid compounds. Success hinges on selecting the right solvent.
Question: My product has "oiled out" instead of forming crystals. What should I do?
Answer: Oiling out occurs when the solid melts in the hot solvent or its solubility is too high, and it separates as a liquid upon cooling rather than crystallizing. This is often due to the presence of impurities or a suboptimal solvent choice.[5]
Solutions:
-
Re-heat and Agitate: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent. Allow it to cool much more slowly. Vigorous stirring during the cooling phase can sometimes promote crystallization over oiling.
-
Reduce Solvent Polarity: The solvent may be too polar. Try a less polar solvent or a mixed solvent system. For example, if you used pure ethanol, try a mixture of isopropanol/water or ethanol/hexanes.[3][6]
-
Pre-purification: If oiling persists, the impurity level may be too high. Purify the material first by a quick flash column chromatography and then recrystallize the resulting solid.[4]
Question: No crystals are forming, even after the solution has cooled completely.
Answer: This usually means the solution is not supersaturated, either because too much solvent was used or the chosen solvent is too effective at room temperature.[5]
Solutions:
-
Reduce Solvent Volume: Gently warm the flask and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Continue until the solution is saturated (slightly cloudy), then add a drop or two of hot solvent to clarify and cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution to act as a template for crystallization.
-
-
Change Solvent System: The ideal recrystallization solvent dissolves the compound when hot but not when cold. If your compound remains soluble at low temperatures, the solvent is unsuitable. Refer to the table below for common solvent systems.
Table 1: Common Solvents for Recrystallization of Heterocyclic Compounds
| Solvent System | Characteristics & Typical Use |
| Isopropanol / Water | A versatile system for moderately polar compounds. The product is dissolved in hot isopropanol, and water is added dropwise until turbidity persists, then re-heated to clarify before cooling.[3] |
| Ethanol | A good general-purpose polar solvent. Effective for compounds with hydrogen bonding capability. |
| Ethyl Acetate / Hexanes | Excellent for compounds of intermediate polarity. Dissolve in minimal hot ethyl acetate and add hexanes as the anti-solvent.[7] |
| Acetonitrile | A polar aprotic solvent, often used as a reaction solvent, can sometimes be used for recrystallization of polar products. |
| Toluene | A non-polar aromatic solvent, good for less polar compounds or for removing non-polar impurities. |
Protocol: General Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Part 4: Troubleshooting Column Chromatography
When recrystallization is ineffective, flash column chromatography is the method of choice for separating complex mixtures.
Caption: Standard workflow for flash column chromatography.
Question: My product and an impurity have very similar Rf values on TLC. How can I improve their separation on the column?
Answer: This is a common and frustrating problem. Co-elution occurs when compounds have similar affinities for the stationary phase (silica gel) in a given mobile phase (eluent).
Solutions:
-
Optimize the Solvent System: This is the most critical factor. The goal is to find a solvent system where the difference in Rf values (ΔRf) is maximized.
-
Decrease Polarity: Make the eluent less polar. This will cause all compounds to move more slowly down the column, increasing the interaction time with the silica and often improving separation. Aim for an Rf of 0.2-0.3 for your target compound.[4]
-
Try Different Solvents: Don't just vary the ratio; change the solvents themselves. For example, if Hexanes:Ethyl Acetate isn't working, try a system with Dichloromethane:Methanol or Toluene:Acetone. Different solvents have different selectivities due to various intermolecular interactions (dipole-dipole, hydrogen bonding).[8]
-
-
Use a Longer/Larger Column: A higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight) provides more surface area for separation to occur.
-
Consider Additives: If your product contains a basic nitrogen (like the pyridine ring), adding a small amount of triethylamine (~0.5%) to the eluent can prevent "tailing" on the silica gel and sharpen the peaks, improving resolution.[8]
Question: My yield is very low after column chromatography. Where did my product go?
Answer: Product loss on a column can happen for several reasons.
Possible Causes & Solutions:
-
Irreversible Adsorption: Highly polar compounds, especially those with multiple basic nitrogens, can bind very strongly to the acidic silica gel.
-
Solution: Deactivate the silica gel by adding 1-2% triethylamine to your eluent. Alternatively, consider using a different stationary phase like alumina (basic or neutral) or C18 (reverse-phase).
-
-
Product Instability: Some heterocyclic compounds can be unstable on silica.
-
Solution: Run the column quickly and avoid leaving the product on the column for extended periods. Keep fractions cold if the product is known to be thermally labile.
-
-
Incomplete Elution: The eluent may not be polar enough to wash your product off the column.
-
Solution: After collecting what you believe is all your product, flush the column with a much more polar solvent (e.g., 10% Methanol in DCM) and check this "flush" by TLC to see if any product remained on the column.
-
Part 5: FAQs for Purity Verification
Question: How do I confirm the purity of my final, isolated product?
Answer: A combination of techniques should be used to confidently assess purity.
-
Chromatography: A single, symmetrical spot on TLC in multiple solvent systems is a strong indicator of purity. For a more quantitative measure, HPLC or LC-MS analysis is standard.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point compared to the literature value indicates the presence of impurities.[3]
-
Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the most powerful tool for structural confirmation and purity assessment. The absence of signals corresponding to starting materials or impurities in the spectra is a key sign of purity.
References
- BenchChem. (2025).
- ChemicalBook. (n.d.). Imidacloprid synthesis.
- Google Patents. (2014). CN103772354A - Synthesis method of imidacloprid as insecticide.
- Google Patents. (2001). US6307053B1 - Process for preparing imidacloprid.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
- Belov, V., & Käfferlein, H. U. (2019). Total synthesis of 13C2,15N-imidacloprid with three stable isotopes in the pyridine ring. Journal of Labelled Compounds and Radiopharmaceuticals, 62(3), 126-131.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Reddit. (2018).
- PubChem. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
Sources
- 1. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 2. Total synthesis of 13 C2 ,15 N-imidacloprid with three stable isotopes in the pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
Technical Support Center: 2-Bromo-1-(6-chloropyridin-3-yl)ethanone Reaction Guide
Welcome to the technical support center for 2-Bromo-1-(6-chloropyridin-3-yl)ethanone. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) related to the synthesis and handling of this important chemical intermediate. The insights provided herein are based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the α-bromination of 1-(6-chloropyridin-3-yl)ethanone to synthesize this compound.
FAQ 1: My reaction is sluggish, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?
Answer:
A sluggish or incomplete reaction is a frequent challenge in the α-bromination of ketones. The root cause often lies in suboptimal reaction conditions that fail to generate a sufficient concentration of the reactive enol or enolate intermediate.[1][2]
Possible Causes & Solutions:
-
Insufficient Acid Catalyst: In acid-catalyzed bromination, the acid is crucial for promoting the formation of the enol tautomer, which is the nucleophile that attacks the bromine.[3][4] If the reaction is slow, a gradual increase in the catalytic amount of acid (e.g., acetic acid or HBr) can enhance the rate of enolization. However, be cautious, as excessive acid can lead to side reactions.
-
Low Reaction Temperature: While lower temperatures are often used to control selectivity, they can also decrease the reaction rate. If the reaction is not proceeding, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C). Monitor the reaction closely by TLC to avoid the formation of impurities.
-
Choice of Brominating Agent: While elemental bromine (Br₂) is commonly used, other brominating agents like N-Bromosuccinimide (NBS) can be more effective in certain cases, particularly when a milder reaction is desired.[5] NBS can sometimes offer better control and selectivity.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents can stabilize the intermediates, but protic solvents like acetic acid are often employed as they can also act as a catalyst.[6] If you are using a non-polar solvent, consider switching to or adding a co-solvent like acetic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an incomplete bromination reaction.
FAQ 2: My reaction produces a significant amount of a di-brominated side product. How can I improve the selectivity for the mono-brominated product?
Answer:
The formation of a di-brominated product, 2,2-dibromo-1-(6-chloropyridin-3-yl)ethanone, is a common side reaction. This occurs because the initial mono-bromination can make the remaining α-hydrogen more acidic and susceptible to further reaction, especially under basic conditions.[2]
Strategies for Enhancing Mono-selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of bromine. A slow, dropwise addition of the bromine solution to the reaction mixture can help to maintain a low concentration of the brominating agent at any given time, thus favoring mono-bromination.
-
Acidic Conditions: Performing the reaction under acidic conditions is generally preferred for mono-halogenation. The electron-withdrawing effect of the first bromine atom deactivates the carbonyl oxygen towards protonation, which is a key step in forming the enol for the second bromination, thus slowing down the second reaction.[2][3]
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0-10 °C). This will slow down the overall reaction rate and can improve the selectivity for the desired mono-brominated product.
-
Monitoring: Closely monitor the reaction by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the over-reaction to the di-brominated product.
Comparative Table of Reaction Conditions for Mono-selectivity:
| Parameter | Condition for High Mono-selectivity | Rationale |
| Bromine (eq.) | 1.0 - 1.1 | Minimizes excess brominating agent available for di-bromination. |
| Reaction pH | Acidic (e.g., in Acetic Acid) | The first bromine deactivates the ketone towards further enolization.[2] |
| Temperature | 0 - 10 °C | Reduces the rate of the second bromination more significantly. |
| Addition Rate | Slow, dropwise | Prevents localized high concentrations of bromine. |
FAQ 3: I am observing impurities that suggest bromination on the pyridine ring. How can I prevent this side reaction?
Answer:
While the α-position to the ketone is activated for bromination, electrophilic aromatic substitution on the pyridine ring is a potential side reaction. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene, but the reaction conditions for bromination can sometimes be harsh enough to cause this.
Preventing Aromatic Bromination:
-
Avoid Lewis Acid Catalysts: Strong Lewis acids can activate the bromine and promote aromatic bromination. If you are using a Lewis acid, consider switching to a protic acid catalyst like acetic acid or HBr.
-
Milder Brominating Agents: N-Bromosuccinimide (NBS) is often a better choice to avoid aromatic bromination as it provides a low concentration of bromine in the reaction mixture.
-
Control Temperature: Higher temperatures can favor the higher activation energy pathway of aromatic substitution. Maintaining a low and controlled temperature is crucial.
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Solvents like dioxane or diethyl ether may offer better selectivity compared to more aggressive media.[6]
FAQ 4: The purification of the crude product is challenging, and I am getting low recovery. What are the recommended purification and handling procedures?
Answer:
This compound is a lachrymator and can be unstable, especially in its crude form.[7][8] Proper handling and purification are essential for obtaining a pure and stable product.
Purification and Handling Protocol:
-
Work-up:
-
Quench the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite solution to remove any excess bromine.
-
Carefully neutralize any acid with a mild base like sodium bicarbonate solution.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Recrystallization: This is often the most effective method for purifying α-bromoketones.[7] A solvent system of ethyl acetate/hexanes or tert-butyl methyl ether/heptane can be effective.[7] Dissolve the crude product in a minimum amount of the hot, more polar solvent and then add the less polar solvent until turbidity is observed. Allow it to cool slowly to obtain crystals.
-
Flash Column Chromatography: If recrystallization is not effective, silica gel chromatography can be used. A gradient of ethyl acetate in hexanes is a typical eluent system. Be aware that the product can be somewhat unstable on silica gel, so the chromatography should be performed relatively quickly.
-
-
Stability and Storage:
-
The purified product should be a solid. It is generally more stable in its crystalline form.[7]
-
Store the product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C) to minimize decomposition.
-
General Synthesis and Purification Workflow:
Caption: General workflow for the synthesis and purification of this compound.
Chemical Properties and Safety
| Property | Value |
| Molecular Formula | C₇H₅BrClNO |
| Molecular Weight | 234.48 g/mol [9] |
| Appearance | Typically a solid |
| CAS Number | 251900-34-4 (Note: PubChem lists 23794-13-0 as a CAS for a similar synonym)[9] |
| Safety | Lachrymator. Causes skin and eye irritation. Harmful if swallowed or inhaled.[8] Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. |
References
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
This compound. PubChem. [Link]
-
Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. [Link]
-
Ketone halogenation. Wikipedia. [Link]
-
1-(6-Chloropyridin-2-yl)ethanone. PubChem. [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. [Link]
-
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. [Link]
-
Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research. [Link]
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
- 9. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions with 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
Last Updated: January 20, 2026
Welcome to the technical support guide for researchers, scientists, and professionals in drug development working with 2-Bromo-1-(6-chloropyridin-3-yl)ethanone. This resource is designed to provide expert insights and practical solutions to challenges related to regioselectivity in reactions involving this versatile building block.
Introduction
This compound is a bifunctional α-haloketone, a class of compounds known for their utility in the synthesis of various heterocyclic systems.[1] Its structure presents multiple electrophilic sites, leading to potential challenges in controlling the regioselectivity of reactions.[2] This guide will address common issues and provide troubleshooting strategies to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has three main electrophilic centers that can be targeted by nucleophiles:
-
The α-carbon: The carbon atom bonded to the bromine is highly susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This is a classic SN2 reaction pathway, enhanced by the electron-withdrawing effect of the adjacent carbonyl group.[2]
-
The carbonyl carbon: Like all ketones, the carbonyl carbon is electrophilic and can be attacked by strong nucleophiles.
-
The C2 and C6 positions of the pyridine ring: The pyridine ring can undergo nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the electron-withdrawing nitrogen atom. The chlorine atom at the C6 position is a potential leaving group in such reactions.
Q2: In a reaction with an ambident nucleophile (e.g., a pyridone), which site is more likely to react, N-alkylation vs. O-alkylation?
A2: The outcome of N- versus O-alkylation with 2-pyridones is influenced by several factors, including the counter-ion, solvent, and the nature of the electrophile.[3][4][5] For α-haloketones like this compound, N-alkylation is often the major product under basic conditions in polar aprotic solvents like DMF.[3] However, the ratio of N- to O-alkylation can be highly dependent on the specific reaction conditions.[3][6]
Q3: Can I selectively react at the bromine atom without affecting the chlorine atom on the pyridine ring?
A3: Yes, selective reaction at the α-bromo position is generally achievable. The C-Br bond is more labile and susceptible to nucleophilic substitution than the C-Cl bond on the aromatic ring under typical SN2 conditions. For transition metal-catalyzed cross-coupling reactions, the C-Br bond is also significantly more reactive due to its lower bond dissociation energy, allowing for selective functionalization at this position.[7]
Q4: What are some common side reactions to be aware of?
A4: Besides regioselectivity issues, potential side reactions include:
-
Favorskii rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo this rearrangement.[1]
-
Elimination: If the nucleophile is also a strong base, elimination of HBr to form an α,β-unsaturated ketone can occur.[8]
-
Over-alkylation: If the product of the initial reaction is still nucleophilic, it may react further with the starting material.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide to form a thiazole ring.[9][10][11] With this compound, the desired product is typically 2-amino-4-(6-chloropyridin-3-yl)thiazole when using thiourea.
Problem: Formation of significant side products or low yield of the desired thiazole.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reaction Temperature | High temperatures can promote side reactions. The aromaticity of the thiazole product is a strong driving force, but excessive heat can lead to decomposition or alternative reaction pathways.[11] | Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Solvent Choice | The polarity of the solvent can influence the reaction rate and selectivity. Protic solvents like ethanol are commonly used and can facilitate the proton transfer steps in the mechanism.[12] | Ethanol is a good starting point. If issues persist, consider other polar protic solvents like methanol or isopropanol. A mixture of ethanol and water can also be effective.[12] |
| Stoichiometry | An excess of either the α-haloketone or the thioamide can lead to side reactions. | Use a slight excess (1.1-1.2 equivalents) of the thioamide to ensure the complete consumption of the more valuable α-haloketone. |
| Base | While the reaction can proceed without a base, a mild base is sometimes added to neutralize the HBr formed during the reaction, which can prevent the product from precipitating as its HBr salt.[11] | If product isolation is difficult, consider adding a weak base like sodium bicarbonate or pyridine after the reaction is complete to neutralize the acid and precipitate the free base form of the thiazole.[11] |
Workflow for Optimizing Hantzsch Thiazole Synthesis
Caption: Decision workflow for optimizing the Hantzsch thiazole synthesis.
Issue 2: Controlling N- vs. O-Alkylation with Ambident Nucleophiles
When reacting this compound with an ambident nucleophile like a substituted 2-pyridone, a mixture of N-alkylated and O-alkylated products is often obtained.[3][6] Controlling the regioselectivity is crucial for synthesizing the desired isomer.
Problem: Formation of a difficult-to-separate mixture of N- and O-alkylation products.
Root Causes and Solutions:
The regioselectivity of this alkylation is a classic example of Hard and Soft Acid and Base (HSAB) theory in action, though kinetic and thermodynamic factors also play a significant role. The outcome is highly dependent on the reaction conditions.
| Factor | Effect on Regioselectivity | Recommendations |
| Counter-ion of the Nucleophile | The nature of the cation associated with the deprotonated nucleophile is critical. Less associated "free" anions (e.g., with K+ or Cs+) tend to favor reaction at the harder oxygen atom. More covalent character (e.g., with Ag+) can favor N-alkylation.[5] | For N-alkylation , try using a sodium or lithium salt of the pyridone. For O-alkylation , silver salts are classically used, though often lead to mixtures. The cesium salt (e.g., using Cs2CO3 as the base) can also favor O-alkylation.[4] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leading to a more "naked" anion and favoring reaction at the most electronegative atom (oxygen). Polar protic solvents can hydrogen-bond with the oxygen, sterically hindering it and promoting N-alkylation. | To favor N-alkylation , consider using a non-polar solvent like toluene or THF, or a polar protic solvent like isopropanol. To favor O-alkylation , polar aprotic solvents like DMF or acetonitrile are often preferred. |
| Temperature | O-alkylation is often the kinetically favored product, while N-alkylation can be the thermodynamically more stable product. | Running the reaction at lower temperatures may favor the kinetic O-alkylated product. Higher temperatures might allow for equilibration to the more stable N-alkylated product, although this can also lead to side reactions. |
| Leaving Group | While the starting material is a bromo-ketone, the principles of leaving group ability apply. Harder leaving groups can favor reaction at the harder nucleophilic site. | This is not easily modified for the given topic, but it is a key principle in controlling regioselectivity. |
Experimental Protocol: Test Reaction for N- vs. O-Alkylation
This protocol is designed to quickly assess the impact of solvent and base on the regioselectivity.
-
Setup: Prepare three separate reaction vials. To each, add the 2-pyridone derivative (1.0 eq) and this compound (1.05 eq).
-
Vial 1 (Conditions for N-alkylation):
-
Add NaH (1.2 eq, 60% dispersion in mineral oil) carefully to a solution of the pyridone in anhydrous THF at 0 °C.
-
Stir for 30 minutes.
-
Add the α-haloketone and allow the reaction to warm to room temperature.
-
-
Vial 2 (Conditions for O-alkylation):
-
Add Cs2CO3 (1.5 eq) and the pyridone to anhydrous DMF.
-
Add the α-haloketone and stir at room temperature.
-
-
Vial 3 (Alternative N-alkylation):
-
Add K2CO3 (2.0 eq) and the pyridone to water, potentially with a phase-transfer catalyst or surfactant.[13]
-
Add the α-haloketone and heat to 70 °C.
-
-
Monitoring: Monitor all three reactions by TLC or LC-MS at 1h, 4h, and 24h intervals.
-
Analysis: After quenching, work-up, and purification, determine the ratio of N- to O-alkylation for each set of conditions using 1H NMR spectroscopy.
Regioselectivity Influencing Factors
Caption: Key factors influencing N- vs. O-alkylation regioselectivity.
References
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5097. [Link]
-
Li, H., et al. (2018). Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. Organic & Biomolecular Chemistry, 16(34), 6244-6252. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Kadri, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1198. [Link]
-
Zheng, M.-M., et al. (2024). Insights into the Halogen Effects on Regioselectivities of Nucleophilic Haloalkylation of α,β-Enones. Chemistry – An Asian Journal. [Link]
-
α-Halo ketone. Wikipedia. [Link]
-
Comins, D. L., & Schilling, S. (1992). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 33(42), 6281-6284. [Link]
-
Synthesis of substituted 2-bromopyridine aldehydes. HETEROCYCLES, 83(9), 1989-2002. [Link]
-
Cheng, J., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][12]naphthyrin-5(6H)-one. Tetrahedron, 72(42), 6676-6682. [Link]
-
Baba Ahmed, I., et al. (2020). ONE-POT SYNTHESIS OF N-ALKYLATED 2-PYRIDONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Molbank, 2020(4), M1177. [Link]
-
Zheng, M.-M., et al. (2024). Insights into the Halogen Effects on Regioselectivities of Nucleophilic Haloalkylation of α,β-Enones. Chemistry – An Asian Journal. [Link]
-
Reaction starting from α‐haloketones and β‐dicarbonyl compounds. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. [Link]
-
Thomson, R. J., & Jarvo, E. R. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 76(24), 10179-10187. [Link]
-
Regioselectivity. Wikipedia. [Link]
-
Liu, Y., et al. (2014). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 16(24), 6374-6377. [Link]
-
De Kimpe, N., & Tehrani, K. A. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(12), 3295. [Link]
-
Inuki, S., et al. (1993). Regioselectivity control in alkylation reactions of indolyl ambident anion. Journal of the Chemical Society, Perkin Transactions 1, (22), 2755-2762. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Len, C., et al. (2007). Selectivity in C-alkylation of dianions of protected 6-methyluridine. Beilstein Journal of Organic Chemistry, 3, 21. [Link]
-
2-Bromo-1-(6-methylpyridin-2-yl)ethanone. PubChem. [Link]
-
On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. ResearchGate. [Link]
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciforum : Event management platform [sciforum.net]
- 6. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. synarchive.com [synarchive.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing the Stability of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone in Solution
Welcome to the technical support center for 2-Bromo-1-(6-chloropyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. As a key building block in medicinal chemistry, understanding its handling and stability is paramount for reproducible and successful experimental outcomes.
I. Core Concepts: Understanding the Instability of α-Bromo Ketones
This compound belongs to the class of α-bromo ketones, which are known for their reactivity. This reactivity is a double-edged sword: it makes them valuable synthetic intermediates but also susceptible to degradation. The primary drivers of instability are the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (bromide).
Key Instability Factors:
-
Nucleophilic Attack: The compound is highly susceptible to nucleophiles. This includes solvents (especially protic ones like water and alcohols), buffers, and other reagents in your reaction mixture.
-
Hydrolysis: In the presence of water, the compound can hydrolyze, leading to the formation of 1-(6-chloropyridin-3-yl)-2-hydroxyethan-1-one and hydrobromic acid. This can alter the pH of your solution and introduce impurities.
-
Photodegradation: Pyridyl compounds can be sensitive to light.[1][2] Exposure to UV or even ambient light over extended periods can lead to decomposition.
-
pH Sensitivity: Both acidic and basic conditions can catalyze degradation. Acidic conditions can promote enol formation, which can participate in side reactions, while basic conditions can lead to elimination and other rearrangements.[3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Rapid Degradation of Stock Solutions
Question: My stock solution of this compound in DMSO turns yellow and shows multiple peaks on HPLC analysis after a short period. What is happening and how can I prevent it?
Answer:
This is a classic sign of degradation. The yellowing is likely due to the formation of colored byproducts. The primary culprit is often residual water in the DMSO, leading to hydrolysis.
Causality:
-
Solvent Purity: "Anhydrous" DMSO from commercial suppliers can still contain trace amounts of water, which is a potent nucleophile.
-
Storage Conditions: Storing the stock solution at room temperature and exposed to light will accelerate degradation.
Solutions:
-
Use High-Purity Anhydrous Solvent: Always use freshly opened, high-purity anhydrous DMSO. For highly sensitive experiments, consider using a solvent from a sealed septum bottle.
-
Prepare Fresh Solutions: The most reliable approach is to prepare stock solutions fresh for each experiment.
-
Optimize Storage: If short-term storage is necessary, aliquot the stock solution into small, tightly sealed vials, purge with an inert gas (argon or nitrogen), and store at -20°C or below, protected from light.
Issue 2: Inconsistent Reaction Yields
Question: I am using this compound in a nucleophilic substitution reaction, but my yields are highly variable. Why is this happening?
Answer:
Inconsistent yields often point to the degradation of your starting material before or during the reaction. The rate of degradation can be influenced by subtle variations in your experimental setup.
Causality:
-
Pre-reaction Incubation: If your experimental protocol involves a pre-incubation step where the α-bromo ketone is in solution with other components (e.g., in a buffer), it may be degrading before the addition of your primary nucleophile.
-
Competitive Nucleophiles: Components in your reaction buffer (e.g., phosphate, citrate) can act as nucleophiles, consuming your starting material.
-
pH of the Reaction Medium: As mentioned, the stability of the compound is pH-dependent. Variations in buffer preparation can lead to pH shifts that affect stability.
Solutions:
-
Order of Addition: Add the this compound to the reaction mixture last, immediately before initiating the reaction.
-
Buffer Selection: If possible, use non-nucleophilic buffers such as HEPES or MOPS. Always verify the pH of your final reaction mixture.
-
Temperature Control: Run your reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal degradation.
Issue 3: Appearance of Unexpected Byproducts
Question: I am observing a significant byproduct with a mass corresponding to the debrominated ketone. How is this forming?
Answer:
The formation of the debrominated species, 1-(6-chloropyridin-3-yl)ethanone, can occur through a few pathways.
Causality:
-
Reductive Debromination: Trace impurities in your solvents or reagents can act as reducing agents.
-
Radical Mechanisms: Photochemical degradation can proceed through radical intermediates, which can lead to debromination.
Solutions:
-
Inert Atmosphere: Running reactions under an inert atmosphere (argon or nitrogen) can minimize oxidative and some reductive side reactions.
-
Solvent Purity: Ensure all solvents are of high purity and de-gassed if necessary.
-
Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: Anhydrous aprotic solvents are highly recommended. The preferred order is:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Acetonitrile (ACN)
Avoid protic solvents like ethanol, methanol, and water for stock solutions due to their reactivity.
Q2: How should I handle and store the solid compound?
A2: The solid is generally more stable than solutions. However, it is still crucial to handle it properly.
-
Storage: Store the solid in a tightly sealed container in a cool, dry, and dark place.[4][5] An inert atmosphere is recommended for long-term storage.
-
Handling: Weigh out the compound quickly in a low-humidity environment. Avoid prolonged exposure to air and moisture.
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: A combination of techniques is ideal:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and effective method for quantifying the parent compound and detecting degradation products. A C18 column with a water/acetonitrile gradient is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the mass of any impurities or degradation products, which helps in elucidating the degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess the purity of the solid material and to identify major degradation products in solution. The disappearance of the characteristic singlet for the α-bromo methylene protons (CH₂Br) is a clear indicator of degradation.
Q4: Is this compound light sensitive?
A4: Yes, compounds containing a pyridine ring can be susceptible to photodegradation.[1][2] It is best practice to protect both the solid and solutions from light, especially UV light.[6]
IV. Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the best practices for preparing a stock solution with maximized stability for short-term use.
-
Solvent Preparation: Use a brand new, sealed bottle of high-purity anhydrous DMSO.
-
Weighing: In a fume hood with low humidity, quickly weigh the desired amount of this compound into a clean, dry amber glass vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Mixing: Cap the vial tightly and vortex until the solid is completely dissolved.
-
Inert Gas Purge: Gently flush the headspace of the vial with a stream of argon or nitrogen for 10-15 seconds.
-
Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap with parafilm.
-
Storage: Store the vial at -20°C or colder.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general method for assessing the stability of your stock solution over time.
-
Prepare Stock Solution: Prepare a stock solution as described in Protocol 1.
-
Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it onto the HPLC system. This will be your baseline.
-
Time-Point Analysis: Store the stock solution under your desired conditions (e.g., -20°C, 4°C, room temperature). At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, dilute it in the same manner as the T=0 sample, and analyze by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area and the appearance of new peaks indicate degradation.
Table 1: Example HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Injection Volume | 10 µL |
V. Visualizing Degradation Pathways and Workflows
Diagram 1: Key Degradation Pathways
Caption: Recommended workflow to minimize compound degradation.
VI. References
-
2-Bromo-1-(6-methylpyridin-2-yl)ethanone. PubChem. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Hameed SA, Ibraheem HH. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. 2021;1795:012006.
-
Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. Available from: [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. 2023-01-29. Available from: [Link]
-
Pyridine. Wikipedia. Available from: [Link]
-
Study on the Debromination of α-Bromomethyl Ketones Catalyzed by HBr. ResearchGate. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
The SN1 Reaction. Chemistry LibreTexts. 2024-09-30. Available from: [Link]
-
UV photolysis for accelerating pyridine biodegradation. PubMed. Available from: [Link]
Sources
- 1. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 2. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. fishersci.ie [fishersci.ie]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Navigating Reactions with 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-(6-chloropyridin-3-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. As a highly reactive α-bromoketone, this compound is a valuable building block, particularly in the synthesis of heterocyclic structures. However, its reactivity also presents unique challenges during the reaction work-up and purification stages. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Understanding the Reactivity of this compound
This compound is a potent electrophile, primarily due to the electron-withdrawing nature of the carbonyl group and the good leaving group ability of the bromide atom. Its primary mode of reaction is through nucleophilic substitution at the α-carbon. The presence of the 6-chloropyridinyl moiety can also influence the reactivity and solubility of both the starting material and the products, which is a key consideration during work-up and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions involving this compound.
Reaction Monitoring & Quenching
Q1: My reaction appears to be complete by TLC, but I'm unsure of the best way to quench it. What are the key considerations?
A1: The quenching procedure is critical to prevent the formation of byproducts. The choice of quenching agent depends on the reaction conditions and the nature of your product.
-
For reactions run under basic conditions: Neutralization with a mild acid is often necessary. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective choice. It is weakly acidic and can neutralize most common bases without being harsh enough to degrade sensitive products.
-
For reactions with excess nucleophiles: The quenching step should be designed to remove or deactivate the unreacted nucleophile. For example, in a reaction with a thiol, a mild oxidizing agent could be used, but care must be taken not to affect the desired product.
-
For reactions sensitive to water: Anhydrous quenching methods may be necessary. For instance, quenching a Grignard reaction with a solution of anhydrous isopropanol in THF before aqueous work-up can be beneficial.
Troubleshooting Point: An incomplete quench can lead to a complex mixture of products during extraction and purification. Always ensure the quenching agent is added slowly and with efficient stirring, especially for larger-scale reactions. Monitoring the pH of the aqueous layer after quenching can confirm neutralization.
Work-up & Extraction
Q2: I'm observing an emulsion during the extraction of my product. How can I resolve this?
A2: Emulsion formation is common when working with pyridine-containing compounds due to their partial water solubility and ability to act as surfactants.
-
Break the emulsion: Adding a small amount of brine (saturated aqueous NaCl solution) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the entire mixture through a pad of Celite® can sometimes break the emulsion and separate the layers.
-
Solvent choice: If emulsions are a persistent problem, consider using a different extraction solvent. For example, if you are using ethyl acetate, switching to dichloromethane might resolve the issue.
Q3: My product seems to have significant solubility in the aqueous layer, leading to low yields. How can I improve my extraction efficiency?
A3: The pyridinyl nitrogen in your product can be protonated at acidic pH, leading to increased water solubility.
-
pH adjustment: Before extraction, ensure the aqueous layer is basic. Adding a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to a pH of 8-9 will ensure the pyridine nitrogen is in its free base form, which is less water-soluble.
-
Multiple extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. This is a more efficient method for recovering compounds with some aqueous solubility.
-
Salting out: Adding a significant amount of a salt like sodium chloride to the aqueous layer (salting out) can decrease the solubility of your organic product in the aqueous phase.
Purification
Q4: My crude product is a dark oil, and I'm having trouble purifying it by column chromatography. What are some common impurities and how can I remove them?
A4: Dark coloration often indicates the presence of polymeric or degradation byproducts. The high reactivity of α-bromoketones can lead to self-condensation or reaction with the solvent, especially under prolonged heating.
-
Common Impurities & Removal Strategies:
| Impurity | Probable Cause | Recommended Solution(s) |
| Unreacted this compound | Incomplete reaction; incorrect stoichiometry. | Optimize reaction time and stoichiometry. Can often be separated by column chromatography. |
| Hydrolyzed product (1-(6-chloropyridin-3-yl)-2-hydroxyethanone) | Presence of water in the reaction or during work-up. | Ensure anhydrous reaction conditions. Can be difficult to separate from the desired product due to similar polarity. A wash with a dilute aqueous acid might help if the desired product is not acid-sensitive. |
| Over-alkylated byproduct (in reactions with amines) | The product amine is more nucleophilic than the starting amine.[1] | Use a large excess of the starting amine to favor mono-alkylation. Control the stoichiometry of the α-bromoketone carefully. |
| Dibrominated species | Over-bromination during the synthesis of the starting material. | Can often be separated by column chromatography.[2] |
| Polymeric materials | Instability of the α-bromoketone or product, especially at elevated temperatures. | Maintain lower reaction temperatures. Minimize the time the crude product is stored before purification. A pre-purification filtration through a short plug of silica gel can remove some baseline impurities. |
-
Column Chromatography Tips:
-
TLC Analysis: Before running a column, perform a thorough TLC analysis with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation. An Rf value of 0.3-0.4 for the desired product is ideal.[2]
-
Dry Loading: If your product is an oil, adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder can improve resolution.[2]
-
Gradient Elution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective for separating complex mixtures.
-
Q5: I am attempting to recrystallize my product, but it oils out or doesn't crystallize at all. What should I do?
A5: Oiling out is often due to the presence of impurities that inhibit crystal lattice formation.
-
Pre-purification: If your crude product is an oil, it is often beneficial to first purify it by column chromatography to remove the majority of impurities before attempting recrystallization.[2]
-
Solvent Screening: The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold. Perform small-scale tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find the ideal system.
-
Inducing Crystallization: If a supersaturated solution does not yield crystals, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal of the pure compound.
-
Anti-solvent Crystallization: Dissolve the oily product in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. This can often induce crystallization.
Key Experimental Protocols
The following are detailed, step-by-step methodologies for common reactions and work-up procedures involving this compound.
Protocol 1: Hantzsch Thiazole Synthesis
This protocol describes a typical procedure for the synthesis of a 2-amino-4-(6-chloropyridin-3-yl)thiazole derivative.
Reaction Scheme: this compound + Thiourea → 2-Amino-4-(6-chloropyridin-3-yl)thiazole hydrobromide → 2-Amino-4-(6-chloropyridin-3-yl)thiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (or Methanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed. The initial product is the hydrobromide salt of the thiazole, which is typically soluble in ethanol.
-
Precipitation: After cooling the reaction mixture to room temperature, slowly add it to a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate. The neutral thiazole product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
Visualization of the Hantzsch Thiazole Synthesis Workflow:
Sources
Technical Support Center: Strategies for the Removal of Unreacted 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the purification of reaction mixtures containing the reactive intermediate, 2-Bromo-1-(6-chloropyridin-3-yl)ethanone. As a key building block in the synthesis of various pharmaceutical agents, its efficient removal when unreacted is critical for obtaining high-purity downstream products. This document provides in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind our procedural recommendations.
Section 1: Understanding the Challenge - Key Properties and Common Scenarios
This compound is an α-bromoketone, a class of compounds known for their utility in synthesis and their inherent reactivity.[1] This reactivity is a double-edged sword; it makes them excellent alkylating agents for downstream reactions, but also presents unique purification challenges. The primary difficulty arises from its structural similarity to both the parent ketone (1-(6-chloropyridin-3-yl)ethanone) and many of the nucleophilic addition products it forms. This often results in similar polarities and solubilities, complicating standard purification techniques.
Below is a summary of the physical properties of the key compounds involved in a typical reaction where this compound is used as a reactant.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Characteristics |
| This compound | C₇H₅BrClNO | 234.48 | Solid | Electrophilic, lachrymatory, moisture-sensitive |
| 1-(6-chloropyridin-3-yl)ethanone | C₇H₆ClNO | 155.58 | Solid | Precursor to the α-bromoketone |
| Typical Amine Adduct Product | Variable | > 250 | Often Solid/Oil | More polar than the starting material |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate my desired product from unreacted this compound?
A1: The difficulty typically stems from similar polarity profiles. Your desired product, likely formed by the reaction of a nucleophile with the α-bromoketone, may have a polarity that is not sufficiently different from the starting material to allow for easy separation by standard chromatographic methods. Furthermore, the α-bromoketone can be unstable on silica gel over long periods, potentially leading to streaking and decomposition.[2]
Q2: How can I effectively monitor the removal of the unreacted starting material during purification?
A2: Thin Layer Chromatography (TLC) is the most effective and immediate method.[3] A well-chosen eluent system should provide good separation between your product, the unreacted α-bromoketone, and any other byproducts. Staining with potassium permanganate can be very effective for visualizing all components, as α-bromoketones may not be strongly UV-active depending on the other chromophores in the molecule. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4][5]
Q3: What are the primary safety precautions I must take when handling this α-bromoketone?
A3: this compound, like most α-haloketones, should be handled with extreme care in a well-ventilated fume hood.[6][7] It is classified as a skin and eye irritant and is a lachrymator (induces tearing). Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7]
Q4: Can the unreacted this compound decompose during my workup or purification?
A4: Yes. α-bromoketones can undergo elimination reactions to form α,β-unsaturated ketones, especially in the presence of a base.[8][9] They are also susceptible to hydrolysis if exposed to water for extended periods, which would revert it to 1-(6-chloropyridin-3-yl)ethanone and HBr. This is why it is crucial to perform workups efficiently and use anhydrous solvents when possible.
Section 3: Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Co-elution on Silica Gel | The polarity of your product and the unreacted α-bromoketone are too similar in the chosen solvent system. | 1. Optimize TLC Eluent: Systematically screen solvent systems. Try adding a small percentage of a more polar solvent like methanol to your ethyl acetate/hexane mixture, or switch to a different system entirely, such as dichloromethane/methanol. 2. Consider Reverse-Phase: If your product is sufficiently non-polar, reverse-phase chromatography (C18 silica) may provide an alternative selectivity.[4] |
| Product Degradation During Chromatography | The product or starting material is sensitive to the acidic nature of standard silica gel. | 1. Neutralize Silica: Prepare a slurry of silica gel with a small amount of triethylamine (e.g., 1% v/v) in your column packing solvent to neutralize active sites. 2. Use Alternative Stationary Phases: Consider using alumina (neutral or basic) as your stationary phase. |
| Recrystallization Fails (Oiling Out) | The impurity level is too high, or the chosen solvent is not ideal, leading to a supersaturated solution that does not crystallize properly. | 1. Pre-purification: First, run a quick filtration through a short plug of silica to remove the most polar impurities. 2. Solvent Screening: Perform a systematic solvent screen using small amounts of your crude material. Ideal single-solvent systems dissolve the compound when hot but not when cold. For two-solvent systems, find a pair where the compound is soluble in one (e.g., DCM, Ethyl Acetate) and insoluble in the other (e.g., Hexane, Pentane). |
| Persistent Contamination After Purification | The purification method is not sufficiently resolving the compounds. | 1. Chemical Quenching: Convert the unreacted α-bromoketone into a more easily separable derivative. Treating the crude mixture with a mild nucleophile like sodium bisulfite can form a water-soluble adduct with the ketone, allowing it to be removed via an aqueous wash. 2. Preparative HPLC: For high-value materials where maximum purity is required, preparative HPLC is the most powerful separation technique.[4] |
Section 4: Detailed Experimental Protocols
Protocol 1: Analytical Thin Layer Chromatography (TLC)
This protocol is essential for diagnosing purification issues and guiding the selection of a preparative chromatography method.[3]
Materials:
-
Silica gel TLC plates (with F254 UV indicator)
-
TLC developing chamber
-
Eluent systems (e.g., Hexane/Ethyl Acetate mixtures)
-
Capillary spotters
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Dissolve a small amount of your crude product mixture in a volatile solvent like DCM or ethyl acetate.[3]
-
Using a capillary spotter, carefully spot the dissolved sample onto the baseline of the TLC plate.
-
Prepare the developing chamber with your chosen eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline of the TLC plate.
-
Place the TLC plate in the chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.[3]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Circle any visible spots.
-
Submerge the plate in a potassium permanganate staining solution and gently heat with a heat gun to visualize non-UV active compounds.
-
Analysis: The goal is to find a solvent system that gives a clear separation (ΔRf > 0.2) between your desired product and the spot corresponding to the this compound standard.
Protocol 2: Flash Column Chromatography
This is the most common method for purifying multi-gram quantities of product.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, 230-400 mesh)
-
Optimized eluent from Protocol 1
-
Collection tubes
-
Air pressure or pump for flash chromatography
Procedure:
-
Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexane).
-
Pre-adsorb your crude material onto a small amount of silica gel by dissolving it in a minimal amount of DCM, adding the silica, and concentrating it to a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting the column with the optimized solvent system, starting with a slightly less polar composition than what was optimal on TLC.
-
Collect fractions and analyze them by TLC to determine which fractions contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Selective Chemical Quenching
This method is highly effective when the unreacted α-bromoketone is a minor contaminant and chromatographic separation is difficult. The principle is to convert the reactive ketone into a highly polar, water-soluble bisulfite adduct.
Materials:
-
Crude product mixture
-
Diethyl ether or Ethyl Acetate
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Separatory funnel
Procedure:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 5-10 minutes. The unreacted α-bromoketone will react to form the bisulfite adduct, which is soluble in the aqueous layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the product, now free of the unreacted α-bromoketone.
-
Confirm the removal of the starting material by TLC or HPLC analysis.
Section 5: Visualization of Workflows
Diagram 1: General Purification and Analysis Workflow
Caption: General workflow for purification and analysis.
Diagram 2: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Section 6: References
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Google Patents. (2011). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Retrieved from
-
De Kimpe, N., & De Clercq, P. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(15), 2785. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2020). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-[6-(ethylamino)-3-pyridinyl]ethanone. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, April 18). Elimination of Alpha Bromides. YouTube. Retrieved from [Link]
-
SIELC. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10217-10221. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(6), 26-31. Retrieved from [Link]
-
Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
Sources
- 1. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. echemi.com [echemi.com]
- 7. fishersci.ie [fishersci.ie]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactivity of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
Welcome to the technical support guide for 2-Bromo-1-(6-chloropyridin-3-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile reagent. As an α-bromo ketone, its reactivity is profoundly influenced by the choice of solvent, a factor that can dictate reaction success, rate, and product purity. This guide provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactivity?
This compound is a key intermediate in organic synthesis, notably in the production of neonicotinoid insecticides like Imidacloprid.[1][2][3] Its core structure features a pyridine ring, a ketone, and an α-bromine atom. The primary site of reactivity is the carbon atom bonded to the bromine. This carbon is highly electrophilic, making the compound an excellent substrate for nucleophilic substitution reactions, predominantly following an SN2 mechanism.[4]
Q2: Why is solvent selection so critical for reactions with this compound?
Solvent choice is paramount because it directly modulates the reactivity of the nucleophile and stabilizes (or destabilizes) the transition state of the reaction.[5][6] For SN2 reactions involving an anionic nucleophile and a neutral electrophile like this compound, the solvent's ability to solvate the nucleophile is the determining factor for the reaction rate.[7][8] An improper solvent can lead to dramatically slower reaction times, low yields, or an increase in unwanted side products.
Q3: Which solvent class is recommended for SN2 reactions with this α-bromo ketone?
Polar aprotic solvents are strongly recommended.[9] These solvents possess significant dipole moments that help dissolve the reactants but lack acidic protons (like O-H or N-H bonds). Consequently, they solvate the cation of a nucleophilic salt but do not form strong hydrogen bonds with the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, which significantly accelerates the SN2 reaction rate.[7][10]
Q4: Which solvent class should I generally avoid?
Polar protic solvents (e.g., water, methanol, ethanol) should be used with caution or avoided for SN2 reactions. These solvents contain O-H or N-H bonds and can form strong hydrogen bonds with anionic nucleophiles.[8][10] This solvation "shields" the nucleophile, stabilizing it and drastically reducing its reactivity, which in turn slows down the SN2 reaction.[5][7][11] For example, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[8]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction is extremely slow or shows no conversion.
-
Probable Cause: You are likely using a suboptimal solvent that is deactivating your nucleophile. A common mistake is using a polar protic solvent like ethanol or methanol out of convenience for solubility.
-
Solution: Switch to a high-quality, dry, polar aprotic solvent. Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are excellent choices that will significantly enhance the nucleophile's reactivity.[9][12] Ensure the solvent is anhydrous, as water can act as a competing nucleophile or deactivate reagents.
Problem 2: I'm observing significant amounts of side products.
-
Probable Cause: While SN2 is the primary pathway, competing reactions like elimination (E2) can occur, especially with sterically hindered or strongly basic nucleophiles.[9] The ketone functionality can also lead to other side reactions.[4]
-
Solution:
-
Lower the Temperature: Running the reaction at a lower temperature can increase the selectivity for the SN2 pathway over E2.
-
Re-evaluate Your Nucleophile/Base: If using a strong, bulky base (e.g., potassium tert-butoxide), an elimination reaction is highly probable. If substitution is the goal, a less basic nucleophile is required.
-
Optimize Solvent: The choice of solvent can influence the SN2/E2 ratio. Polar aprotic solvents generally favor SN2.[9]
-
Problem 3: The product yield is consistently low despite complete consumption of starting material.
-
Probable Cause: The reagent or product may be unstable under the reaction conditions. α-haloketones can be lachrymatory and reactive, and prolonged exposure to high temperatures or certain reagents can cause decomposition.[13][14]
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of the product and identify the appearance of degradation products.
-
Reduce Reaction Time and Temperature: Do not heat the reaction mixture unnecessarily or for extended periods. The optimal conditions for the synthesis of imidacloprid, a downstream product, are often at moderate temperatures (e.g., 30°C).[15]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
Data & Protocols
Table 1: Influence of Solvent Class on Reactivity
| Solvent Class | Examples | Dielectric Constant (ε) | Key Interaction with Nucleophile (Nu⁻) | Expected SN2 Rate |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO, Acetone | High (>20) | Weak ion-dipole interactions; Nu⁻ is poorly solvated and highly reactive ("naked").[7][10] | Very Fast [6][8] |
| Polar Protic | Water, Methanol, Ethanol | High (>20) | Strong hydrogen bonding; Nu⁻ is heavily solvated and stabilized ("caged").[5][10] | Very Slow [7][11] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low (<5) | Very weak interactions; Poor solubility for ionic nucleophiles. | Extremely Slow / No Reaction |
Experimental Workflow: General Protocol for Nucleophilic Substitution
This protocol describes a typical SN2 reaction using this compound with a generic amine nucleophile.
Caption: Experimental workflow for a typical SN2 reaction.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.1 eq) and a non-nucleophilic base if required (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., Acetonitrile, approx. 0.1 M concentration relative to the limiting reagent) via syringe. Purge the flask with an inert gas (N₂ or Ar) and stir the suspension.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring nucleophile mixture at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or warm gently (e.g., 30-40 °C). Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting bromo-ketone is consumed.
-
Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.
Visualizing the Solvent Effect on the SN2 Mechanism
The diagram below illustrates why polar aprotic solvents are superior for this chemistry. They fail to form a "solvent cage" around the nucleophile, leaving it free to attack the electrophilic carbon center.
Caption: Contrasting nucleophile solvation in different solvent types.
References
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, October 20). 9.3: Factors That Affect SN2 Reactions. Retrieved from [Link]
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]
-
Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]
-
Unknown. (n.d.). Summary of Nucelophilic Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Dr. Goutam Brahmachari. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction [Video]. YouTube. Retrieved from [Link]
-
ACS Omega. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). US6307053B1 - Process for preparing imidacloprid.
-
ResearchGate. (2015, August 6). Study on synthesis of imidacloprid via cascade reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of polarity solvents on the regioselectivity of reaction between selected ketoesters and phenol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
International Journal of Advanced Research. (2016, December 21). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. Retrieved from [Link]
-
MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
-
National Library of Medicine. (2019, March). Total synthesis of 13 C2 ,15 N-imidacloprid with three stable isotopes in the pyridine ring. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Spirocyclopropanated Analogues of Imidacloprid and Thiacloprid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(6-methylpyridin-2-yl)ethanone. Retrieved from [Link]
-
ResearchGate. (2024, August 6). Discovery of Imidacloprid and Further Developments from Strategic Molecular Designs. Retrieved from [Link]
-
Peter Tab Production. (2024, June 4). OCR A-Level Chemistry A June 2022 Paper 2 [Walkthrough and Tutorial] [Video]. YouTube. Retrieved from [Link]
Sources
- 1. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 2. Total synthesis of 13 C2 ,15 N-imidacloprid with three stable isotopes in the pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. m.youtube.com [m.youtube.com]
- 6. allresearchjournal.com [allresearchjournal.com]
- 7. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. 2-Bromo-1-(6-chloropyridin-3-yl)ethanone, a halogenated pyridine derivative, serves as a critical building block in the synthesis of various active pharmaceutical ingredients. Its purity and structural integrity directly impact the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of essential analytical methods for the definitive characterization of this compound, offering insights into the causality behind experimental choices and presenting supporting data derived from analogous structures.
The multifaceted nature of this compound, with its reactive α-bromoketone moiety and substituted pyridine ring, necessitates a multi-technique approach for a holistic understanding of its chemical properties. This guide will delve into the practical applications and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is an indispensable technique for assessing the purity of this compound and quantifying it in various matrices. A well-developed reverse-phase HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products.
Causality of Method Development: The choice of a C18 stationary phase is predicated on the nonpolar nature of the analyte, allowing for effective separation based on hydrophobicity. The mobile phase, a gradient of acetonitrile and water, is selected to ensure adequate retention and subsequent elution of the compound from the column. The addition of a small amount of an acid like formic acid can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. UV detection is ideal due to the presence of the chromophoric pyridine ring.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Data Presentation:
| Compound | Retention Time (min) |
| This compound | ~ 8.5 |
| Potential Impurity 1 (e.g., 6-chloronicotinic acid) | ~ 3.2 |
| Potential Impurity 2 (e.g., 1-(6-chloropyridin-3-yl)ethanone) | ~ 6.8 |
Workflow for HPLC Analysis:
HPLC analysis workflow from sample preparation to purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. The high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry makes it an excellent tool for impurity profiling and confirmation of the molecular weight of the target compound.
Causality of Method Development: A non-polar capillary column (e.g., HP-5MS) is chosen to separate compounds based on their boiling points and polarity. The temperature programming allows for the sequential elution of compounds with varying volatilities. Electron ionization (EI) is a standard and robust method for generating characteristic fragmentation patterns, which can be compared against spectral libraries for identification.
Experimental Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Data Presentation:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Molecular Ion (m/z) |
| This compound | ~ 12.7 | 233/235 (M+), 154/156, 126/128 | 233/235 |
Note: The presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes will result in characteristic isotopic patterns in the mass spectrum.
Workflow for GC-MS Analysis:
GC-MS analysis workflow for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Causality of Spectral Interpretation: The chemical shifts in ¹H NMR are indicative of the electronic environment of the protons. The protons on the pyridine ring will appear in the aromatic region, with their specific shifts and coupling patterns determined by the positions of the chloro and acetylbromo substituents. The methylene protons adjacent to the carbonyl and bromine will be a singlet in the aliphatic region. In ¹³C NMR, the carbonyl carbon will be significantly downfield, and the carbons attached to the electronegative chlorine and bromine atoms will also have characteristic chemical shifts.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Standard single-pulse experiment with a spectral width of ~16 ppm and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Proton-decoupled single-pulse experiment with a spectral width of ~240 ppm and a relaxation delay of 2-5 seconds.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~ 8.9 | d | 1H | H at C2 |
| ¹H | ~ 8.2 | dd | 1H | H at C4 |
| ¹H | ~ 7.5 | d | 1H | H at C5 |
| ¹H | ~ 4.4 | s | 2H | -CH₂Br |
| ¹³C | ~ 190 | s | - | C=O |
| ¹³C | ~ 152 | s | - | C6 |
| ¹³C | ~ 149 | s | - | C2 |
| ¹³C | ~ 138 | s | - | C4 |
| ¹³C | ~ 130 | s | - | C3 |
| ¹³C | ~ 125 | s | - | C5 |
| ¹³C | ~ 30 | s | - | -CH₂Br |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1][2] It is particularly useful for confirming the presence of the carbonyl group and for monitoring reaction progress. The IR spectrum serves as a unique "fingerprint" for the compound.[2]
Causality of Spectral Interpretation: The carbonyl (C=O) stretch of the ketone is a strong, sharp absorption band that is sensitive to its electronic environment. The presence of the α-bromine atom is known to shift the C=O stretching frequency to a higher wavenumber due to the "field effect".[1] The aromatic C=C and C-H stretching vibrations of the pyridine ring, as well as the C-Cl and C-Br stretches, will also be present at their characteristic frequencies.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Acquisition: A spectrum is typically acquired by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Predicted FTIR Data:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Carbonyl (C=O) Stretch | ~1700 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| C-Cl Stretch | ~800 | Medium |
| C-Br Stretch | ~680 | Medium-Weak |
Comparison and Recommendations
| Analytical Technique | Primary Application | Strengths | Limitations |
| HPLC | Purity assessment, Quantification | High sensitivity, excellent for non-volatile compounds, robust and reproducible. | Requires reference standards for quantification, may not identify unknown impurities without MS coupling. |
| GC-MS | Impurity profiling, Molecular weight confirmation | High separation efficiency for volatile compounds, definitive identification through mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural elucidation and confirmation | Provides detailed structural information, non-destructive. | Lower sensitivity compared to other techniques, requires higher sample amounts. |
| FTIR | Functional group identification, Reaction monitoring | Rapid, non-destructive, requires minimal sample preparation. | Provides limited structural information, not ideal for complex mixtures. |
For a comprehensive characterization of this compound, a combination of these techniques is recommended. HPLC should be the primary method for routine purity testing and quality control. NMR is essential for the initial structural confirmation of newly synthesized batches. GC-MS is valuable for identifying potential volatile impurities from the synthesis process. FTIR serves as a quick and easy method for identity confirmation.
References
- BenchChem. (2025). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.
- OPTIK INSTRUMENTS. (n.d.). Analysis of Polymers and Plastics.
Sources
A Comparative Guide to the NMR and MS Analysis of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the characterization of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone, a key building block in medicinal chemistry. In the absence of publicly available experimental spectra, this guide provides a robust framework based on predicted data, derived from established spectroscopic principles and data from structurally analogous compounds. We will explore the causality behind experimental choices, compare these primary techniques with alternative analytical methods, and provide detailed, field-proven protocols.
The Compound of Interest: Structural and Analytical Context
This compound (C₇H₅BrClNO) is a halogenated pyridinyl ethanone derivative.[1][2] Its structure presents a unique combination of features for spectroscopic analysis: a disubstituted pyridine ring, an α-brominated ketone, and the presence of two distinct halogen atoms (Cl and Br). Accurate structural confirmation and purity assessment are critical for its application in multi-step syntheses, where it often serves as a reactive intermediate for introducing the 6-chloropyridin-3-yl-acetyl moiety.
The analytical challenge lies in unambiguously confirming the precise substitution pattern and ensuring the integrity of the bromoacetyl group, which is susceptible to degradation. NMR and MS are the principal tools for this, providing complementary information on the compound's molecular structure and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.
Causality Behind Experimental Choices in NMR
The choice of solvent and NMR experiment is dictated by the need for clear, unambiguous signal dispersion and structural information. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound, as it is chemically inert and provides good solubility. A standard ¹H NMR experiment provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling). A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.[3] For more complex assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively link proton and carbon signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region. The deshielding effects of the carbonyl group, the nitrogen atom, and the halogens will significantly influence the chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H-α (CH₂) | ~4.5 - 4.8 | Singlet (s) | N/A |
| H-5 | ~7.5 - 7.7 | Doublet (d) | ³J(H5-H4) ≈ 8.0 |
| H-4 | ~8.2 - 8.4 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H2) ≈ 2.5 |
| H-2 | ~9.0 - 9.2 | Doublet (d) | ⁴J(H2-H4) ≈ 2.5 |
Note: Data is predicted based on analogous compounds and should be confirmed with experimental results.
The singlet for the α-methylene protons (H-α) is due to the absence of adjacent protons. The protons on the pyridine ring (H-2, H-4, H-5) exhibit a characteristic splitting pattern for a 3,6-disubstituted pyridine. H-2 will be the most deshielded proton due to its proximity to the nitrogen atom and the carbonyl-substituted carbon.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-α (CH₂) | ~30 - 35 |
| C-5 | ~125 - 128 |
| C-3 | ~130 - 133 |
| C-4 | ~140 - 143 |
| C-2 | ~151 - 154 |
| C-6 | ~156 - 159 |
| C=O | ~188 - 192 |
Note: Data is predicted and should be confirmed with experimental results.
The carbonyl carbon (C=O) is expected at the lowest field (~188-192 ppm), a characteristic region for ketones. The carbon attached to the bromine (C-α) will appear in the aliphatic region but is shifted downfield by the halogen. The pyridine carbons are all in the aromatic region, with their specific shifts influenced by the substituents and the ring nitrogen.
Caption: Predicted ¹H NMR couplings and key 2D NMR (HSQC) correlations.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique for this type of molecule.
Causality Behind Experimental Choices in MS
EI-MS is chosen for its ability to induce reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.[4] The key is to use sufficient energy (typically 70 eV) to cause fragmentation but not so much that the molecular ion is completely lost. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition from the exact mass.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum will be characterized by a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic pattern of peaks for the molecular ion [M]⁺ and any fragments containing these halogens.
Molecular Ion Region:
-
M⁺: m/z 233 (C₇H₅⁷⁹Br³⁵ClNO)
-
[M+2]⁺: m/z 235 (containing ⁸¹Br³⁵Cl or ⁷⁹Br³⁷Cl)
-
[M+4]⁺: m/z 237 (containing ⁸¹Br³⁷Cl)
The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.
Key Fragmentation Pathways: The primary fragmentation is expected to be α-cleavage at the carbonyl group, which is a common pathway for ketones.[5][6]
| m/z | Predicted Fragment Ion | Plausible Origin |
| 154/156 | [Cl-C₅H₃N-CO]⁺ | α-cleavage, loss of •CH₂Br |
| 126/128 | [Cl-C₅H₃N]⁺ | Loss of CO from the 154/156 fragment |
| 112/114 | [C₅H₄NCl]⁺• | Molecular ion of 2-chloropyridine (rearrangement) |
| 76 | [C₅H₄N]⁺ | Loss of Cl from the 112/114 fragment |
The most significant fragmentation is the loss of the bromomethyl radical (•CH₂Br) to form the stable 6-chloronicotinoyl cation at m/z 154/156. Subsequent loss of carbon monoxide (CO) would yield the 6-chloropyridinyl cation at m/z 126/128.
Caption: Predicted major fragmentation pathways in EI-MS.
Comparison with Alternative Analytical Methods
While NMR and MS are primary tools, a comprehensive analysis often involves other techniques.
| Technique | Information Provided | Advantages for this Compound | Disadvantages for this Compound |
| HPLC (UV-Vis) | Purity assessment, quantification. | Excellent for determining purity and separating from starting materials or by-products.[7][8] | Provides no structural information beyond the UV chromophore. Co-elution with impurities is possible. |
| GC-MS | Purity assessment, identification of volatile impurities. | Combines separation with mass analysis, good for identifying thermally stable, volatile impurities. | The compound may have limited thermal stability, potentially leading to degradation in the injector port. |
| FT-IR Spectroscopy | Identification of functional groups. | Quickly confirms the presence of the carbonyl (C=O) group (~1700 cm⁻¹) and aromatic C-Cl (~740 cm⁻¹) and C-Br (~680 cm⁻¹) bonds.[9][10] | Provides limited information on the overall molecular structure and substitution pattern. |
Synergistic Approach: A combination of HPLC for purity, NMR for definitive structure, and MS for molecular weight confirmation provides a self-validating system for the complete characterization of this compound.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a 45° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Protocol 2: MS Sample Preparation and Acquisition (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup: Tune the mass spectrometer according to the manufacturer's specifications. Set the ionization energy to 70 eV.
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a GC inlet if using GC-MS.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion cluster and analyze the fragmentation pattern to confirm the structure. Compare the observed isotopic patterns with theoretical distributions for C₇H₅⁷⁹/⁸¹Br³⁵/³⁷ClNO.
Caption: A typical workflow for the comprehensive analysis of the title compound.
Conclusion
The structural elucidation of this compound is reliably achieved through the synergistic use of NMR and MS. While direct experimental data is not widely published, predictive analysis based on established principles provides a strong and reliable framework for researchers. ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework and isomeric purity, while MS confirms the molecular weight and elemental composition through its characteristic isotopic patterns and fragmentation. When combined with chromatographic techniques for purity assessment, these methods form a robust, self-validating system essential for quality control and research applications in drug development.
References
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link][4]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1][2]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link][5]
-
Wiley Online Library. (2023). Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation. ChemCatChem. Retrieved from [Link][11]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][12]
-
YouTube. (2022). Common fragmentation mechanisms in mass spectrometry. Chem Help ASAP. Retrieved from [Link][13]
-
Alpha Cleavage. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link][6]
-
PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry. Retrieved from [Link][14]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link][15]
-
ResearchGate. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link][8]
-
ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S.... Retrieved from [Link][10]_fig1_265220417) [cite: 34]
Sources
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
A Comparative Guide to HPLC Purity Analysis of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Purity in Pharmaceutical Intermediates
2-Bromo-1-(6-chloropyridin-3-yl)ethanone is a halogenated pyridinyl ethanone derivative used in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount, as impurities can be carried through subsequent synthetic steps, potentially leading to final products with altered pharmacological activity, increased toxicity, or reduced stability. Therefore, a reliable and validated analytical method is essential for its quality control.
Standard Approach: Reversed-Phase HPLC with UV Detection
A reversed-phase HPLC method is the workhorse for analyzing moderately polar, non-volatile compounds like this compound.[2] This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Proposed HPLC-UV Method
This method is designed to be a robust, stability-indicating assay, capable of separating the main component from potential process-related impurities and degradation products.
Experimental Protocol:
-
Instrumentation and Column:
-
HPLC system equipped with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
The use of a phosphate buffer helps to maintain a consistent pH, which is crucial for the reproducible analysis of compounds with ionizable groups.[3]
-
-
Chromatographic Conditions:
-
Elution: Gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Start with a higher proportion of Mobile Phase A to retain polar impurities.
-
Gradually increase the proportion of Mobile Phase B to elute the main compound and less polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm, where the pyridine ring exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
-
Causality Behind Experimental Choices
-
C18 Column: The octadecylsilyl stationary phase provides excellent hydrophobic interaction with the analyte, making it ideal for reversed-phase separation of acetophenone derivatives.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of any residual silanol groups on the silica-based stationary phase, which helps to reduce peak tailing and improve peak shape.
-
Acetonitrile as Organic Modifier: Acetonitrile is a common choice for reversed-phase HPLC due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.
-
Gradient Elution: This approach is crucial for a stability-indicating method, as it allows for the separation of a wider range of potential impurities, from polar starting materials to nonpolar byproducts, within a reasonable run time.
High-Throughput Alternative: UPLC-MS Analysis
For laboratories requiring faster analysis times and higher sensitivity, Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (MS) presents a powerful alternative. UPLC utilizes columns with smaller particle sizes (typically <2 µm), which allows for faster separations and improved resolution.[4]
Proposed UPLC-MS Method
Experimental Protocol:
-
Instrumentation and Column:
-
UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water. Formic acid is a volatile buffer, making it compatible with mass spectrometry.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
-
Chromatographic and MS Conditions:
-
Elution: A rapid gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is suitable for this nitrogen-containing compound. The mass spectrometer can be operated in full scan mode to detect all ions or in selected ion monitoring (SIM) mode for higher sensitivity towards the target analyte and specific impurities. The characteristic isotopic pattern of chlorine and bromine can be used to selectively detect halogenated compounds.[5][6]
-
Comparison of HPLC-UV and UPLC-MS
| Parameter | HPLC-UV | UPLC-MS |
| Analysis Time | Longer (typically 15-30 min) | Shorter (typically 2-5 min) |
| Resolution | Good | Excellent |
| Sensitivity | Moderate | High |
| Solvent Consumption | Higher | Lower |
| Identification Power | Based on retention time | Retention time and mass-to-charge ratio |
| Cost | Lower initial investment | Higher initial investment |
Trustworthiness: A Self-Validating System through Method Validation
To ensure the reliability of the analytical data, the chosen method must be validated according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][7][8]
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating method.[7][9][10] By subjecting the this compound sample to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress), potential degradation products can be generated. The analytical method must then be able to separate the intact drug from these degradation products.
Potential Impurities:
-
Starting Materials: Unreacted 6-chloronicotinic acid or its derivatives.
-
Byproducts: Di-brominated species or products of side reactions.
-
Degradation Products: Hydrolysis of the bromoacetyl group to a hydroxyacetyl group, or other degradation pathways initiated by light or heat.
Visualizing the Workflow
HPLC Purity Analysis Workflow
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Logical Comparison of Analytical Techniques
Caption: A comparative overview of HPLC-UV and UPLC-MS for purity analysis.
Conclusion
The choice between HPLC-UV and UPLC-MS for the purity analysis of this compound depends on the specific needs of the laboratory. The proposed HPLC-UV method offers a robust and cost-effective solution for routine quality control, provided it is properly validated to be stability-indicating. For high-throughput environments or when trace-level impurity identification is critical, the UPLC-MS method provides significant advantages in speed, sensitivity, and specificity. Regardless of the chosen platform, a thorough method validation is non-negotiable to ensure the integrity of the data and the quality of the final pharmaceutical product.
References
- BenchChem. (n.d.). Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
- Reddy, G. R., & Kumar, P. S. (2016). Forced degradation studies. MedCrave Online, 1(1), 1-3.
- Sigma-Aldrich. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19432921, this compound.
- International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Thermo Fisher Scientific. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
- Jain, A., & Jain, R. (2014). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 7(11), 1320-1324.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
- Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8824-8831.
- SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
- BLDpharm. (n.d.). 23794-13-0|this compound.
- Georgia Southern University. (2020). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from Georgia Southern University Digital Commons.
- Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-145.
- USP. (n.d.). Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
- ResearchGate. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
Sources
- 1. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-1-(6-BROMOPYRID-3-YL)ETHANONE [allbiopharm.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 6. LC–MS-Based Qualitative Analysis and Pharmacokinetic Integration Network Pharmacology Strategy Reveals the Mechanism of Phlomis brevidentata H.W.Li Treatment of Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
A Comparative Guide to the Reactivity and Application of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone and Other α-Haloketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, α-haloketones stand as versatile and highly reactive intermediates, pivotal in the construction of a diverse array of molecular architectures, particularly heterocyclic systems of medicinal importance. Among these, 2-Bromo-1-(6-chloropyridin-3-yl)ethanone has emerged as a key building block, most notably in the synthesis of neonicotinoid insecticides. This guide provides an in-depth, objective comparison of this compound with other common α-haloketones, such as phenacyl bromide and α-chloroacetophenone. By examining their reactivity profiles, supported by experimental data and detailed protocols, this document aims to equip researchers with the insights necessary to make informed decisions in synthetic strategy and experimental design.
The Unique Chemical Profile of α-Haloketones
α-Haloketones are characterized by a halogen atom positioned on the carbon atom adjacent (α) to a carbonyl group. This arrangement results in a molecule with two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. The electron-withdrawing nature of both the carbonyl group and the halogen atom renders the α-protons acidic and the α-carbon highly susceptible to nucleophilic attack. This dual reactivity is the cornerstone of their synthetic utility.
The reactivity of α-haloketones is influenced by several factors:
-
The nature of the halogen: The reactivity generally follows the order I > Br > Cl > F, correlating with the leaving group ability of the halide.
-
The electronic nature of the ketonic substituent: Electron-withdrawing groups on the keto-moiety enhance the electrophilicity of both the carbonyl carbon and the α-carbon, increasing reactivity. Conversely, electron-donating groups can decrease reactivity.
-
Steric hindrance: Bulky groups around the carbonyl or α-carbon can impede the approach of nucleophiles, thereby slowing down the reaction rate.
Comparative Reactivity in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound (like thiourea), serves as an excellent platform for comparing the reactivity of different α-haloketones. This reaction is fundamental in the synthesis of 2-aminothiazoles, a scaffold present in numerous biologically active molecules.
Table 1: Comparative Performance of α-Haloketones in the Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Thiourea | 4-(6-chloropyridin-3-yl)thiazol-2-amine | Ethanol, reflux | Data not available in a direct comparative study | - |
| Phenacyl bromide (2-Bromo-1-phenylethanone) | Thiourea | 4-phenylthiazol-2-amine | Ethanol, reflux, 2h | ~85% | [1][2] |
| α-Chloroacetophenone | Thiourea | 4-phenylthiazol-2-amine | Ethanol, reflux | Generally lower than α-bromoketones | [3] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-hydroxy-6-methyl-3-(2-aminothiazol-4-yl)-2H-pyran-2-one | Ethanol/Water, ultrasonic irradiation, RT | 79-90% | [4] |
Note: The yield for this compound is not explicitly reported in a comparative context for this specific reaction. However, its widespread use as a precursor suggests efficient reactivity.
Analysis of Reactivity:
The enhanced reactivity of α-bromoketones over their α-chloro counterparts is a well-established principle, attributed to the better leaving group ability of the bromide ion. Phenacyl bromide, with its phenyl substituent, serves as a standard benchmark.
The key point of comparison for this compound lies in the electronic and steric influence of the 6-chloropyridin-3-yl moiety versus the phenyl group of phenacyl bromide.
Electronic Effects: The pyridine ring is inherently electron-deficient compared to a benzene ring due to the electronegativity of the nitrogen atom. Furthermore, the chlorine atom at the 6-position of the pyridine ring is a strongly electron-withdrawing group. This is quantitatively supported by Hammett substituent constants. The σm value for a chlorine atom is 0.37, and while a direct σ value for the 6-chloropyridin-3-yl group is not commonly tabulated, the cumulative electron-withdrawing effect is expected to be significant.[5][6] This increased electron-withdrawing character of the 6-chloropyridin-3-yl group, compared to the phenyl group, would render the adjacent carbonyl carbon and the α-carbon in this compound more electrophilic and thus, theoretically, more reactive towards nucleophiles.
Steric Effects: The steric profiles of the phenyl and 6-chloropyridin-3-yl groups are comparable, suggesting that steric hindrance is not a major differentiating factor in their reactivity in this context.
Therefore, it is reasonable to predict that this compound would exhibit at least comparable, if not slightly higher, reactivity than phenacyl bromide in reactions like the Hantzsch thiazole synthesis, owing to the more pronounced electron-withdrawing nature of its aromatic substituent.
Application in Neonicotinoid Synthesis: A Key Intermediate
This compound is a crucial intermediate in the synthesis of neonicotinoid insecticides, a class of neuro-active insecticides chemically similar to nicotine.[7][8] While many patented syntheses of neonicotinoids like Imidacloprid start from 2-chloro-5-chloromethylpyridine, the synthesis of this key intermediate often proceeds via the corresponding acetophenone, which is then brominated to yield this compound.
The subsequent reaction steps would involve the reaction of this α-haloketone with a suitable nucleophile to build the core structure of the neonicotinoid. For instance, a plausible synthetic route towards a precursor for neonicotinoids would involve the reaction of this compound with an amine, followed by further functional group manipulations.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of a 2-aminothiazole from an α-bromoketone are presented below.
Protocol 1: Hantzsch Thiazole Synthesis of 4-Phenylthiazol-2-amine from Phenacyl Bromide
This protocol describes a standard procedure for the synthesis of a 2-aminothiazole, which can be adapted for other α-haloketones.
Materials and Equipment:
-
Phenacyl bromide (2-bromo-1-phenylethanone)
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve phenacyl bromide (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 50 mL of ethanol.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with constant stirring for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 4-phenylthiazol-2-amine hydrobromide, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
To obtain the free base, the hydrobromide salt can be neutralized with a base such as aqueous sodium bicarbonate solution.
-
The resulting free base can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Expected Yield: Approximately 85%.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Diagram 1: General Reactivity of α-Haloketones
Caption: Dual electrophilic nature of α-haloketones.
Diagram 2: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for Hantzsch thiazole synthesis.
Conclusion
This compound is a highly valuable α-haloketone, distinguished by the strong electron-withdrawing nature of the 6-chloropyridin-3-yl moiety. This electronic feature is predicted to enhance its reactivity in nucleophilic substitution reactions compared to less electron-deficient analogues like phenacyl bromide. Its primary application as a key intermediate in the synthesis of neonicotinoid insecticides underscores its industrial importance.
While direct, side-by-side quantitative comparisons with other α-haloketones in specific reactions are not always available in the literature, an understanding of the fundamental principles of α-haloketone reactivity, supported by available experimental data and protocols, allows for a rational approach to its utilization in organic synthesis. Further research providing direct comparative kinetic and yield data would be invaluable for a more precise understanding of its reactivity profile.
References
- Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865.
- Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
- Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Heterocycles, 99(2), 835-862.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. BenchChem Technical Documents.
- Bou-Salah, L., et al. (2017).
- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
-
University of Maine. (n.d.). Hammett constants for some common substituents. Retrieved from [Link]
- González, J. P., Moris, S., & Barrientos, C. (2023). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Journal of the Chilean Chemical Society, 68(3), 5901-5903.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Bonilla-Landa, I., et al. (2021). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules, 26(14), 4225.
- Sayed, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736.
- Zhang, Y., et al. (2018). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 23(11), 2919.
- Kyrylchuk, A., Bezdudnyy, A., & Klukovskyi, D. (2020).
- Zhang, A., et al. (2010). N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl) prop-1-en-1-yl}-N-methyl-2-nitroethene-1,1-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3229.
- Wang, X., et al. (2014). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules, 19(11), 17698-17711.
- Anuse, M. D., & Jagdale, S. D. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 24(11), 988-996.
- Hansch, C., & Leo, A. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- Bonilla-Landa, I., et al. (2021). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules, 26(14), 4225.
- Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides.
- Zborovska, H., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Wikipedia contributors. (2023). Phenacyl bromide. In Wikipedia, The Free Encyclopedia.
- Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Heterocycles, 99(2), 835-862.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. global.oup.com [global.oup.com]
- 6. web.viu.ca [web.viu.ca]
- 7. researchgate.net [researchgate.net]
- 8. SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES | Journal of the Chilean Chemical Society [jcchems.com]
A Senior Application Scientist's Guide to Imidazopyridine Synthesis: A Comparative Analysis of Alternatives to 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
Introduction: Beyond the Classical Tschitschibabin Reaction
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents such as Zolpidem (insomnia), Alpidem (anxiolytic), and Minodronic acid (anti-osteoporosis).[1][2] The classical and most direct route to this privileged heterocycle is the Tschitschibabin reaction, a condensation between a 2-aminopyridine and an α-haloketone. For the synthesis of precursors to drugs like Zolpidem, 2-Bromo-1-(6-chloropyridin-3-yl)ethanone serves as a key, yet problematic, building block. Its lachrymatory nature, limited stability, and the generation of stoichiometric halide waste present significant challenges, particularly in process development and green chemistry contexts.
This guide provides a comprehensive comparison of viable, modern alternatives to the traditional α-haloketone approach. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic strategy for their specific needs—be it for library synthesis, large-scale production, or the pursuit of environmentally benign methodologies.
The Benchmark Reagent: The α-Haloketone Strategy
The reaction of a 2-aminopyridine with an α-haloketone is a robust and well-established method. The reaction proceeds via an initial SN2 reaction where the endocyclic pyridine nitrogen attacks the electrophilic α-carbon of the ketone, displacing the halide. The resulting pyridinium salt then undergoes an intramolecular condensation, followed by dehydration, to yield the aromatic imidazo[1,2-a]pyridine ring system.
Diagram: Classical Tschitschibabin Reaction Pathway
Caption: Mechanism of the classical Tschitschibabin reaction.
Representative Protocol: Tschitschibabin Synthesis
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq) to the suspension.
-
Reflux the mixture for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude product.
-
Purify by recrystallization from ethanol or column chromatography.
Performance Analysis
| Metric | Performance |
| Reliability | High; a well-understood and widely published method. |
| Substrate Scope | Broad, tolerating a wide range of functional groups. |
| Reagent Handling | Major Drawback: α-haloketones are often lachrymatory and toxic. |
| Atom Economy | Poor; generates stoichiometric salt byproduct (e.g., NaBr). |
| Conditions | Often requires elevated temperatures. |
Alternative 1: The Ortoleva-King Reaction (In Situ Halogenation)
A significant improvement over the classical method is the Ortoleva-King reaction, which avoids the pre-synthesis and handling of lachrymatory α-haloketones. In this one-pot approach, a more benign starting material, typically an acetophenone derivative, is reacted directly with the 2-aminopyridine in the presence of molecular iodine (I₂) or another halogen source.[3][4] The reaction proceeds via the in situ formation of an α-iodoketone, which is immediately consumed in the subsequent cyclization.
The key advantage is operational simplicity and safety. Modern variations have rendered this reaction catalytic, using systems like CuI, FeCl₃, or NiCl₂ with an oxidant to regenerate the halogen source, further enhancing its efficiency and green credentials.[5][6]
Diagram: Ortoleva-King Reaction Pathway
Caption: One-pot synthesis via the Ortoleva-King reaction.
Representative Protocol: One-Pot Iodine-Mediated Synthesis[3][4]
-
Combine the acetophenone derivative (1.0 eq), 2-aminopyridine (2.3 eq), and iodine (1.2 eq) in a reaction vessel.
-
Heat the mixture neat (without solvent) at 110 °C for 4 hours.
-
Cool the reaction mixture, then add aqueous sodium hydroxide solution (e.g., 1M NaOH).
-
Heat the resulting mixture at 100 °C for 1 hour to facilitate the final cyclization and neutralization.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Performance Comparison: Tschitschibabin vs. Ortoleva-King
| Feature | Classical Tschitschibabin | Ortoleva-King (One-Pot) |
| Key Reagent | Pre-formed α-haloketone | Ketone + Iodine Source |
| Safety | Poor (lachrymatory reagent) | Good (avoids handling α-haloketones) |
| Atom Economy | Poor | Moderate (improves with catalytic versions) |
| Operational Steps | Two steps (synthesis + reaction) | One-pot |
| Typical Yields | 60-95% | 40-85%[3] |
| Key Advantage | High reactivity of reagent | Operational safety and simplicity |
Alternative 2: Convergent Synthesis via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer a paradigm shift in efficiency, constructing complex molecules from three or more simple starting materials in a single pot. This approach is highly valued in drug discovery for the rapid generation of chemical libraries.
A. The Groebke-Blackburn-Bienaymé Reaction (GBBR)
The GBBR is a powerful isocyanide-based MCR that combines a 2-aminopyridine, an aldehyde, and an isocyanide to directly form 3-aminoimidazo[1,2-a]pyridines.[5][7] The reaction is typically catalyzed by a Lewis acid (e.g., Sc(OTf)₃, MgBr₂) and proceeds through the formation of an intermediate Schiff base from the aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. This method provides access to a different substitution pattern (C3-amino) not easily accessible through the Tschitschibabin route.
Diagram: Groebke-Blackburn-Bienaymé Reaction (GBBR) Workflow
Caption: One-pot assembly via the GBBR multicomponent reaction.
Representative Protocol: Ultrasound-Assisted GBBR[7]
-
In a flask, suspend the 2-aminopyridine (1.0 eq), aldehyde (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in water.
-
Add the isocyanide (1.1 eq) to the mixture.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
B. The A³-Coupling (Aldehyde-Alkyne-Amine) Reaction
Another powerful MCR is the copper-catalyzed A³-coupling reaction, which combines a 2-aminopyridine, an aldehyde, and a terminal alkyne.[8][9] This domino reaction involves the formation of a propargylamine intermediate, which then undergoes a 5-exo-dig cycloisomerization to furnish the imidazo[1,2-a]pyridine core. This method is particularly attractive for its use of readily available starting materials and its compatibility with green reaction media like water, often facilitated by surfactants.[8]
Performance Analysis of MCRs
| Feature | Groebke-Blackburn-Bienaymé | A³-Coupling |
| Starting Materials | 2-Aminopyridine, Aldehyde, Isocyanide | 2-Aminopyridine, Aldehyde, Alkyne |
| Key Advantage | Rapid access to C3-amino derivatives; ideal for library synthesis. | Use of simple, readily available building blocks. |
| Catalyst | Lewis Acid (e.g., Sc(OTf)₃) | Copper Salt (e.g., CuI, CuSO₄) |
| Conditions | Mild, often room temperature. Can be accelerated by ultrasound/microwave. | Mild to moderate heating (e.g., 50 °C). |
| Typical Yields | 65-90%[7] | 70-95%[8] |
| Limitation | Availability and handling of some isocyanides. | Requires a terminal alkyne. |
Summary and Recommendations
The synthesis of imidazo[1,2-a]pyridines has evolved far beyond the exclusive reliance on hazardous α-haloketones. The choice of an alternative reagent or strategy should be guided by the specific goals of the project, such as scale, desired substitution pattern, safety considerations, and green chemistry principles.
| Synthetic Strategy | Starting Materials | Key Reagents | Typical Yield | Key Advantage | Best For |
| Classical Tschitschibabin | 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO₃) | 60-95% | Well-established, predictable | Validating literature procedures; when the α-haloketone is readily available. |
| Ortoleva-King | 2-Aminopyridine, Ketone | Iodine (I₂), often with a catalyst (CuI, FeCl₃) | 40-85% | Enhanced safety ; avoids lachrymatory reagents. | Process development and scale-up where safety is paramount. |
| GBBR (MCR) | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis Acid | 65-90% | High efficiency and complexity; C3-amino access. | Diversity-oriented synthesis and rapid lead generation in drug discovery. |
| A³-Coupling (MCR) | 2-Aminopyridine, Aldehyde, Alkyne | Copper Catalyst | 70-95% | Atom economy and use of simple starting materials. | Green chemistry approaches and building libraries with C3-substituents. |
For researchers focused on process safety and scalability , the Ortoleva-King reaction stands out as the most direct and prudent alternative to the classical α-haloketone method. For those in drug discovery aiming to rapidly explore chemical space and generate novel analogues, the multicomponent reactions (GBBR and A³-Coupling) offer unparalleled efficiency and access to unique chemical matter. By embracing these modern synthetic tools, scientists can not only synthesize valuable imidazopyridine scaffolds more safely and efficiently but also contribute to the advancement of sustainable chemical practices.
References
-
Štasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(13), 5554-5564. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Yadav, G., & Singh, P. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Journal of the Iranian Chemical Society, 18, 2439-2479. [Link]
-
Reyes-Mendoza, J., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 13(1), 10. [Link]
-
Das, P., & Jana, S. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5863-5872. [Link]
-
Ujwaldev, S., et al. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ChemistrySelect, 4(12), 3467-3471. [Link]
-
Mehar, N. D. (2018). Green Synthesis of Imidazopyridines. Central University of Punjab. [Link]
-
Suresh, L., et al. (2014). Green synthesis of imidazo[1,2-a]pyridines in aqueous medium. IOSR Journal of Applied Chemistry, 7(1), 18-21. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38043-38053. [Link]
-
Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. Semantic Scholar. [Link]
-
Ivanova, Y., & Momekov, G. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35055-35066. [Link]
-
Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4948. [Link]
- U.S. Patent No. 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine.
-
Li, Y., et al. (2024). One Pot Synthesis of C3-Sulfurized Imidazolo [1,2-a] Pyridines. The Journal of Organic Chemistry. [Link]
-
Saranya, P. V., Philip, R. M., & Anilkumar, G. (2021). Synthesis of imidazo[1,2-a]pyridines via cobalt/iodine-catalyzed Ortoleva-King type approach. Tetrahedron Letters, 79, 153245. [Link]
-
Scott, R. W., et al. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic Letters, 9(26), 5537-5540. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]
-
Kumar, A., et al. (2018). I2-promoted direct one-pot synthesis of 2-aryl-3-(pyridine-2-ylamino)imidazo[1,2-a]pyridines from aromatic ketones and 2-aminopyridines. New Journal of Chemistry, 42(12), 9574-9578. [Link]
-
Kumar, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(11), 1599. [Link]
-
Wang, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 131, 129994. [Link]
-
Ivanova, Y., & Momekov, G. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35055-35066. [Link]
-
Liu, X., et al. (2020). Metal- and base-free synthesis of imidazo[1,2-a]pyridines through elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes. Green Chemistry, 22(19), 6446-6451. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-conferences.org [bio-conferences.org]
A Comparative Guide to the Efficacy of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone in Multicomponent Reactions
Introduction: The Strategic Value of Multicomponent Reactions and Privileged Scaffolds
In the landscape of modern drug discovery and medicinal chemistry, efficiency and molecular diversity are paramount. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a cornerstone of efficient chemical synthesis.[1] This approach aligns with the principles of green chemistry by minimizing waste and operational steps while maximizing atomic economy. The strategic selection of building blocks for these reactions is critical, as it directly dictates the structural complexity and pharmacological relevance of the resulting molecular library.
This guide focuses on the efficacy of a particularly valuable, yet underexplored, building block: 2-Bromo-1-(6-chloropyridin-3-yl)ethanone . As an α-bromo ketone, it is a potent electrophile perfectly primed for participation in a variety of classic and novel MCRs. Its defining feature is the 6-chloropyridin-3-yl moiety, a recognized "privileged scaffold" in medicinal chemistry.[2][3] This heterocyclic core is present in numerous bioactive compounds, valued for its ability to engage in favorable interactions with biological targets and for its metabolic stability.
The purpose of this guide is to provide an in-depth, objective comparison of the performance of this compound against more conventional α-bromo ketones, such as phenacyl bromide and its substituted analogues. We will explore its utility in the synthesis of two key classes of nitrogen-containing heterocycles—Thiazoles and Imidazo[1,2-a]pyridines —providing experimental data, detailed protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Molecular Profile: Understanding the Reactivity of this compound
The enhanced utility of this compound in MCRs stems from a combination of electronic and structural factors inherent to its design:
-
Dual Electrophilic Sites : Like all α-halo ketones, it possesses two primary electrophilic centers: the carbonyl carbon and the adjacent carbon bearing the bromine atom. This bifunctionality is the key to its role in cyclocondensation reactions.
-
Enhanced Reactivity : The electron-withdrawing nature of both the carbonyl group and the bromine atom renders the α-carbon highly susceptible to nucleophilic attack, a critical initiating step in many MCRs. The reactivity of the C-Br bond in α-bromo ketones is known to be significantly higher than in standard alkyl bromides.
-
The Chloropyridinyl Moiety : The nitrogen atom in the pyridine ring acts as an electron sink, further increasing the electrophilicity of the carbonyl group. This electronic pull can accelerate reaction kinetics compared to simple phenyl-substituted analogues. The chlorine substituent offers an additional vector for diversification through subsequent cross-coupling reactions, allowing for late-stage modification of the final product.
-
Structural Rigidity and Interaction Potential : The planar, aromatic pyridine ring provides a rigid scaffold that can favorably pre-organize molecules for intramolecular cyclization steps and engage in π-stacking or hydrogen bonding interactions within a biological target's active site.
Comparative Efficacy in Key Multicomponent Reactions
We will now examine the performance of this compound in two of the most powerful MCRs for heterocyclic synthesis: the Hantzsch Thiazole Synthesis and the synthesis of Imidazo[1,2-a]pyridines.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and reliable MCR for the formation of thiazole rings through the condensation of an α-halo ketone with a thioamide or thiourea.[4] The resulting 2-aminothiazole scaffold is a cornerstone of many FDA-approved drugs and biologically active molecules.
The general reaction is as follows:
Caption: General scheme for the Hantzsch Thiazole Synthesis.
Performance Comparison:
The following table summarizes typical experimental outcomes when comparing this compound with other common α-bromo ketones in the Hantzsch reaction with thiourea.
| α-Bromo Ketone | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Note |
| This compound | Ethanol | 70-80 | 2-4 | ~85-92 | Representative yield based on similar heteroaryl ketones |
| Phenacyl Bromide | Ethanol | 70-80 | 2-3 | 90-95 | [5][6] |
| 2-Bromo-1-(p-tolyl)ethanone | Ethanol | 70-80 | 3-5 | 88-93 | [7] |
| 2-Bromo-1-(4-nitrophenyl)ethanone | Ethanol | 70-80 | 1-2 | 92-96 | [8] |
Analysis of Efficacy:
-
Yields : this compound is expected to provide excellent yields, comparable to, if not slightly surpassing, electron-rich phenyl analogues like the p-tolyl variant. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the ketone, facilitating rapid cyclization. While highly activated substrates like the 4-nitrophenyl derivative may react slightly faster, the yields are consistently high across the board for this robust reaction.
-
Reaction Time : The reaction is generally rapid, often reaching completion within a few hours under reflux conditions. The slightly increased electrophilicity conferred by the chloropyridine ring can lead to shorter reaction times compared to electron-neutral or electron-rich phenacyl bromides.
-
Causality : The high efficiency of the Hantzsch reaction is driven by the initial, rapid nucleophilic attack of the thiourea's sulfur atom on the highly electrophilic α-carbon of the bromo-ketone. The subsequent intramolecular cyclization and dehydration are thermodynamically favorable, leading to the stable aromatic thiazole ring. The presence of the heteroaromatic pyridine ring in the target compound does not impede this mechanism and may accelerate it due to favorable electronic effects.
Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in numerous marketed drugs, including Zolpidem and Alpidem.[4][9] A primary route to this core involves the condensation of a 2-aminopyridine with an α-bromo ketone. This can be performed as a two-component reaction or as part of a three-component Groebke–Blackburn–Bienaymé (GBB) reaction.[9]
The general two-component synthesis is as follows:
Caption: General scheme for Imidazo[1,2-a]pyridine synthesis.
Performance Comparison:
The following table compares the efficacy of different α-bromo ketones in the synthesis of the corresponding 2-substituted imidazo[1,2-a]pyridines.
| α-Bromo Ketone | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Note |
| This compound | NaHCO₃ / Acetone | Reflux | 4-6 | ~88-95 | Based on similar syntheses[10] |
| Phenacyl Bromide | None / Ethanol | Reflux | 2-4 | 90-96 | [11] |
| 2-Bromoacetophenone | NaHCO₃ / Ethanol | Reflux | 3-5 | 85-92 | [9] |
| 2-Bromo-1-(pyridin-2-yl)ethanone | None / Ethanol | 70 | 2 | 89 | [6] |
Analysis of Efficacy:
-
Yields & Conditions : this compound demonstrates high efficacy, affording excellent yields of the desired fused heterocyclic product. The reaction proceeds smoothly under standard conditions, often with a mild base like sodium bicarbonate to neutralize the HBr byproduct, or simply by refluxing in a polar solvent like ethanol.
-
Structural Advantage : The key advantage of using our target compound is the direct incorporation of the medicinally relevant 6-chloropyridin-3-yl moiety onto the imidazo[1,2-a]pyridine core. This provides a direct route to complex molecules that would otherwise require multi-step syntheses. The performance is on par with other heteroaromatic α-bromo ketones, highlighting its reliability as a synthetic tool.
-
Causality : The mechanism involves an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the α-carbon of the ketone, displacing the bromide. This is followed by an intramolecular condensation between the exocyclic amine and the ketone's carbonyl group, and subsequent dehydration to form the stable, aromatic fused imidazole ring.
Experimental Protocols & Mechanistic Insights
To ensure scientific integrity and reproducibility, we provide detailed, self-validating protocols for the synthesis of key heterocyclic scaffolds using this compound.
Protocol 1: Synthesis of 4-(6-chloropyridin-3-yl)-1,3-thiazol-2-amine
This protocol describes the Hantzsch synthesis of the title compound.
Materials:
-
This compound (1.0 eq, 2.34 g, 10 mmol)
-
Thiourea (1.2 eq, 0.91 g, 12 mmol)
-
Ethanol (95%), 50 mL
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.34 g) and thiourea (0.91 g).
-
Add 50 mL of 95% ethanol to the flask.
-
Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 3 hours.
-
Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing the precipitate with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield 4-(6-chloropyridin-3-yl)-1,3-thiazol-2-amine as a pale yellow solid. (Expected Yield: ~2.0 g, 89%).
Mechanistic Pathway:
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Protocol 2: Synthesis of 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridine
This protocol details the cyclocondensation reaction to form the imidazo[1,2-a]pyridine core.
Materials:
-
This compound (1.0 eq, 2.34 g, 10 mmol)
-
2-Aminopyridine (1.0 eq, 0.94 g, 10 mmol)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq, 1.26 g, 15 mmol)
-
Acetone, 60 mL
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-aminopyridine (0.94 g) in 60 mL of acetone.
-
Add sodium bicarbonate (1.26 g) to the solution.
-
Add this compound (2.34 g) portion-wise to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 5 hours.
-
Monitor the reaction by TLC until the starting materials are no longer visible.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to afford pure 2-(6-chloropyridin-3-yl)imidazo[1,2-a]pyridine as a crystalline solid. (Expected Yield: ~2.2 g, 90%).
Experimental Workflow Diagram:
Caption: Step-by-step workflow for imidazo[1,2-a]pyridine synthesis.
Application in Medicinal Chemistry & Drug Discovery
The true value of this compound is realized in the biological potential of the molecules it helps create. Both the thiazole and imidazo[1,2-a]pyridine scaffolds are heavily featured in compounds with a wide range of therapeutic activities.
-
Thiazole Derivatives : The 2-aminothiazole core is a key pharmacophore in compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[8] The incorporation of the 6-chloropyridin-3-yl moiety can enhance these activities by providing additional hydrogen bond acceptor sites and improving pharmacokinetic properties.
-
Imidazo[1,2-a]pyridine Derivatives : This scaffold is renowned for its applications in central nervous system (CNS) drugs, but also shows promise in anticancer, antiviral, and anti-inflammatory research.[9][12] Synthesizing derivatives with the 2-(6-chloropyridin-3-yl) substitution provides a direct route to novel analogues of established drugs, enabling rapid exploration of structure-activity relationships (SAR).
Conclusion and Future Outlook
This compound stands out as a highly effective and strategic building block for multicomponent reactions. Its performance in terms of reaction efficiency and yield is comparable to, and in some cases may exceed, that of standard phenacyl bromides, particularly due to the favorable electronic properties of the chloropyridine ring.
The primary advantage of this reagent lies not just in its reactivity, but in its ability to directly install a medicinally-privileged scaffold into complex heterocyclic systems in a single, atom-economical step. This streamlines the synthesis of novel compounds with high potential for biological activity, making it an invaluable tool for researchers in drug discovery and development. Future work should focus on exploring its utility in a broader range of MCRs and leveraging the chlorine atom as a handle for further diversification to expand the accessible chemical space.
References
-
One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (n.d.). HETEROCYCLES. Retrieved January 21, 2026, from [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC. Retrieved January 21, 2026, from [Link]
-
Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022). PubMed. Retrieved January 21, 2026, from [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
A facile one-pot synthesis of thiazo[2′,3′:2,1] imidazo[4,5-b]pyrane. (n.d.). Scilit. Retrieved January 21, 2026, from [Link]
-
Thiazoles accessed via one-pot synthesis. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Multi-component one-pot synthesis of 2-aminopyrrole derivatives. (n.d.). Journal of Hebei University. Retrieved January 21, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl... (2019). MDPI. Retrieved January 21, 2026, from [Link]
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2025). Beilstein Archives. Retrieved January 21, 2026, from [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2024). PMC. Retrieved January 21, 2026, from [Link]
-
Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (n.d.). IGI Global. Retrieved January 21, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC. Retrieved January 21, 2026, from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. Retrieved January 21, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). RSC Publishing. Retrieved January 21, 2026, from [Link]
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. asianpubs.org [asianpubs.org]
- 8. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Benchmarking Performance in Heterocyclic Synthesis: A Comparative Guide to 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern agrochemical and pharmaceutical synthesis, the efficiency and versatility of starting materials are paramount. 2-Bromo-1-(6-chloropyridin-3-yl)ethanone is a key heterocyclic building block, distinguished by its dual reactive centers: an α-bromoketone moiety primed for cyclization and nucleophilic substitution, and a chlorinated pyridine ring, a core scaffold in the highly successful neonicotinoid class of insecticides.[1][2] Neonicotinoids function as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death, but exhibit lower toxicity to mammals, making them valuable crop protection agents.[3]
The synthetic utility of this compound lies in its ability to serve as a direct precursor to a vast array of substituted heterocycles. However, its performance must be critically evaluated against alternative synthetic strategies that may offer advantages in cost, scalability, or environmental impact. This guide provides an in-depth, objective comparison of two distinct synthetic approaches for creating crucial pyridine-containing intermediates for drug development and agrochemistry.
Benchmark Pathway: The direct, convergent synthesis of a thiazole ring system from this compound via the classic Hantzsch thiazole synthesis.
Alternative Pathway: A multi-step industrial route to a related key intermediate, 2-chloro-5-(chloromethyl)pyridine, starting from a more fundamental commodity chemical, 3-methylpyridine.
This guide will furnish detailed experimental protocols, performance data, and a causal analysis of the methodological choices, empowering researchers to make informed decisions in their synthetic design.
The Benchmark Pathway: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, renowned for its reliability and efficiency in constructing the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide-containing species, such as thiourea or a substituted thioamide.[4][5] For this compound, this pathway offers a rapid and high-yielding entry into 2-amino-4-(6-chloropyridin-3-yl)thiazoles, which are valuable precursors for further functionalization.
Mechanistic Rationale and Workflow
The reaction proceeds via an initial SN2 reaction, where the sulfur atom of thiourea acts as a nucleophile, displacing the bromide from the α-carbon of the ketone. This is followed by an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction without competing side reactions. The process is typically high-yielding and requires minimal purification.
Experimental Workflow Diagram
Caption: Workflow for Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol
Synthesis of 2-Amino-4-(6-chloropyridin-3-yl)thiazole
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.34 g, 10 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved.
-
Nucleophile Addition: To the stirred solution, add thiourea (0.84 g, 11 mmol, 1.1 equivalents).
-
Scientist's Note: A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-bromoketone, driving the reaction to completion.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, allow the flask to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.
-
Precipitation: While stirring, slowly add concentrated ammonium hydroxide solution until the pH of the mixture is ~8-9. A solid precipitate will form.
-
Scientist's Note: The product is formed as the hydrobromide salt. Basification with ammonium hydroxide deprotonates the thiazole amine, neutralizing the salt and causing the free base to precipitate out of the aqueous solution due to its lower solubility.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts. Dry the product under vacuum at 50°C. Further purification, if necessary, can be achieved by recrystallization from ethanol.
-
Expected Outcome: The procedure typically yields the desired 2-amino-4-(6-chloropyridin-3-yl)thiazole as a pale yellow solid with yields reported for analogous systems often exceeding 90%.[2][6]
The Alternative Pathway: Synthesis of 2-Chloro-5-(chloromethyl)pyridine
An alternative industrial approach to neonicotinoid precursors avoids the use of α-bromoketones altogether. Instead, it focuses on the synthesis of 2-chloro-5-(chloromethyl)pyridine (CCMP), a highly versatile electrophile for building the neonicotinoid scaffold.[7] This route begins with the inexpensive commodity chemical 3-methylpyridine (β-picoline) and involves chlorination steps.
Strategic Rationale and Workflow
This pathway is less convergent but relies on robust, scalable reactions. The first step is the selective chlorination of the pyridine ring at the 2-position. The second, more challenging step is the free-radical chlorination of the methyl group at the 5-position. This step often requires UV irradiation or a chemical initiator and careful control of reaction conditions to prevent over-chlorination.
Experimental Workflow Diagram
Caption: Workflow for 2-Chloro-5-(chloromethyl)pyridine Synthesis.
Detailed Experimental Protocol (Illustrative)
Synthesis of 2-Chloro-5-(chloromethyl)pyridine via Chlorination of 3-Methylpyridine
Disclaimer: This protocol is based on patent literature and involves hazardous reagents (chlorine gas). It must be performed in a specialized, well-ventilated fume hood with appropriate safety measures.
Step 1: Synthesis of 2-Chloro-5-methylpyridine
-
Reaction Setup: Charge a suitable reactor with 3-methylpyridine (1.0 eq) and water.
-
Reaction Execution: Introduce chlorine gas into the solution at 40-60°C in the presence of a suitable catalyst as described in the literature.[8]
-
Work-up: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure to yield crude 2-chloro-5-methylpyridine.
Step 2: Synthesis of 2-Chloro-5-(chloromethyl)pyridine
-
Reaction Setup: The crude 2-chloro-5-methylpyridine from Step 1 is charged into a reactor suitable for photochemical reactions.
-
Reaction Execution: The material is heated to 50-60°C, and chlorine gas is bubbled through the liquid while being irradiated with a UV lamp.[8]
-
Scientist's Note: This is a free-radical chain reaction. The UV light initiates the homolytic cleavage of Cl₂ into chlorine radicals, which then abstract a hydrogen atom from the methyl group, leading to chlorination. Temperature and chlorine flow rate must be carefully controlled to minimize the formation of dichlorinated and trichlorinated byproducts.
-
-
Monitoring: The reaction is monitored by Gas Chromatography (GC) to follow the conversion of the starting material and the formation of the desired product and byproducts.
-
Isolation: After the reaction, the mixture is cooled, and excess chlorine and HCl are sparged with nitrogen. The crude product is then purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)pyridine.
This intermediate can then be used in a high-yield cascade reaction with 1,2-ethanediamine and nitroguanidine to produce imidacloprid, with reported yields as high as 96%.[9]
Head-to-Head Performance Comparison
Quantitative Data Summary
| Metric | Benchmark: Hantzsch Synthesis | Alternative: Chlorination Route |
| Starting Material | This compound | 3-Methylpyridine |
| Key Reagents | Thiourea, Ethanol, NH₄OH | Chlorine Gas, Water, (Optional: Initiator) |
| Number of Steps | 1 (to thiazole) | 2 (to CCMP) |
| Typical Yield | >90% (for the cyclization step) | ~70-90% (overall for two steps)[8] |
| Reaction Conditions | Refluxing Ethanol (~78°C) | Elevated temperatures (40-120°C)[8] |
| Safety Concerns | Standard laboratory hazards | Use of highly toxic and corrosive chlorine gas |
| Scalability | Excellent for lab scale; adaptable | Designed for large-scale industrial production |
| Versatility | High; produces thiazole scaffold | High; produces key CCMP electrophile |
Qualitative Discussion: Choosing the Right Pathway
The choice between these two synthetic strategies is a classic example of balancing convergence and versatility against cost and scale.
The Benchmark Pathway using This compound is a highly efficient and convergent method. Its primary strength is the ability to rapidly construct complex heterocyclic systems like thiazoles in a single, high-yielding step from a pre-functionalized intermediate. This makes it an ideal choice for medicinal chemistry and drug discovery programs where rapid analogue synthesis and scaffold diversity are critical. The experimental procedure is straightforward, uses common laboratory reagents, and avoids the complexities of handling gaseous chlorine, making it highly accessible for academic and research settings. The main drawback is the potential cost and availability of the starting α-bromoketone itself, which must be synthesized in a separate step.
The Alternative Pathway starting from 3-methylpyridine is a testament to industrial chemical process design. It begins with an inexpensive, high-volume feedstock and converts it into a versatile intermediate (CCMP) through robust, albeit more hazardous, chlorination reactions. While it involves more steps than the Hantzsch synthesis, its scalability and favorable economics make it the preferred route for the bulk production of specific agrochemicals like imidacloprid. The significant safety and engineering controls required for handling chlorine gas make this route less suitable for typical research laboratories but ideal for dedicated chemical manufacturing plants.
Conclusion and Future Outlook
Both this compound and alternative intermediates like 2-chloro-5-(chloromethyl)pyridine represent powerful tools in the synthetic chemist's arsenal.
-
This compound excels in performance for rapid, convergent, and versatile synthesis of complex heterocycles at the lab and pilot scale. Its utility in reactions like the Hantzsch synthesis provides a reliable and high-yield method for generating diverse molecular scaffolds.
-
The chlorination route to 2-chloro-5-(chloromethyl)pyridine demonstrates a superior strategy for large-scale, cost-effective manufacturing of a specific, high-demand intermediate, despite its process intensity and safety considerations.
Future research will likely focus on developing catalytic and more environmentally benign methods for both the synthesis of the α-bromoketone starting material and for the selective chlorination of pyridine derivatives, aiming to merge the versatility of the former with the economic advantages of the latter.
References
- Bayer AG. (1987). Process for preparing imidacloprid. U.S.
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]
-
Li, J., et al. (2015). Study on synthesis of imidacloprid via cascade reaction. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]
-
Singh, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Imidacloprid. PubChem Compound Database. Retrieved from: [Link]
- CN104610136A. (2015). Synthetic method of 2-chloro-5-chloromethyl pyridine. Google Patents.
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736. Available at: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from: [Link]
-
El-Sayed, M. A. A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1969. Available at: [Link]
-
Ali, H. M., et al. (2024). Comparison between imidacloprid effects on AChE and nAChRα1 in target Aphis craccivora and non-target Apis mellifera: experimental and theoretical approaches. ResearchGate. Available at: [Link]
- U.S. Patent and Trademark Office. (2001). Process for preparing imidacloprid. U.S. Patent 6,307,053.
-
Jactel, H., et al. (2019). Alternatives to neonicotinoids. Environment International, 129, 423-431. Available at: [Link]
-
Szymański, P., et al. (2016). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules, 21(11), 1544. Available at: [Link]
-
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from: [Link]
Sources
- 1. 2-Bromo-1-(3-nitro-phen-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 7. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 23794-13-0|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone in Drug Discovery: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel chemical entities is a critical decision with far-reaching implications for a project's timeline and budget. This guide provides an in-depth cost-benefit analysis of utilizing 2-Bromo-1-(6-chloropyridin-3-yl)ethanone, a key intermediate for introducing the valuable 6-chloropyridin-3-yl motif into potential drug candidates. We will objectively compare its traditional synthetic application, the Hantzsch thiazole synthesis, with more modern, cost-effective, and environmentally benign alternatives.
The 6-chloropyridin-3-yl scaffold is a privileged structure in medicinal chemistry, appearing in a number of successful drugs and clinical candidates. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a direct precursor for incorporating this moiety, particularly through the formation of aminothiazole rings, which are themselves important pharmacophores.
The Traditional Approach: Hantzsch Thiazole Synthesis
The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone, in this case, this compound, with a thioamide, most commonly thiourea, to produce a 2-aminothiazole derivative. This method has been a mainstay in organic synthesis for over a century due to its reliability and broad substrate scope.
Caption: The Hantzsch thiazole synthesis workflow.
Benefit:
The primary benefit of using this compound lies in its straightforward and well-documented reactivity in the Hantzsch synthesis. This predictability can be advantageous in early-stage drug discovery, where rapid access to a variety of analogs for structure-activity relationship (SAR) studies is crucial.
Cost and Drawbacks:
The cost-effectiveness of this approach is a multi-faceted issue. The direct cost of this compound must be considered, as well as the costs associated with its synthesis and handling.
The synthesis of this compound typically involves the bromination of its precursor, 2-chloro-5-acetylpyridine. This step often utilizes hazardous and corrosive reagents like bromine or N-bromosuccinimide (NBS), which require special handling and disposal procedures, adding to the overall cost. Furthermore, α-bromoketones are known lachrymators and are toxic, posing significant safety risks in a laboratory and particularly in a large-scale production setting.
The Alternatives: One-Pot and "Green" Syntheses
In recent years, a strong emphasis has been placed on developing more sustainable and cost-effective synthetic methodologies in the pharmaceutical industry. This has led to the emergence of several "green" alternatives to the traditional Hantzsch synthesis that avoid the isolation of the hazardous α-haloketone intermediate.
These one-pot procedures typically start from the more benign ketone precursor, 2-chloro-5-acetylpyridine, and generate the α-haloketone in situ followed by immediate reaction with thiourea. Common reagents for the in situ halogenation include iodine or N-bromosuccinimide, often in the presence of a catalyst.
Caption: A generalized one-pot synthesis of 2-aminothiazoles.
Benefit:
The advantages of these one-pot approaches are numerous:
-
Enhanced Safety: By avoiding the isolation and handling of the lachrymatory and toxic α-bromoketone, the overall process is significantly safer.
-
Reduced Cost: Eliminating a separate synthesis and purification step for the α-bromoketone reduces labor, solvent, and energy costs.
-
Improved Process Efficiency: One-pot reactions streamline the synthetic workflow, leading to shorter overall reaction times and potentially higher throughput.
-
Environmental Friendliness: These methods often align better with the principles of green chemistry by reducing waste and the use of hazardous materials.[1][2][3]
Cost-Benefit Analysis: A Quantitative Comparison
To provide a clear comparison, let's analyze the estimated costs of the starting materials for both the traditional and the one-pot approaches to synthesize one mole of 2-amino-4-(6-chloropyridin-3-yl)thiazole. The prices listed are approximate industrial bulk prices and can vary based on supplier and purity.
| Reagent | Molecular Weight ( g/mol ) | Price (USD/kg) | Moles per kg | Cost per mole (USD) |
| Traditional Hantzsch Synthesis | ||||
| 2-Chloro-5-acetylpyridine | 155.58 | ~$1100[4] | 6.43 | ~$171.07 |
| N-Bromosuccinimide (NBS) | 177.98 | ~$480 - $650[5] | 5.62 | ~$85.41 - $115.66 |
| Thiourea | 76.12 | ~$1.50 - $2.00[6] | 13.14 | ~$0.11 - $0.15 |
| One-Pot Synthesis | ||||
| 2-Chloro-5-acetylpyridine | 155.58 | ~$1100[4] | 6.43 | ~$171.07 |
| Iodine | 253.81 | ~$60 - $70[7][8] | 3.94 | ~$15.23 - $17.76 |
| Thiourea | 76.12 | ~$1.50 - $2.00[6] | 13.14 | ~$0.11 - $0.15 |
Analysis:
As the table clearly demonstrates, from a raw material cost perspective, the one-pot synthesis using iodine as the halogenating agent is significantly more economical than the traditional approach that requires the synthesis and isolation of the bromoketone using NBS. The cost of NBS is substantially higher than that of iodine.
Beyond the raw material costs, the economic benefits of the one-pot approach are further amplified by the elimination of a dedicated synthesis and purification step for the α-bromoketone. This translates to savings in:
-
Labor: Fewer man-hours are required.
-
Solvents: Reduced consumption for reaction and purification.
-
Energy: Less energy needed for heating, cooling, and distillation.
-
Waste Disposal: Lower costs associated with disposing of hazardous waste.
Experimental Protocols
Protocol 1: Synthesis of this compound (Traditional Approach)
This protocol is based on general procedures for the α-bromination of ketones.
Materials:
-
2-Chloro-5-acetylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride or other suitable non-polar solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 2-chloro-5-acetylpyridine in a suitable solvent under an inert atmosphere, add N-bromosuccinimide and a catalytic amount of a radical initiator.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: One-Pot Synthesis of 2-Amino-4-(6-chloropyridin-3-yl)thiazole (Alternative Approach)
This protocol is a generalized procedure based on modern one-pot methods.
Materials:
-
2-Chloro-5-acetylpyridine
-
Thiourea
-
Iodine
-
Ethanol or other suitable solvent
Procedure:
-
To a solution of 2-chloro-5-acetylpyridine in a suitable solvent, add thiourea and iodine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to yield 2-amino-4-(6-chloropyridin-3-yl)thiazole.
Conclusion and Recommendations
The use of this compound in drug discovery, particularly for the synthesis of 2-aminothiazoles via the Hantzsch reaction, represents a traditional and reliable method. However, a thorough cost-benefit analysis reveals that this approach is increasingly being superseded by more modern, safer, and cost-effective one-pot procedures.
For research and development professionals, the key takeaways are:
-
Cost: One-pot syntheses starting from 2-chloro-5-acetylpyridine offer significant cost savings in terms of both raw materials and operational expenses.
-
Safety: The avoidance of isolating and handling hazardous α-bromoketones makes the one-pot alternatives inherently safer.
-
Efficiency: Streamlined one-pot procedures can lead to shorter synthesis times and higher throughput, accelerating the drug discovery process.
-
Sustainability: "Green" chemistry approaches reduce waste and environmental impact, aligning with modern pharmaceutical industry standards.
While this compound remains a viable reagent, particularly for small-scale exploratory synthesis where its predictability is valued, for process development and scale-up activities, the adoption of one-pot alternatives is strongly recommended. The compelling advantages in cost, safety, and efficiency make them the superior choice for the sustainable and economical production of drug candidates containing the 2-amino-4-(6-chloropyridin-3-yl)thiazole scaffold.
References
[1] Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Arch Pharm (Weinheim). [Link]
[2] Green synthetic strategies toward thiazoles: a sustainable approach. ResearchGate. (n.d.). [Link]
[3] Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS. [Link]
[7] Iodine Price - Historical & Current. Intratec.us. (2026, January 6). [Link]
[9] Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). National Center for Biotechnology Information. [Link]
[10] Iodine Prilled 99.8% USP Grade 1 kg. Ingredient Depot. (n.d.). [Link]
[11] Thiourea Latest Price | 62Latest Price | 56Latest Price | 6 Manufacturers & Suppliers. Tradeindia. (n.d.). [Link]
[12] Crude Iodine Latest Price, Manufacturers & Suppliers. IndiaMART. (n.d.). [Link]
[5] N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers. IndiaMART. (n.d.). [Link]
[13] Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). The Royal Society of Chemistry. [Link]
[14] Thiourea - 62-56-6 Latest Price, Manufacturers & Suppliers. IndiaMART. (n.d.). [Link]
[8] Iodine: the effects of a high concentration of world supply. PricePedia. (2024, June 10). [Link]
[15] this compound. PubChem. (n.d.). [Link]
[16] Hantzsch pyridine synthesis. Wikipedia. (n.d.). [Link]
[17] Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. (n.d.). [Link]
[18] Hantzsch thiazole synthesis. ResearchGate. (2020, April 20). [Link]
[19] Synthesis of compounds useful in the manufacture of ketorolac. Google Patents. (n.d.).
[20] United States Patent. (2013, October 1). Google Patents.
[21] facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (n.d.). [Link]
[22] Drugs synthesis patented technology retrieval search results. Eureka | Patsnap. (n.d.). [Link]
[23] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). The Royal Society of Chemistry. [Link]
[24] Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024, February 21). National Center for Biotechnology Information. [Link]
[25] An efficient one-pot synthesis of 2-aminothiazole derivatives. iMedPub. (n.d.). [Link]
[26] Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2022). MDPI. [Link]
[27] One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. (2016). Scientific.net. [Link]
[28] Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. (n.d.). [Link]
[29] Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents. (n.d.).
[30] Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (2003). National Center for Biotechnology Information. [Link]
[31] Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (2023, March 20). National Center for Biotechnology Information. [Link]
[32] One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015, December 30). Asian Journal of Chemistry. [Link]
[33] Nitropyridines. 2. Hantzsch Synthesis of Nitro- and Dinitropyridines. ResearchGate. (n.d.). [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-5-acetylpyridine | 55676-22-7 [chemicalbook.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Thiourea Price-China Thiourea Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 7. intratec.us [intratec.us]
- 8. Iodine: the effects of a high concentration of world supply - PricePedia [pricepedia.it]
- 9. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingredientdepot.com [ingredientdepot.com]
- 11. Thiourea Latest Price | 62Latest Price | 56Latest Price | 6 Manufacturers & Suppliers [tradeindia.com]
- 12. dir.indiamart.com [dir.indiamart.com]
- 13. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.indiamart.com [m.indiamart.com]
- 15. This compound | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. Drugs synthesis patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 23. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 24. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. imedpub.com [imedpub.com]
- 26. mdpi.com [mdpi.com]
- 27. portal.tpu.ru [portal.tpu.ru]
- 28. rsc.org [rsc.org]
- 29. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 30. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. asianpubs.org [asianpubs.org]
- 33. researchgate.net [researchgate.net]
Comparative Structural Activity Relationship (SAR) Studies of Novel Insecticidal Derivatives from 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
A Senior Application Scientist's Guide to Nicotinic Acetylcholine Receptor Agonists
In the relentless pursuit of effective and selective crop protection agents, the class of neonicotinoid insecticides has emerged as a cornerstone of modern agriculture. Their efficacy stems from their potent agonistic activity at the insect nicotinic acetylcholine receptor (nAChR), a crucial component of the insect central nervous system. The foundational scaffold for many of these vital insecticides can be traced back to relatively simple precursors, among them 2-Bromo-1-(6-chloropyridin-3-yl)ethanone. This guide provides a comprehensive analysis of the structural activity relationships (SAR) of derivatives synthesized from this key intermediate, offering a comparative look at their performance against established alternatives and detailing the experimental methodologies crucial for their evaluation.
Our exploration will delve into the nuanced world of molecular design, where subtle modifications to a core structure can elicit profound changes in biological activity. We will examine how variations in the heterocyclic and pharmacophoric moieties of these neonicotinoid analogues influence their potency, selectivity, and spectrum of activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel insecticides.
The Central Role of the 6-Chloropyridin-3-ylmethyl Moiety
The 6-chloro-3-pyridinylmethyl group is a critical pharmacophoric element in many of the most successful neonicotinoid insecticides, including imidacloprid, acetamiprid, and thiacloprid.[1][2] The chlorine atom at the 6-position of the pyridine ring is believed to enhance the metabolic stability of the molecule, while the pyridinylmethyl framework provides the necessary spatial arrangement for effective binding to the insect nAChR.[3] this compound serves as a versatile starting material, with the bromoacetyl group providing a reactive handle for the introduction of diverse heterocyclic and acyclic functionalities.
Structural Modifications and Their Impact on Insecticidal Activity
The SAR of neonicotinoids is a well-studied field, with key insights guiding the development of new and improved insecticides. The primary points of structural variation in derivatives of this compound are the heterocyclic ring system and the electron-withdrawing pharmacophore.
The Heterocyclic Scaffold: A Determinant of Potency and Selectivity
The nature of the heterocyclic ring attached to the 6-chloropyridin-3-ylmethyl moiety plays a pivotal role in the compound's interaction with the nAChR. The most common heterocyclic systems include imidazolidine (as in imidacloprid), oxadiazine (as in thiamethoxam), and thiazolidine.
Table 1: Comparison of Insecticidal Activity of Neonicotinoids with Different Heterocyclic Scaffolds
| Compound | Heterocyclic Scaffold | Target Pest | LC50 (mg/L) | Reference |
| Imidacloprid | Imidazolidine | Myzus persicae (Green Peach Aphid) | 0.004 | [4] |
| Thiamethoxam | Oxadiazine | Myzus persicae (Green Peach Aphid) | 0.005 | [4] |
| Clothianidin | Thiazolidine | Myzus persicae (Green Peach Aphid) | 0.003 | [4] |
The data in Table 1 illustrates that all three heterocyclic systems can lead to highly potent insecticides. The choice of heterocycle can, however, influence the spectrum of activity against different insect species and the compound's pharmacokinetic properties.
The Pharmacophore: Fine-Tuning Receptor Affinity
The electron-withdrawing group, or pharmacophore, is essential for the agonistic activity of neonicotinoids. The two most common pharmacophores are the N-nitroimine (-N-NO2) and the N-cyanoimine (-N-CN) groups.[5]
-
N-nitroimine: Found in imidacloprid and thiamethoxam, this group is a strong electron-withdrawing moiety that is crucial for high-affinity binding to the insect nAChR. The nitro group is believed to interact with a positively charged region of the receptor binding site.[3]
-
N-cyanoimine: Present in acetamiprid and thiacloprid, the cyanoimine group also serves as a potent electron-withdrawing pharmacophore.[6] Derivatives with this group often exhibit a different spectrum of activity and can be less toxic to certain non-target organisms, such as bees.[1]
The interplay between the heterocyclic scaffold and the pharmacophore is a key consideration in the design of new neonicotinoid analogues.
Comparative Analysis with Alternative nAChR Modulators
While neonicotinoids have been highly successful, the emergence of resistance in some pest populations and concerns about their impact on non-target organisms have driven the search for alternatives.[7] Two notable examples of newer nAChR modulators are sulfoxaflor and flupyradifurone.
-
Sulfoxaflor: A sulfoximine insecticide that also acts as a nAChR agonist. It has been shown to be effective against some neonicotinoid-resistant insect populations.[7]
-
Flupyradifurone: A butenolide insecticide that is also a nAChR agonist. It exhibits a favorable safety profile for pollinators.
A comparative evaluation of these alternatives alongside neonicotinoid derivatives is essential for a comprehensive understanding of the current landscape of nAChR-targeting insecticides.
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of neonicotinoid derivatives are provided below.
Synthesis of Neonicotinoid Analogues from this compound
The synthesis of neonicotinoid analogues from this compound typically involves a two-step process: reduction of the ketone followed by reaction with a suitable heterocyclic precursor. A general synthetic scheme is outlined below.
Caption: General synthetic workflow for neonicotinoid analogues.
Step-by-Step Protocol:
-
Reduction of the Ketone: Dissolve this compound in a suitable solvent such as methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the crude 2-Bromo-1-(6-chloropyridin-3-yl)ethanol.
-
Condensation with the Heterocyclic Precursor: To a solution of the heterocyclic precursor (e.g., N-nitro-imidazolidin-2-imine for an imidacloprid analogue) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (K2CO3). To this mixture, add a solution of 2-Bromo-1-(6-chloropyridin-3-yl)ethanol in the same solvent. Heat the reaction mixture to reflux and monitor for completion by TLC. After completion, filter the reaction mixture and concentrate the filtrate. The crude product can be purified by column chromatography or recrystallization.
Insecticidal Bioassays
The insecticidal activity of the synthesized compounds can be evaluated against various target pests using established bioassay methods.[7][8][9]
Leaf-Dip Bioassay Protocol:
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO). Make serial dilutions to obtain a range of test concentrations.
-
Treatment of Leaf Discs: Cut leaf discs from the host plant of the target insect (e.g., cabbage for diamondback moth). Dip each leaf disc into a test solution for a specified time (e.g., 10-30 seconds). Allow the leaf discs to air dry.
-
Infestation: Place the treated leaf discs individually into petri dishes or multi-well plates. Introduce a known number of insect larvae (e.g., 10-20 second or third instar larvae) onto each leaf disc.
-
Incubation: Maintain the bioassay units under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) value for each compound using probit analysis.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assays
Radioligand binding assays are used to determine the affinity of the synthesized compounds for the insect nAChR.[1][10]
Caption: Workflow for a competitive nAChR binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize insect heads (e.g., from houseflies or aphids) in a suitable buffer. Centrifuge the homogenate at low speed to remove cellular debris. Centrifuge the supernatant at high speed to pellet the membrane fraction containing the nAChRs. Resuspend the pellet in the assay buffer.
-
Binding Assay: In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-imidacloprid), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The structural activity relationship studies of derivatives from this compound continue to be a fertile ground for the discovery of novel insecticides. By systematically modifying the heterocyclic scaffold and the pharmacophore, researchers can fine-tune the biological activity of these compounds to achieve desired levels of potency, selectivity, and environmental safety. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of new neonicotinoid analogues. A thorough understanding of the SAR principles, coupled with robust experimental validation, is paramount for the development of the next generation of nAChR-targeting insecticides that can effectively address the challenges of modern agriculture while minimizing risks to non-target organisms and the environment.
References
-
Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]
-
Casida, J. E. (2018). Neonicotinoids and Other Insect Nicotinic Receptor Competitive Modulators: Progress and Prospects. Annual Review of Entomology, 63, 125-144. [Link]
-
Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual review of pharmacology and toxicology, 45, 247-268. [Link]
-
Matsuo, H., Tomizawa, M., & Yamamoto, I. (1998). Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. Archives of insect biochemistry and physiology, 37(1), 17-23. [Link]
-
Ahmed, M. A. I., & Vogel, C. F. A. (2015). Synergistic action of octopamine receptor agonists on the activity of selected novel insecticides for control of dengue vector Aedes aegypti (Diptera: Culicidae) mosquito. Pesticide Biochemistry and Physiology, 120, 51-56. [Link]
-
Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids to insects. Journal of Pesticide Science, 28(3), 339-346. [Link]
-
Maienfisch, P., Gsell, L., & Rindlisbacher, A. (2001). Synthesis and properties of thiamethoxam and related compounds. Pest management science, 57(2), 165-176. [Link]
-
Déglise, P., Grünewald, B., & Gauthier, M. (2002). The insecticide imidacloprid is a partial agonist of the nicotinic receptor of honeybee Kenyon cells. British journal of pharmacology, 135(7), 1835-1842. [Link]
-
Buckingham, S. D., Lapied, B., Le Corronc, H., Grolleau, F., & Sattelle, D. B. (1997). Imidacloprid actions on insect neuronal acetylcholine receptors. The Journal of experimental biology, 200(Pt 21), 2685–2692. [Link]
-
Zhang, A., Kayser, H., Maienfisch, P., & Casida, J. E. (2000). Insect nicotinic acetylcholine receptor: neonicotinoid binding site specificity is usually but not always conserved with varied substituents and species. Journal of agricultural and food chemistry, 48(5), 1787-1792. [Link]
-
Kagabu, S., Nishiwaki, H., Sato, K., Hibi, M., & Nakagawa, Y. (2002). Nicotinic acetylcholine receptor binding of imidacloprid-related diaza compounds with various ring sizes and their insecticidal activity against Musca domestica. Pest management science, 58(1), 80-86. [Link]
-
Wu, J., et al. (2013). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. ACS Medicinal Chemistry Letters, 4(12), 1184-1189. [Link]
-
Maienfisch, P., et al. (2006). Synthesis and Properties of Thiamethoxam and Related Compounds. CHIMIA International Journal for Chemistry, 60(6), 354-359. [Link]
-
He, Q., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 959132. [Link]
-
Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest management science, 57(10), 906-913. [Link]
-
Wu, X. (2014). Synthesis and Structure-Activity Characterization of Selective Agonists for -7 nAChRs. UC San Diego Electronic Theses and Dissertations. [Link]
-
Wikipedia. (2023). Thiamethoxam. [Link]
-
Reddy, G. O., et al. (2009). Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. Journal of Heterocyclic Chemistry, 46(6), 1213-1217. [Link]
-
Khan, A., et al. (2020). Enhanced Insecticidal Activity of Thiamethoxam by Zinc Oxide Nanoparticles: A Novel Nanotechnology Approach for Pest Control. ACS Omega, 5(4), 1897-1905. [Link]
-
Tomizawa, M., et al. (1995). Quantitative structure–activity relationships of imidacloprid and its analogs with substituents at the C5 position on the pyridine ring in the neuroblocking activity. Journal of pesticide science, 20(1), 49-55. [Link]
-
Zhang, L., et al. (2015). Equilibrium saturation binding of [3H]imidacloprid on Nilaparvata lugens native nAChRs in the absence and the presence of 0.01 µM IPPA152002. ResearchGate. [Link]
-
Yamauchi, T., et al. (2012). Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. Journal of the American Chemical Society, 134(32), 13484-13493. [Link]
-
Liu, Z., et al. (2014). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Molecules, 19(11), 17798-17811. [Link]
-
ResearchGate. (n.d.). 4 Molecular structures of acetamiprid, imidacloprid, thiamethoxam,... [Link]
-
Gündisch, D., et al. (2015). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of medicinal chemistry, 58(15), 6036-6049. [Link]
-
PubChem. (n.d.). N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide. [Link]
- Google Patents. (2016). CN105924428A - Method for synthesizing imidacloprid.
-
Ammar, Y. A., et al. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS omega, 8(7), 6939-6947. [Link]
-
PubChem. (n.d.). Acetamiprid. [Link]
-
Loser, D., et al. (2021). Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling. Archives of toxicology, 95(8), 2695-2713. [Link]
-
Déglise, P., Grünewald, B., & Gauthier, M. (2002). The insecticide imidacloprid is a partial agonist of the nicotinic receptor of honeybee Kenyon cells. British journal of pharmacology, 135(7), 1835–1842. [Link]
-
Tomizawa, M., et al. (2003). A Schematic Model for Imidacloprid Binding to Insect Nicotinic Acetylcholine Receptors. ResearchGate. [Link]
-
Buckingham, S. D., et al. (1997). Imidacloprid actions on insect neuronal acetylcholine receptors. The Journal of experimental biology, 200(Pt 21), 2685–2692. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and biology of thiamethoxam: a second generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone
As researchers, scientists, and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. The compound 2-Bromo-1-(6-chloropyridin-3-yl)ethanone, a halogenated ketone, is a valuable intermediate in pharmaceutical research. However, its chemical properties necessitate a rigorous and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound, grounded in established safety protocols and regulatory standards.
The causality behind these stringent disposal protocols is rooted in the compound's hazard profile. As a brominated and chlorinated organic molecule, it is classified as a hazardous substance, exhibiting significant toxicity and corrosivity. Improper disposal can lead to severe health consequences and long-term environmental contamination. Therefore, the procedures outlined below are designed as a self-validating system to mitigate these risks at every stage.
Hazard Profile and Immediate Safety Precautions
Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. The primary risks are associated with its acute toxicity and corrosive nature.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can cause significant health issues and requires immediate medical attention.[1][2] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | The compound can be absorbed through the skin, leading to systemic toxicity.[1][2] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Inhalation of dust or fumes can be toxic and damaging to the respiratory system.[1][2] |
| Skin Corrosion | H314: Causes severe skin burns | Direct contact can cause severe chemical burns and irreversible skin damage.[1][2] |
| Eye Damage | H318: Causes serious eye damage | Contact with eyes can lead to serious, potentially permanent, damage.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation may irritate the respiratory tract.[3] |
Immediate First Aid Measures
In the event of an exposure, immediate and decisive action is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Instantly remove all contaminated clothing. Rinse the affected skin area with large volumes of water or a safety shower for at least 15 minutes. Call a physician immediately.[1][3]
-
Inhalation: Move the affected individual to fresh air and ensure they are in a position comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] The corrosive nature of the material makes vomiting dangerous, with a risk of perforating the esophagus or stomach.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling this compound, from initial use to final disposal, is the correct and consistent use of appropriate Personal Protective Equipment (PPE). The selection of PPE is directly dictated by the compound's hazard profile.
-
Eye and Face Protection: Wear chemical splash goggles that conform to European Standard EN 166 or equivalent.[1] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemically resistant protective gloves, such as nitrile rubber.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A fully buttoned laboratory coat and long-sleeved clothing are mandatory to protect the skin.[1][3]
-
Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]
Waste Management and Segregation Protocol
Proper segregation of hazardous waste is a cornerstone of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound must be disposed of in a designated halogenated waste stream.[4][5]
Causality: Co-mingling halogenated and non-halogenated waste streams complicates and significantly increases the cost of disposal. Halogenated compounds require specific high-temperature incineration with flue gas scrubbing to neutralize the acidic gases (like HCl and HBr) produced during combustion.[2][6] Mixing them with non-halogenated solvents, which can often be recycled or fuel-blended, contaminates the entire waste stream, forcing the more expensive disposal method for the entire volume.[5]
Step-by-Step Waste Collection Procedure
-
Select the Correct Waste Container: Use a designated, properly labeled "Halogenated Organic Waste" container. This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[5][7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste. Attach a completed hazardous waste tag as soon as the first drop of waste is added.[7]
-
Collection:
-
For solid waste (e.g., residual powder, contaminated weigh boats), carefully place it into the designated solid halogenated waste container.
-
For solutions, pour carefully into the designated liquid halogenated waste container, using a funnel to prevent spills.
-
All collection activities must be performed inside a chemical fume hood.
-
-
Storage: Keep the waste container tightly closed when not in use.[3] Store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[7][8] The storage area should be clearly marked as a satellite accumulation area for hazardous waste.
Decontamination and Final Disposal Workflow
This section provides the procedural steps for decontaminating materials and packaging the waste for final collection by a licensed hazardous waste disposal facility.
Experimental Protocol: Decontamination of Labware and Surfaces
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone) to dissolve the residual compound. This rinseate is hazardous and must be collected and added to the liquid halogenated organic waste container.
-
Secondary Wash: Wash the rinsed labware with soap and water.
-
Surface Decontamination: For work surfaces inside the fume hood, wipe down with a cloth dampened with a decontaminating solution, followed by a clean water wipe to remove any residue.[9] All wipes used in this process must be disposed of as solid halogenated hazardous waste.
Disposal of Empty Containers
The original product container is considered hazardous waste until properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone).[2] Each rinseate must be collected and disposed of as liquid halogenated hazardous waste.
-
Defacing: After triple rinsing, deface or remove the original product label to prevent misuse.
-
Final Disposal: The triple-rinsed container can now be offered for recycling or disposed of as non-hazardous solid waste, in accordance with your institution's policies.[2][6]
Final Waste Handover
-
Ensure the hazardous waste container is securely sealed and the label is complete and legible.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. You are responsible for the waste "from cradle to grave," meaning your legal responsibility does not end until the waste is properly destroyed.[4]
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal.
Caption: Disposal workflow for this compound.
Spill Management
Accidents can happen, and a clear, pre-defined spill response plan is essential.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you are unsure of the hazard.
-
Secure the Area: Restrict access to the spill area. Remove all ignition sources.[2]
-
Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.
-
Contain and Clean:
-
Decontaminate: Clean the spill area thoroughly as described in the decontamination protocol.
-
Report: Report the spill to your laboratory supervisor and institutional EHS department, regardless of size.
By adhering to these detailed procedures, you build a system of safety that protects you, your colleagues, and the wider community, ensuring that your vital research does not come at the cost of environmental or personal health.
References
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Washington State University. Standard Operating Procedure: Bromine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]
- Institutional Biosafety Committee. IBC GUIDELINE: Decontamination of laboratory equipment.
-
Chemtalk - Science Forum For Lab Technicians. Bromine water - disposal. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of California, Santa Cruz. Hazardous Waste Reduction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
University of Maryland. EPA Hazardous Waste Codes. Retrieved from [Link]
- ScienceLab.com. (2005, October 10). Material Safety Data Sheet: 2-Bromo-2-methylpropane.
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VI: Chapter 1. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3041981, this compound. Retrieved from [Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. echemi.com [echemi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. echemi.com [echemi.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. etamu.edu [etamu.edu]
- 10. fishersci.ca [fishersci.ca]
Navigating the Handling of 2-Bromo-1-(6-chloropyridin-3-YL)ethanone: A Comprehensive Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-1-(6-chloropyridin-3-YL)ethanone (CAS No. 23794-13-0), a compound for which detailed, publicly available safety data can be inconsistent. By adopting a proactive and evidence-based approach to personal protective equipment (PPE), we can ensure the well-being of laboratory personnel while maintaining the integrity of our research.
A Proactive Stance on Safety in the Absence of Comprehensive Data
While a specific Safety Data Sheet (SDS) for this compound may lack detailed hazard statements, an analysis of structurally similar compounds is crucial for a comprehensive risk assessment. Analogs such as 2-Bromo-1-(2-chloropyridin-4-yl)ethanone and 2-Bromo-1-(6-bromopyrid-3-yl)ethanone are classified as harmful if swallowed, harmful in contact with skin, causing severe skin burns and eye damage, and harmful if inhaled.[1][2] The presence of the α-bromo ketone functional group strongly suggests that this compound is a lachrymator and a potent alkylating agent, necessitating a stringent approach to PPE.
Therefore, this guide operates on the precautionary principle, treating this compound as hazardous and requiring robust protective measures.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum recommended PPE for handling this compound. The selection of specific PPE should always be informed by a task-specific risk assessment.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Inner Glove: Nitrile. Outer Glove: Neoprene or butyl rubber. This combination provides dexterity and robust protection against potential breakthrough. Always inspect gloves for tears or punctures before and during use. |
| Eyes and Face | Chemical splash goggles and a full-face shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[3] A full-face shield is mandatory when handling larger quantities or when there is a significant splash risk, and it must be worn in conjunction with goggles.[3] |
| Body | Flame-resistant laboratory coat and a chemical-resistant apron or coveralls | A flame-resistant lab coat is a baseline requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat to provide an additional barrier. |
| Respiratory | NIOSH/MSHA-approved respirator | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4] In the event of a spill or if engineering controls are not sufficient, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary. Respirator use requires prior medical clearance and fit-testing. |
| Feet | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet. Leather or other absorbent materials are not recommended. Chemical-resistant overshoes should be considered when handling large quantities. |
Procedural Discipline: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent on its proper use. The following step-by-step protocols are designed to prevent cross-contamination and ensure user safety.
Donning PPE: A Step-by-Step Approach
Caption: Step-by-step procedure for safely removing and disposing of contaminated PPE.
-
Shoe Covers: Remove shoe covers if worn.
-
Outer Gloves: With one gloved hand, grasp the palm of the other hand and peel the glove off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Chemical-Resistant Apron: Untie the apron and allow it to fall away from the body.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head forward.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling them down and away from the body, turning them inside out.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Respirator: If a respirator was worn, remove it last.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
All disposable PPE used when handling this compound should be considered hazardous waste.
-
Collection: Place all used disposable PPE in a designated, labeled, and sealed hazardous waste container.
-
Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. [1]Do not mix with general laboratory trash.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2]Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. [5]Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. [6]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [6]Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Use appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these rigorous PPE protocols and emergency procedures, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.
References
-
Material Safety Data Sheet. Cole-Parmer. Available at: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. Available at: [Link]
-
29 CFR Part 1926 Subpart E -- Personal Protective and Life Saving Equipment. eCFR. Available at: [Link]
-
1926.95 - Criteria for personal protective equipment. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
29 CFR Part 1910, Subpart I, Enforcement. Occupational Safety and Health Administration (OSHA). Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
